5-Amino-2-trifluoromethyl-phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBJHMNHMESFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300635 | |
| Record name | 5-Amino-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-47-8 | |
| Record name | 5-Amino-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-trifluoromethyl-phenol chemical properties and structure
An In-depth Technical Guide to 5-Amino-2-trifluoromethyl-phenol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 106877-47-8), a critical fluorinated building block in modern synthetic chemistry. The strategic placement of the amine, hydroxyl, and trifluoromethyl groups on the phenol scaffold imparts a unique combination of reactivity and physicochemical properties. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's structure, properties, spectral characteristics, a representative synthetic pathway, and its applications. The guide emphasizes the scientific rationale behind its utility, particularly the role of the trifluoromethyl group in modulating biological activity.
Chemical Structure and Identifiers
This compound is an aromatic organic compound featuring a phenol ring substituted with an amino group (-NH2) at the C5 position and a trifluoromethyl group (-CF3) at the C2 position.
-
IUPAC Name: 5-Amino-2-(trifluoromethyl)phenol
-
CAS Number: 106877-47-8
-
Molecular Formula: C₇H₆F₃NO[1]
-
InChI Key: LNRBJHMNHMESFO-UHFFFAOYSA-N
-
Canonical SMILES: C1=CC(=C(C=C1N)O)C(F)(F)F
Physicochemical Properties
The properties of this compound are heavily influenced by the interplay of its functional groups. The hydroxyl and amino groups allow for hydrogen bonding, while the trifluoromethyl group increases lipophilicity.
| Property | Value | Source |
| Molecular Weight | 177.12 g/mol | [2][3] |
| Appearance | Pale yellow solid | |
| Purity | ≥95% | |
| Boiling Point | ~233.8°C at 760 mmHg (estimated) | [2][3] |
| Density | ~1.432 g/cm³ (estimated) | [2][3] |
| Storage | Room temperature, protect from light | [2] |
Spectral Data Analysis: A Tool for Structural Verification
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which would appear as complex multiplets due to their coupling patterns. The protons of the -OH and -NH₂ groups would typically appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will display unique signals for each of the seven carbon atoms. The carbon atom attached to the -CF₃ group will characteristically appear as a quartet due to spin-spin coupling with the three fluorine atoms. Carbons bonded to the electron-donating -OH and -NH₂ groups will be shifted upfield compared to unsubstituted benzene.
-
FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups. Expected characteristic absorption bands include:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
N-H stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-F stretches: Strong, sharp absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approx. 177.04).
Synthesis and Reactivity
Representative Synthetic Pathway
While various synthetic routes exist for substituted phenols, a logical and common approach for preparing this compound involves a two-step process starting from the commercially available 2-trifluoromethylphenol. This method leverages standard, well-understood organic transformations.
Step-by-Step Protocol:
-
Nitration: 2-(Trifluoromethyl)phenol is subjected to electrophilic aromatic nitration. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The directing effects favor the introduction of the nitro group at the C5 position (para to the hydroxyl and meta to the CF₃).
-
Reagents: Nitric acid (HNO₃) in a sulfuric acid (H₂SO₄) medium.
-
Rationale: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. The reaction is typically run at low temperatures to control selectivity and prevent over-nitration.
-
-
Reduction: The resulting 5-Nitro-2-(trifluoromethyl)phenol is then reduced to the target amine.
-
Reagents: A common and effective method is catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or using a metal-acid system like tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
-
Rationale: Catalytic hydrogenation provides a clean reduction with water as the only byproduct. Metal-in-acid reductions are robust and widely used for converting aromatic nitro compounds to anilines.
-
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity
The molecule's reactivity is dictated by its three functional groups, making it a versatile synthetic intermediate.
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Phenolic Hydroxyl Group: The -OH group is weakly acidic and can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It strongly activates the ring towards further electrophilic aromatic substitution.
-
Amino Group: The -NH₂ group is basic and nucleophilic. It can be readily acylated, alkylated, and, most importantly, can be converted to a diazonium salt. This diazonium intermediate is a gateway to a vast array of other functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
-
Trifluoromethylated Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic substitution and influences the regioselectivity of reactions. However, this deactivation is largely overcome by the powerful activating effects of the ortho -OH and para -NH₂ groups.
Applications in Research and Development
The primary value of this compound lies in its role as a key building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3]
The Significance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance the efficacy of bioactive molecules.[4][5] Its presence can impart several advantageous properties:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF₃ can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[4][6]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[6] This can improve its ability to cross biological membranes, leading to better absorption, distribution, and bioavailability.[4]
-
Modulated Acidity/Basicity: As a powerful electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or pharmacokinetic profiles.
-
Improved Target Binding: The steric bulk and unique electronic properties of the -CF₃ group can lead to stronger and more selective interactions with the binding pockets of target proteins or enzymes.[4]
Diagram of Structure-Property Relationshipsdot
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- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Amino-2-trifluoromethyl-phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-trifluoromethyl-phenol, identified by the CAS number 106877-47-8 , is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring an aminophenol core substituted with a trifluoromethyl group, imparts a unique combination of properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group is well-known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this compound a desirable intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of the available physical data, safety information, and the role of this compound in synthetic and medicinal chemistry.
Chemical and Physical Properties
The precise experimental physical properties of this compound are not widely reported in readily accessible literature, with much of the available data pertaining to its isomers. However, based on information from chemical suppliers and computational predictions, the following properties can be summarized. It is crucial for researchers to verify these properties through experimental analysis.
| Property | Value | Source |
| CAS Number | 106877-47-8 | |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.12 g/mol | |
| Physical Form | Pale yellow solid | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its inclusion in the this compound scaffold is of strategic importance. The strong electron-withdrawing nature of the -CF₃ group can significantly influence the acidity of the phenolic hydroxyl group and the basicity of the amino group, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.
Key advantages conferred by the trifluoromethyl group include:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of drug candidates.[2]
-
Increased Lipophilicity: The introduction of a -CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[2]
-
Modulation of Binding Affinity: The steric and electronic properties of the -CF₃ group can lead to more potent and selective interactions with biological targets.[1]
Synthesis Strategies
Figure 1. A proposed synthetic pathway for this compound.
Conceptual Protocol:
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Hydroxylation: 4-Chloro-3-nitrobenzotrifluoride could be subjected to nucleophilic aromatic substitution with a hydroxide source, such as sodium hydroxide, at elevated temperatures to replace the chlorine atom with a hydroxyl group, yielding 4-hydroxy-3-nitrobenzotrifluoride.
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Reduction: The nitro group of 4-hydroxy-3-nitrobenzotrifluoride would then be reduced to an amino group. This can be achieved through various standard methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The final product would be this compound.
It is imperative that any researcher attempting this synthesis performs a thorough literature search for analogous reactions and adheres to all appropriate safety precautions.
Applications in Pharmaceutical Research and Development
While specific examples of marketed drugs derived directly from this compound are not publicly documented, its structural motifs are present in numerous pharmaceutical agents. Aminophenols are versatile intermediates used in the synthesis of a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, and kinase inhibitors. The presence of the trifluoromethyl group makes this particular aminophenol an attractive starting material for the development of new chemical entities with improved pharmacological profiles.[3]
The amino and hydroxyl groups provide two reactive sites for further chemical elaboration, allowing for the construction of diverse molecular scaffolds. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified or esterified.
Figure 2. Potential derivatization and application pathways of this compound in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 106877-47-8) is not widely available. However, based on the safety information for structurally related compounds, such as other aminophenols and trifluoromethylated aromatics, it is prudent to handle this chemical with care. The following hazards should be anticipated:
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Spectral Data
No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound is currently available in public databases. Researchers synthesizing or using this compound are encouraged to perform full analytical characterization and, if possible, contribute this data to the scientific community.
Predicted Spectral Information:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about their relative positions on the ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ).
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate with significant potential in drug discovery and materials science. The presence of the trifluoromethyl group imparts desirable properties that are actively sought in the development of new technologies and therapeutics. While a comprehensive set of experimental data is yet to be consolidated in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on available information and established chemical principles. Further research and data sharing on this compound will undoubtedly facilitate its broader use in scientific innovation.
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An In-depth Technical Guide to the Synthesis of 5-Amino-2-trifluoromethyl-phenol
Foreword: The Strategic Importance of Fluorinated Aminophenols
The incorporation of the trifluoromethyl group into pharmacologically active molecules is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of this moiety on an aminophenol scaffold, as in 5-Amino-2-trifluoromethyl-phenol, creates a versatile building block for the synthesis of a diverse array of pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the synthetic pathways to this valuable intermediate, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of the target compound is paramount for its successful synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.13 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 233.8°C at 760 mmHg (predicted) | MySkinRecipes |
| Density | 1.432 g/cm³ (predicted) | MySkinRecipes[2] |
| CAS Number | 106877-47-8 |
Primary Synthesis Pathway: Catalytic Reduction of a Nitro Precursor
The most direct and industrially scalable route to this compound involves the reduction of its corresponding nitro precursor, 3-nitro-5-(trifluoromethyl)phenol. This pathway is favored due to the ready availability of the starting material and the high efficiency and selectivity of catalytic hydrogenation.
Logical Framework of the Primary Synthesis Pathway
Figure 1: Conceptual overview of the primary synthesis pathway. This guide focuses on the second step, the reduction of the commercially available nitro intermediate.
Step-by-Step Experimental Protocol: Catalytic Hydrogenation of 3-Nitro-5-(trifluoromethyl)phenol
This protocol is based on established methodologies for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) as the catalyst.[3][4][5][6]
Materials and Reagents:
-
3-Nitro-5-(trifluoromethyl)phenol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas, inert
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)phenol (1.0 eq) in a minimal amount of ethanol or methanol.
-
Inerting the System: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate). The catalyst should be handled with caution as dry Pd/C can be pyrophoric.
-
Hydrogenation: Seal the reaction vessel and purge the system with hydrogen gas three times to ensure an inert atmosphere is replaced with a hydrogen atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or a hydrogen balloon) and commence vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours at room temperature.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[6] The carbon support provides a large surface area for the reaction.
-
Solvent: Ethanol and methanol are common solvents for hydrogenation as they readily dissolve the starting material and are relatively inert under the reaction conditions.
-
Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure (using a hydrogen balloon) is often sufficient and safer for laboratory-scale synthesis.[3]
-
Safety Precautions: The use of an inert atmosphere during catalyst addition is crucial to prevent ignition of the catalyst. Proper handling and disposal of the palladium catalyst are essential.
Alternative Synthetic Strategies
While the catalytic reduction of the nitro precursor is the most common approach, other synthetic routes can be considered, particularly for the synthesis of analogs or when starting materials are constrained.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds.[7] This approach could be conceptually applied to the synthesis of this compound from a suitably functionalized precursor, such as 2-trifluoromethyl-5-bromophenol.
Figure 2: Conceptual workflow for the Buchwald-Hartwig amination approach.
Rationale: This method is advantageous for its broad substrate scope and functional group tolerance. However, it often requires more complex and expensive reagents, including palladium catalysts and specialized ligands, compared to catalytic hydrogenation.
Product Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group.[8] |
| ¹³C NMR | Resonances for the aromatic carbons, including the carbon bearing the trifluoromethyl group which will appear as a quartet due to C-F coupling. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the O-H stretching of the phenol (broad band around 3200-3600 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region).[9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.13 g/mol ). Fragmentation patterns may include the loss of the trifluoromethyl group. |
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of 3-nitro-5-(trifluoromethyl)phenol. This method is robust, scalable, and utilizes readily available starting materials. Alternative methods like the Buchwald-Hartwig amination provide flexibility for the synthesis of derivatives. As the demand for complex fluorinated building blocks continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient and sustainable synthetic routes to compounds like this compound will remain an active area of research.
References
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Supporting Information for... (n.d.). Retrieved from [Link]
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Slostin, J., & Herzon, S. B. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1024–1029. [Link]
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Das, S., & Li, C.-J. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Kulesza, A., et al. (2019). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Wikipedia contributors. (2023, November 28). Palladium on carbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- Imperial Chemical Industries Ltd. (1966). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. U.S.
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Raja, T., et al. (2005). Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal mesoporous aluminophosphate molecular sieves. Catalysis Communications, 6(5), 353-357. [Link]
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Kulesza, A., et al. (2019). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
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LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Douglas, C. J., & Roizen, J. L. (2020). Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. ACS Catalysis, 10(2), 1476-1482. [Link]
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Al-Adilee, K. J., & Al-Juboori, A. M. H. (2018). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. ResearchGate. [Link]
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Asghar, M. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Crystals, 14(1), 58. [Link]
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Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved from [Link]
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Shoemaker, B. A., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2115-2122. [Link]
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N-(2-Methoxy-5-trifluoromethyl-phenyl)-nicotinamide. (n.d.). SpectraBase. Retrieved from [Link]
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2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). SpectraBase. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-trifluoromethyl-phenol
Foreword: The Role of Spectroscopic Analysis in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Trifluoromethylated aminophenols, such as 5-Amino-2-trifluoromethyl-phenol, represent a class of compounds with significant potential due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and characterization. While experimental spectra for this specific isomer are not widely available in public repositories, the data and interpretations presented herein are derived from foundational spectroscopic principles and analysis of structurally analogous compounds.
Molecular Structure
The structural framework of this compound is foundational to understanding its spectroscopic signature. The substitution pattern on the benzene ring dictates the electronic environment of each atom, which is directly probed by techniques like Nuclear Magnetic Resonance (NMR).
Structure of this compound:
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Predicted ¹H NMR Data
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-3 |
| ~6.4-6.6 | dd | 1H | H-4 |
| ~6.7-6.9 | d | 1H | H-6 |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~8.0-9.0 | br s | 1H | -OH |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group, which will deshield it, causing a downfield shift. It is coupled to H-4, and will likely appear as a doublet.
-
H-4: This proton is situated between H-3 and is para to the -CF₃ group. It will be coupled to H-3, appearing as a doublet of doublets.
-
H-6: This proton is ortho to the electron-donating -OH group and meta to the -NH₂ group, leading to an upfield shift compared to benzene. It will likely appear as a doublet.
-
-NH₂ and -OH Protons: The signals for the amine and hydroxyl protons are expected to be broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary significantly with concentration and solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-1 |
| ~120-125 (q) | C-2 |
| ~115-120 | C-3 |
| ~110-115 | C-4 |
| ~145-150 | C-5 |
| ~118-122 | C-6 |
| ~122-128 (q) | -CF₃ |
Interpretation and Rationale:
-
C-1 and C-5: The carbons bearing the -OH and -NH₂ groups are expected to be the most downfield in the aromatic region due to the electronegativity of the attached oxygen and nitrogen atoms.
-
C-2: The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
-CF₃: The carbon of the trifluoromethyl group will also be a quartet and will be significantly downfield.
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive and will show a single, strong signal for the three equivalent fluorine atoms of the -CF₃ group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | -CF₃ |
Interpretation and Rationale:
The chemical shift of the -CF₃ group is characteristic and its presence as a singlet confirms that there are no neighboring fluorine atoms.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 1600-1620 | Strong | N-H bending (scissoring) |
| 1450-1550 | Medium-Strong | Aromatic C=C stretching |
| 1200-1350 | Strong | C-N stretching |
| 1100-1300 | Very Strong | C-F stretching |
| 1000-1150 | Strong | C-O stretching |
Interpretation and Rationale:
-
O-H and N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is a hallmark of hydroxyl and amine groups, which are capable of hydrogen bonding.
-
Aromatic C-H Stretching: A weaker band just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.
-
N-H Bending: The scissoring vibration of the primary amine group is expected to appear around 1600-1620 cm⁻¹.
-
C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.
-
C-O and C-N Stretching: Strong bands corresponding to the C-O and C-N stretching vibrations are also expected.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.
Caption: A generalized workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 177.04
-
Key Fragmentation Ions:
-
m/z = 158 ([M-F]⁺)
-
m/z = 149 ([M-CO]⁺)
-
m/z = 108 ([M-CF₃]⁺)
-
Interpretation and Rationale:
The molecular formula of this compound is C₇H₆F₃NO, giving a molecular weight of approximately 177.12 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z 177.0401.
-
[M-F]⁺: Loss of a fluorine atom is a possible fragmentation pathway for trifluoromethyl compounds.
-
[M-CO]⁺: Phenolic compounds often undergo fragmentation with the loss of carbon monoxide.
-
[M-CF₃]⁺: The C-C bond between the aromatic ring and the -CF₃ group can cleave, resulting in a fragment with m/z 108.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC or LC.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, rooted in established spectroscopic principles, offers a reliable benchmark for researchers working with this compound. The methodologies outlined in this guide represent a robust framework for the characterization of this and other complex organic molecules, ensuring the high standards of scientific integrity required in research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]]
-
NIST. (n.d.). 5-Amino-2-methoxyphenol. In NIST Chemistry WebBook. Retrieved from [Link]]
An In-depth Technical Guide to the Known Biological Activities of Trifluoromethylated Aminophenols
Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenolic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacological profiles of bioactive molecules.[1][2] Among these, the trifluoromethyl (-CF3) group holds a preeminent status.[2] When appended to an aminophenol scaffold, the -CF3 group exerts a profound influence on the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][3] The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the phenolic hydroxyl and amino groups, enhancing interactions with enzymatic active sites and receptors.[3] These alterations often culminate in a diverse array of potent biological activities, positioning trifluoromethylated aminophenols as a compelling class of compounds for drug discovery and development.[3][4] This guide provides a comprehensive technical overview of their primary biological activities, detailing mechanisms of action, summarizing key quantitative data, and presenting relevant experimental methodologies for the benefit of researchers, scientists, and drug development professionals.
Core Biological Activities and Mechanisms of Action
Trifluoromethylated aminophenols have demonstrated significant therapeutic potential across several key areas, largely attributable to the unique properties conferred by the -CF3 moiety.
Anticancer Activity
A substantial body of research highlights the potent antiproliferative and cytotoxic effects of trifluoromethylated compounds against various cancer cell lines.[3][5][6] The presence of the -CF3 group can significantly enhance a molecule's anticancer potency.[5][7][8] For instance, the trifluoromethylated isoxazole 2g was found to be nearly eight times more active against MCF-7 breast cancer cells than its non-fluorinated analog.[5][7][8]
Mechanism of Action: The anticancer mechanisms of these compounds are often multifaceted:
-
Induction of Apoptosis: Many trifluoromethylated aminophenol derivatives exert their effects by triggering programmed cell death.[6][8] Studies have shown that these compounds can induce apoptosis in leukemia (HL60) and breast cancer (MCF-7) cells.[6][8] The apoptotic mechanism is a key focus of investigation, with flow cytometry analysis confirming that lead compounds can significantly increase the percentage of apoptotic cells compared to controls.[8]
-
Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are dysregulated in cancer. While specific pathways for trifluoromethylated aminophenols are still under broad investigation, related fluorinated molecules are known to inhibit pathways essential for cell proliferation and survival.[3]
-
Generation of Reactive Oxygen Species (ROS): Some trifluoromethyl-containing compounds have been shown to induce significant oxidative stress within cancer cells by generating reactive oxygen species, which ultimately leads to necrotic cell death.[9]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected trifluoromethyl-containing compounds against various cancer cell lines, illustrating their potent anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | MCF-7 (Breast) | 2.63 | [5][7] |
| 5 | MCF-7 (Breast) | 3.09 | [5][7] |
| 3b | A375 (Melanoma) | Value not specified, but noted as most active | [10] |
| 1 | Jurkat (Leukemia) | Induces strong necrosis | [9] |
| TXA1 | Breast Cancer & Melanoma | Reduces viability | [11] |
Table 1: IC50 values of various trifluoromethylated compounds. Lower values indicate higher potency.
Antimicrobial and Antibiofilm Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[12] Trifluoromethylated anilines and other related structures have emerged as promising candidates, demonstrating significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.[12][13][14]
Mechanism of Action:
-
Membrane Disruption: Certain trifluoro-anilines have been shown to cause noticeable destruction of the bacterial cell membrane, leading to bactericidal effects.[13]
-
Inhibition of Virulence Factors: These compounds can significantly reduce the production of bacterial virulence factors, such as those involved in motility, protease activity, and hemolysis.[13]
-
Inhibition of Protein Synthesis: Aminophenol-decorated nanoparticles have been shown to bind to the 16S rRNA of bacteria, effectively blocking protein synthesis.[14]
-
Biofilm Inhibition: A critical aspect of their efficacy is the ability to not only kill planktonic (free-floating) bacteria but also to prevent the formation of and eradicate established biofilms, which are notoriously resistant to conventional antibiotics.[12][13] For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives effectively prevented biofilm development by MRSA and Enterococcus faecalis.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel trifluoromethylated aminophenol.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Chronic inflammation is a driving factor in numerous diseases.[3] Trifluoromethylated aminophenols and related derivatives can exert potent anti-inflammatory effects by modulating key signaling pathways.[3][11][15]
Mechanism of Action:
-
Modulation of Inflammatory Mediators: These compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO).[3] Phloroglucinol, a related phenolic compound, has been shown to inhibit tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[16]
-
Inhibition of Inflammatory Enzymes: Trifluoromethylated thioxanthone derivatives have displayed promising inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with IC50 values in the nanomolar range.[11]
-
Inhibition of Signaling Pathways: The anti-inflammatory effects are often mediated by the inhibition of transcription factors like NF-κB, which regulates the expression of numerous inflammatory genes.[16][17] A fluoxetine derivative containing a trifluoromethyl group was found to inhibit NF-κB phosphorylation and its nuclear translocation.[17]
Neuroprotective Effects
Neuroinflammation and oxidative stress are central to the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[17][18] Certain trifluoromethyl-containing compounds have shown significant promise as neuroprotective agents.
Mechanism of Action:
-
Anti-Neuroinflammatory Action: By suppressing the activation of microglia and astroglia, the primary immune cells of the brain, these compounds can reduce the production of harmful inflammatory cytokines in the central nervous system.[17]
-
Promotion of Neurogenesis: A synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), was shown to promote neuronal proliferation and differentiation by upregulating brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[19]
-
Antioxidant Effects: Many phenolic compounds, including those with trifluoromethyl groups, possess antioxidant properties, allowing them to neutralize harmful free radicals and mitigate the oxidative stress implicated in neuronal damage.[3][18]
Signaling Pathway: Neuroprotective Anti-inflammatory Action
This diagram illustrates the inhibitory effect of a trifluoromethylated compound on the NF-κB neuroinflammatory pathway in microglial cells.
Caption: Inhibition of the NF-κB pathway by a trifluoromethylated agent.
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylated aminophenols is highly dependent on their chemical structure.[20] Understanding the structure-activity relationship (SAR) is crucial for designing new molecules with enhanced potency and selectivity.[20]
-
Position of the -CF3 Group: The placement of the trifluoromethyl group on the aromatic ring significantly influences the compound's interaction with its biological target. This positioning can alter the electronic distribution and steric profile of the molecule.
-
Nature of the Amino Substituent: Modifications to the amine group, such as alkylation or acylation, can dramatically alter biological activity. For example, studies on aminophenol analogues showed that p-alkylaminophenols had potent anticancer activity, while N-(4-hydroxyphenyl)alkanamide versions were extremely weak, indicating that the free amine or a specific substitution pattern is critical.[6][21]
-
Role of the Phenolic Hydroxyl: The hydroxyl group is often crucial for activity, participating in hydrogen bonding with target proteins.[3] Its acidity, modulated by the -CF3 group, can fine-tune this interaction.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details a standard method for assessing the cytotoxic (anticancer) activity of trifluoromethylated aminophenols on a cancer cell line.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated aminophenol test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.
-
Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Future Perspectives and Conclusion
Trifluoromethylated aminophenols represent a versatile and highly promising scaffold in medicinal chemistry. The unique electronic properties of the -CF3 group consistently enhance the biological activities of the parent aminophenol structure, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3] Future research should focus on elucidating more detailed mechanisms of action, particularly the specific protein targets and signaling pathways involved. Further exploration of structure-activity relationships will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for their potential translation into clinical candidates.
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- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PubMed Central (PMC).
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.
- Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide. (n.d.). AWS.
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- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.
- Scoping Review: The Role of Tocotrienol-Rich Fraction as a Potent Neuroprotective Agent. (n.d.).
- Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (n.d.). MDPI.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2025). ResearchGate.
- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.). PubMed.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central.
- Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. (2022). PubMed.
- Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. (n.d.). MDPI.
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- [Effect of new potential psychotropic drug, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, on the expression of serotonin-related genes in mouse brain]. (n.d.). PubMed.
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central.
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- Site-Specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. (2024). PubMed.
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- Anti-Inflammatory Effects of Dietary Polyphenols through Inhibitory Activity against Metalloproteinases. (n.d.). MDPI.
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The Strategic deployment of 5-Amino-2-trifluoromethyl-phenol in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of fluorinated building blocks, 5-Amino-2-trifluoromethyl-phenol stands out as a versatile scaffold, uniquely functionalized for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the intrinsic properties of this compound and its potential applications in drug discovery. We will delve into the rationale behind its use, explore its role in the synthesis of privileged heterocyclic structures, and provide exemplary synthetic protocols, thereby offering a roadmap for its effective utilization in the development of next-generation therapeutics.
Introduction: The Significance of the Trifluoromethyl-Phenol Scaffold
The trifluoromethyl (-CF3) group has emerged as a "superstar" functional group in drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism.[2] This often leads to an increased half-life and a more desirable pharmacokinetic profile.[2] Furthermore, the trifluoromethyl group can improve a compound's binding affinity to biological targets through various non-covalent interactions.[2]
When coupled with a phenol ring, the trifluoromethyl group's influence is further amplified. The phenolic hydroxyl group provides a handle for derivatization and can participate in crucial hydrogen bonding interactions within a target's active site. The amino group in this compound introduces a key nucleophilic center, opening up a vast landscape of synthetic possibilities for the construction of complex molecular architectures. This trifecta of functional groups—amino, hydroxyl, and trifluoromethyl—makes this compound a highly sought-after intermediate in the pharmaceutical industry.[1]
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [3] |
| Molecular Weight | 177.12 g/mol | [3] |
| CAS Number | 328-74-5 | Inferred from related compounds |
| Predicted Boiling Point | ~230-240 °C at 760 mmHg | [1] |
| Predicted Density | ~1.4-1.5 g/cm³ | [1] |
The synthesis of trifluoromethylphenols can be achieved through various methods, including the reaction of a trifluoromethylhalobenzene with a protected aminobenzylate followed by deprotection and hydrolysis.[4] While specific, large-scale synthetic routes for this compound are often proprietary, the general principles of aromatic substitution and functional group manipulation are applicable.
Key Applications in the Synthesis of Bioactive Heterocycles
The true potential of this compound is realized in its role as a precursor to a variety of medicinally important heterocyclic scaffolds. The ortho-relationship between the amino and hydroxyl groups is particularly advantageous for the construction of fused ring systems.
Benzoxazoles: A Privileged Scaffold
Benzoxazoles are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The condensation of an o-aminophenol with a carboxylic acid or its equivalent is a common and efficient method for their synthesis.[2]
Conceptual Rationale: The use of this compound in benzoxazole synthesis positions the trifluoromethyl group on the benzene ring of the resulting bicyclic system. This can lead to enhanced cell permeability and improved metabolic stability of the final compound, crucial attributes for orally bioavailable drugs.
Experimental Workflow: Synthesis of 7-(Trifluoromethyl)benzoxazole Derivatives
The following is a generalized protocol for the synthesis of 2-substituted-7-(trifluoromethyl)benzoxazoles from this compound.
Figure 1: General workflow for the synthesis of 7-(trifluoromethyl)benzoxazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Addition of Condensing Agent: Carefully add a suitable condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C. The optimal temperature and reaction time will depend on the specific substrates and condensing agent used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Phenoxazines: Scaffolds with Diverse Bioactivities
Phenoxazines are another important class of tricyclic heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6] The oxidative cyclization of an o-aminophenol with a catechol derivative is a common route to phenoxazine synthesis.
Conceptual Rationale: Incorporating the trifluoromethyl group into the phenoxazine core via this compound can enhance the lipophilicity of the resulting molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.
Experimental Workflow: Synthesis of Trifluoromethyl-Substituted Phenoxazines
Figure 2: General workflow for the synthesis of trifluoromethyl-substituted phenoxazines.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the substituted catechol (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a mixture of ethanol and water.
-
Oxidation: Add a solution of an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) (2.2 eq), dropwise to the catechol solution while stirring vigorously. This generates the reactive o-quinone in situ.
-
Condensation and Cyclization: To the resulting mixture, add a solution of this compound (1.0 eq) in ethanol.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the formation of a colored precipitate.
-
Isolation: After the reaction is complete, collect the precipitated product by filtration.
-
Purification: Wash the solid product with water and then with a small amount of cold ethanol. The crude phenoxazine can be further purified by recrystallization from a suitable solvent system.
Case Study: Potential Role in Kinase Inhibitor Development
The aminophenol scaffold is a key structural motif in a number of approved and investigational kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the phenol can be functionalized to occupy other pockets within the binding site.
Hypothetical Signaling Pathway and Inhibition
Figure 3: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
A hypothetical kinase inhibitor derived from this compound could be designed to bind to the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade that leads to pathological cellular processes.
Future Perspectives and Conclusion
This compound is a building block with immense, yet not fully tapped, potential in medicinal chemistry. Its unique combination of reactive functional groups and the presence of the advantageous trifluoromethyl moiety makes it an ideal starting material for the synthesis of novel therapeutic agents. As the demand for drugs with improved efficacy and pharmacokinetic properties continues to grow, the strategic use of well-designed, fluorinated scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery. This guide has provided a foundational understanding of its properties and potential applications, with the aim of inspiring further research and innovation in this exciting area of medicinal chemistry.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Reactivity and stability of 5-Amino-2-trifluoromethyl-phenol
An In-depth Technical Guide to the Reactivity and Stability of 5-Amino-2-trifluoromethyl-phenol
Introduction
This compound is a key aromatic intermediate whose utility in the pharmaceutical and agrochemical industries is anchored by the unique interplay of its constituent functional groups. The strategic placement of an amino group, a hydroxyl group, and a trifluoromethyl group on the benzene ring creates a molecule with a nuanced reactivity profile. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Its applications are widespread, serving as a critical building block for a range of active pharmaceutical ingredients (APIs) and complex organic molecules.[4][5]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 106877-47-8 | |
| Molecular Formula | C₇H₆F₃NO | [6] |
| Molecular Weight | 177.12 g/mol | [4][6] |
| Appearance | Pale yellow solid | |
| Purity | ≥95% | [7] |
| InChI Key | LNRBJHMNHMESFO-UHFFFAOYSA-N | |
| Storage | Room temperature, protect from light, store under inert gas | [4] |
Analysis of Molecular Reactivity
The reactivity of the this compound scaffold is dictated by the electronic effects of its three key substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.
-
Activating Groups (-OH and -NH₂): The hydroxyl and amino groups are powerful activating, ortho, para-directing groups.[8] They increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack at the positions ortho and para to them.
-
Deactivating Group (-CF₃): The trifluoromethyl group is a potent deactivating, meta-directing group due to its strong negative inductive effect (-I).[1] It withdraws electron density from the ring, making electrophilic aromatic substitution more difficult.
The interplay of these competing effects governs the regioselectivity of chemical transformations. The powerful activating effects of the -OH and -NH₂ groups generally dominate, directing incoming electrophiles to the positions C4 and C6.
Caption: Logical flow of substituent effects on reactivity.
Electrophilic Aromatic Substitution (EAS)
The high electron density at positions C4 and C6 makes the molecule highly susceptible to EAS reactions such as halogenation, nitration, and sulfonation. The combined directing effects of the -OH and -NH₂ groups strongly favor substitution at these positions.
Reactions of the Amino Group
The primary amine functionality is a versatile reaction handle.
-
Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to protect the amino group or to introduce further functionality.
-
Alkylation: Nucleophilic substitution with alkyl halides can lead to secondary or tertiary amines, although overalkylation can be a challenge.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly valuable in synthesis, enabling the introduction of a wide range of substituents (e.g., -H, -OH, -X, -CN) via Sandmeyer or related reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide anion.
-
O-Alkylation (Williamson Ether Synthesis): The resulting phenoxide is a potent nucleophile that can react with alkyl halides to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides yields phenyl esters, a reaction analogous to the Schotten-Baumann reaction.[8]
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A Technical Guide to 5-Amino-2-trifluoromethyl-phenol: Commercial Availability, Purity Grades, and Analytical Characterization for the Research Scientist
An in-depth examination of 5-Amino-2-trifluoromethyl-phenol and its isomers, providing researchers and drug development professionals with a comprehensive overview of commercial suppliers, purity considerations, and detailed analytical methodologies for quality assessment.
Introduction: The Strategic Importance of Trifluoromethylated Phenols in Modern Chemistry
The strategic incorporation of the trifluoromethyl (-CF3) group has become a cornerstone of modern medicinal and materials chemistry. This moiety is prized for its ability to significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, and its structural isomer 2-Amino-5-(trifluoromethyl)phenol, are valuable building blocks that leverage these properties, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The precise placement of the amino, hydroxyl, and trifluoromethyl groups on the phenyl ring offers chemists a versatile scaffold for creating complex molecular architectures with tailored biological activities.
However, the successful application of these reagents is intrinsically linked to their purity. The presence of impurities, such as positional isomers, starting materials, or byproducts from the synthetic process, can have profound consequences on the outcome of a chemical reaction and the biological activity of the final compound.[3][4][5][6][7] This guide provides a comprehensive technical overview of the commercial landscape for this compound, details on available purity grades, and robust analytical protocols for its characterization, empowering researchers to make informed decisions in their procurement and application.
Commercial Suppliers and Available Purity Grades
A variety of chemical suppliers offer this compound (CAS No. 106877-47-8) and its isomer, 2-Amino-5-(trifluoromethyl)phenol (CAS No. 454-82-0). The purity of these reagents is a critical consideration for researchers, as it can directly impact experimental reproducibility and the integrity of downstream applications. Purity grades typically range from technical grade (around 95%) to high-purity grades exceeding 98%.
It is imperative for researchers to carefully distinguish between the two primary isomers, as their substitution patterns will lead to different downstream products.
Table 1: Prominent Commercial Suppliers of Aminotrifluoromethylphenols
| Compound | CAS Number | Supplier Examples | Typical Purity Grades Offered |
| This compound | 106877-47-8 | Sigma-Aldrich, Benchchem | ≥95% |
| 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 | Sigma-Aldrich, Advanced ChemBlocks, MySkinRecipes | ≥95%, 97% |
This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers should always consult the supplier's specific product documentation for the most up-to-date information.
The Critical Impact of Purity on Research and Development
The purity of a chemical reagent is not merely a qualitative descriptor but a critical parameter that can dictate the success or failure of a research endeavor.[4][8][9] In the context of drug discovery and development, the use of high-purity starting materials and intermediates is paramount for several reasons:[9][10]
-
Reproducibility of Results: Impurities can introduce variability into experiments, leading to inconsistent results and difficulty in reproducing findings.
-
Avoidance of Side Reactions: Unwanted chemical entities in a reagent can participate in side reactions, leading to the formation of unexpected byproducts. This can complicate purification processes and reduce the yield of the desired product.
-
Accurate Biological Data: In biological assays, impurities can exhibit their own pharmacological activity, leading to misleading structure-activity relationship (SAR) data. A seemingly potent compound could owe its activity to a highly active, low-level impurity.
-
Regulatory Compliance: For compounds intended for preclinical and clinical development, regulatory agencies such as the FDA and EMA have stringent requirements for the characterization and control of impurities.[10]
Isomeric impurities are a particular concern with substituted phenols, as they often have similar physical properties, making them difficult to separate. The presence of an undesired isomer will lead to the formation of a different final product, which can have significantly different biological properties.[3]
Understanding Potential Impurities: A Look at Synthetic Routes
The impurity profile of a commercial batch of this compound is largely dependent on the synthetic route employed by the manufacturer. While specific proprietary methods are not always disclosed, a general understanding of plausible synthetic pathways can help researchers anticipate potential impurities.
A common approach to synthesizing substituted phenols involves the diazotization of an aniline derivative, followed by hydrolysis. For this compound, a potential precursor would be 2,5-diaminobenzotrifluoride. Incomplete reactions or side reactions during this process could lead to the presence of starting materials or other isomers in the final product.
Figure 1: A generalized synthetic workflow for aminotrifluoromethylphenols, highlighting potential points of impurity introduction.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound and its isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining purity and identifying unknown impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[11] A reversed-phase HPLC method with UV detection is well-suited for the analysis of these aromatic compounds.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid (analytical grade).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm (or as determined by UV scan).
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
-
Sample Preparation:
-
Dissolve a accurately weighed sample of the aminotrifluoromethylphenol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Figure 2: A streamlined workflow for the HPLC analysis of aminotrifluoromethylphenols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[11] Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve the chromatographic performance of these compounds.
Experimental Protocol: GC-MS Impurity Analysis (with Derivatization)
-
Instrumentation:
-
GC-MS system with a mass selective detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
A suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)).
-
An appropriate solvent (e.g., acetonitrile or dichloromethane).
-
-
Derivatization Procedure:
-
Dissolve a small amount of the sample in the solvent.
-
Add the derivatizing agent and heat the mixture according to the reagent manufacturer's instructions to form the silyl derivatives.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of 40-500 amu.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any significant impurities.[11] Both ¹H and ¹³C NMR should be performed for unambiguous characterization. While experimental spectra for these specific compounds are not widely published, predicted spectra can be generated using computational tools. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the aromatic ring.
Conclusion: A Prerequisite for Reliable Science
In the pursuit of scientific discovery and the development of novel therapeutics, the quality of the chemical building blocks is a fundamental determinant of success. This compound and its isomers are powerful tools in the chemist's arsenal, but their utility is directly proportional to their purity. By understanding the commercial landscape, recognizing the potential for impurities, and employing robust analytical methodologies for quality control, researchers can ensure the integrity and reproducibility of their work. This technical guide serves as a foundational resource for scientists, enabling them to confidently source and utilize these critical reagents in their research and development endeavors.
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Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.). Retrieved January 17, 2026, from [Link]
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The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Pharmaceutical Impurities-A Mini-Review. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Mayer, A. P., & Fraley, K. J. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817–827. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved January 17, 2026, from [Link]
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Pauli, G. F., Chen, S.-N., Friesen, J. B., McAlpine, J. B., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. Retrieved January 17, 2026, from [Link]
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IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved January 17, 2026, from [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
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Effects of Impurities in Pharmaceuticals. (n.d.). SGRL. Retrieved January 17, 2026, from [Link]
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Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
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Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. RSC Advances, 4(69), 36659–36662. [Link]
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Determination of Phenols in Soils by HPLC. (2023, February 27). ALS Environmental. Retrieved January 17, 2026, from [Link]
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2-Amino-5-(trifluoromethyl)phenol. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
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Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved January 17, 2026, from [Link]
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GC/MS determination of amines following exhaustive trifluoroacetylation. (1993, August 1). SciTech Connect. Retrieved January 17, 2026, from [Link]
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Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (n.d.). The Journal of Phytopharmacology. Retrieved January 17, 2026, from [Link]
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GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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2-Amino-5-hydroxybenzotrifluoride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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2-Trifluoromethyl-phenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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A Comprehensive Technical Guide to Substituted Aminophenols: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminophenols are a versatile class of aromatic compounds that serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and materials. The strategic placement of amino and hydroxyl groups on the benzene ring, along with other substituents, imparts a diverse range of chemical and biological activities. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and applications of substituted aminophenols, with a particular focus on their role in drug development and as antioxidants. Detailed experimental protocols for synthesis and characterization, along with mechanistic insights into their biological activities, are presented to serve as a valuable resource for researchers in the field.
Introduction to Substituted Aminophenols
Substituted aminophenols are organic compounds characterized by a benzene ring bearing at least one amino group (-NH₂) and one hydroxyl group (-OH). The relative positions of these functional groups (ortho, meta, or para) and the nature of other substituents on the aromatic ring profoundly influence their physical, chemical, and biological properties.
Chemical Structure and Isomerism
The three basic isomers of aminophenol are 2-aminophenol (ortho-aminophenol), 3-aminophenol (meta-aminophenol), and 4-aminophenol (para-aminophenol). The proximity of the amino and hydroxyl groups in 2-aminophenol allows for intramolecular hydrogen bonding, which affects its physical properties, such as its melting point.[1] These parent compounds are amphoteric, capable of acting as weak acids or bases.[2]
Significance in Research and Industry
Substituted aminophenols are of immense industrial and academic interest. 4-aminophenol is a key intermediate in the production of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[2] Various derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] Furthermore, they are extensively used in the dye industry and as photographic developers.
Synthesis of Substituted Aminophenols
The synthesis of substituted aminophenols can be broadly categorized based on the desired isomer and the nature of the substituents.
Synthesis of 2-Aminophenol Derivatives
A common industrial method for the synthesis of 2-aminophenol involves the reduction of 2-nitrophenol.[1] This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by using reducing agents such as iron in an acidic medium.[1][4] N-substituted 2-aminophenols can be prepared by reacting 2-aminophenol with various electrophiles. For instance, N-formyl-2-aminophenol can be synthesized by treating 2-aminophenol with formic acid.[5]
Synthesis of 3-Aminophenol Derivatives
The synthesis of 3-aminophenol derivatives often involves multi-step processes. One approach is the reduction of 3-nitrophenol.
Synthesis of 4-Aminophenol Derivatives
Similar to 2-aminophenol, 4-aminophenol is industrially produced by the reduction of 4-nitrophenol.[2] A greener route starting from hydroquinone, which can be derived from biomass, is also being explored.[6] Substituted 4-aminophenols, such as Schiff bases, can be readily synthesized by the condensation of 4-aminophenol with various aldehydes.[7][8]
Physicochemical Properties and Characterization
The physicochemical properties of substituted aminophenols are crucial for their application and can be tailored by altering the substitution pattern on the aromatic ring.
Key Physicochemical Parameters
A comparative summary of the key physicochemical properties of the parent aminophenol isomers is presented in Table 1.
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| CAS Number | 95-55-6 | 591-27-5 | 123-30-8 |
| Molecular Formula | C₆H₇NO | C₆H₇NO | C₆H₇NO |
| Molar Mass ( g/mol ) | 109.13 | 109.13 | 109.13 |
| Melting Point (°C) | 174 | 123 | 187.5 |
| Boiling Point (°C) | 284 (decomposes) | 164 (11 mmHg) | 284 (decomposes) |
| pKa (amino) | 4.78 | 4.37 | 5.48 |
| pKa (hydroxyl) | 9.97 | 9.82 | 10.30 |
| Solubility in water | Slightly soluble in cold water, soluble in hot water | Soluble | Moderately soluble |
| Solubility in ethanol | Soluble | Soluble | Slightly soluble |
Data compiled from various sources.[1][2][6][9][10]
Analytical Techniques for Characterization
A suite of analytical techniques is employed for the characterization and quality control of substituted aminophenols.
-
Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of the amino and hydroxyl groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the structure of the synthesized derivatives.[7]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of aminophenol isomers and their derivatives.[11][12] Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile aminophenol derivatives. Capillary electrophoresis (CE) offers an alternative method for the separation of these closely related compounds.[13]
Applications in Drug Development
Substituted aminophenols are a cornerstone in medicinal chemistry, with numerous derivatives developed as therapeutic agents.
Analgesic and Antipyretic Agents
The most prominent example is paracetamol (acetaminophen) , a p-aminophenol derivative. It is a widely used over-the-counter analgesic and antipyretic.[14]
Anti-inflammatory Agents
Several aminophenol derivatives exhibit anti-inflammatory properties. While paracetamol has weak anti-inflammatory activity, other derivatives have been specifically designed to target inflammatory pathways.[14] Some o-aminophenol derivatives have shown potent topical anti-inflammatory and antiallergic activities.[3] The mechanism of action often extends beyond simple cyclooxygenase (COX) inhibition and can involve the modulation of other inflammatory mediators.[15][16]
Anticancer Agents
The anticancer potential of substituted aminophenols is an active area of research. Novel derivatives have been synthesized and shown to induce apoptosis in various cancer cell lines.
Mechanism of Action
The diverse biological activities of substituted aminophenols stem from their varied mechanisms of action at the molecular level.
Antioxidant Mechanism
The antioxidant activity of aminophenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl or amino group to neutralize free radicals, thereby terminating oxidative chain reactions. The position of the amino and hydroxyl groups is critical, with ortho and para isomers generally exhibiting higher antioxidant activity than the meta isomer.
Caption: Hydrogen Atom Transfer (HAT) mechanism of aminophenol antioxidants.
Mechanism as Analgesics and Anti-inflammatory Agents
The mechanism of action of paracetamol is complex and not fully elucidated. It is believed to exert its analgesic and antipyretic effects primarily through the central nervous system.[7] One prominent theory involves the inhibition of cyclooxygenase (COX) enzymes, particularly a splice variant of COX-1, within the brain.[7] Another key mechanism involves its metabolite, AM404, which is formed in the brain and acts on the endocannabinoid system and activates TRPV1 receptors.[15][17][18]
The anti-inflammatory effects of other aminophenol derivatives can be attributed to their ability to inhibit pro-inflammatory cytokines and other mediators of inflammation, in some cases independent of COX inhibition.[15] For instance, p-aminophenol and its metabolite AM404 have been shown to suppress nitric oxide secretion from activated microglia, suggesting a role in neuroinflammation.[15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of representative substituted aminophenols.
Synthesis of a Substituted 2-Aminophenol Derivative (N-Formyl-2-aminophenol)[5]
Caption: Experimental workflow for the synthesis of N-Formyl-2-aminophenol.
Materials:
-
2-Aminophenol
-
Formic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine 2-aminophenol and formic acid.
-
Heat the mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization.
Synthesis of a Substituted 4-Aminophenol Derivative (Schiff Base)[7]
Materials:
-
4-Aminophenol
-
Substituted aldehyde (e.g., 4-dimethylaminobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-aminophenol in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
-
Recrystallize the crude product from absolute ethanol for further purification.
Determination of Antioxidant Activity (DPPH & ABTS Assays)[14][19][20]
Caption: General workflow for DPPH and ABTS antioxidant assays.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of the sample or standard solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
ABTS Assay Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Dilute the ABTS•+ solution with ethanol to a specific absorbance. Prepare serial dilutions of the test compound and a standard.
-
Reaction: Add the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value or Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Perspectives
Substituted aminophenols represent a privileged scaffold in chemical and pharmaceutical research. Their synthetic versatility and diverse biological activities continue to drive the development of new therapeutic agents and functional materials. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological targets, and the elucidation of the intricate mechanisms of action of these fascinating molecules. The continued investigation of substituted aminophenols holds great promise for advancements in medicine and materials science.
References
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Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. Paediatric anaesthesia, 18(10), 915–921. [Link]
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Barakat, A., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(36), 22339–22347. [Link]
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Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 115(1), 105–107. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.
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Iida, T., et al. (1997). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. Journal of medicinal chemistry, 40(13), 2064–2072. [Link]
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JaypeeDigital. (n.d.). Chapter-10 Nonsteroidal Anti-inflammatory Drugs. [Link]
- Kalgutkar, A. S., et al. (1998). Aspirin-like molecules that block prostaglandin H2 synthase-1 and -2. Acta Pharmacologica Sinica, 19(6), 481-490.
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MMD, et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
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Pickering, G., et al. (2023). An updated review on the central mechanism of action of paracetamol (Acetaminophen): Experimental evidence and potential clinical impact. Journal of Pain Research, 16, 1129–1141. [Link]
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PubChem. (n.d.). 2-Aminophenol. [Link]
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PubChem. (n.d.). 3-Aminophenol. [Link]
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PubChem. (n.d.). 4-Aminophenol. [Link]
-
Quora. (2020). Among para-amino phenol phenol, ortho amino phenol and meta-aminophenol, which is more acidic in nature? What is the acidic nature order?. [Link]
-
Rafique, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules (Basel, Switzerland), 27(4), 1352. [Link]
-
ResearchGate. (2013). Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino phenol and a variety of aldehydes. [Link]
-
T.J.is. (2026). P-Aminophenol: Exploring Physical Properties And Uses. [Link]
-
Touitou, E., et al. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Journal of Neuroinflammation, 15(1), 1-13. [Link]
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Wikipedia. (n.d.). 2-Aminophenol. [Link]
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Wikipedia. (n.d.). 4-Aminophenol. [Link]
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Safety and handling guidelines for 5-Amino-2-trifluoromethyl-phenol
An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-trifluoromethyl-phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel pharmaceutical agents stems from the unique properties conferred by the trifluoromethyl (-CF3) group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. However, the same electronic properties that make this compound valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in available chemical data and established best practices for managing analogous compounds. It is designed to empower researchers to work safely with this compound by fostering a deep understanding of its chemical nature and the rationale behind specific handling procedures.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for a robust risk assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.12 g/mol | |
| Appearance | Pale yellow to off-white solid | |
| CAS Number | 454-82-0 | |
| Boiling Point | 233.8°C at 760 mmHg | |
| Density | 1.432 g/cm³ |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Profile: An Evidence-Based Assessment
Due to a lack of specific studies on this compound, this section synthesizes information from related compounds to provide a probable toxicological profile. This approach is grounded in the principles of chemical analogy and serves as a conservative basis for risk assessment.
-
Oral Toxicity : Classified as harmful if swallowed, consistent with many aminophenol derivatives. The oral LD50 for the related compound 5-amino-2-methylphenol in rats is 3600 mg/kg, suggesting low acute oral toxicity for the class.[1] However, the trifluoromethyl group may alter this profile.
-
Dermal and Eye Irritation : Causes skin and serious eye irritation. Phenolic compounds are known to be corrosive and can cause chemical burns.[2] The presence of the amino group can also contribute to skin sensitization.
-
Inhalation : May cause respiratory tract irritation. As a solid, the primary inhalation risk is from dust.
-
Chronic Toxicity and Carcinogenicity : Data for this compound is unavailable. However, some aminophenols are suspected of causing genetic defects.[3] No occupational exposure limits have been established for aminophenols as a class, but it is recommended to reduce all contact to the lowest possible level.[2]
-
Metabolism and Persistence : The trifluoromethyl group is known for its high stability and can make aromatic rings resistant to metabolic degradation.[4] There is evidence that trifluoromethylphenols can undergo photolytic degradation in the environment to form trifluoroacetic acid (TFA), a persistent environmental pollutant.[5][6][7][8][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be used in conjunction with goggles when there is a risk of splashing.
-
Skin Protection : A standard laboratory coat, long pants, and closed-toe shoes are mandatory. Chemical-resistant gloves are required; double-gloving with an inner nitrile glove and an outer neoprene or butyl glove is recommended for handling phenols.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4][5]
Safe Handling and Storage Procedures
Engineering Controls
All manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Never work alone when handling this compound.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Recommended storage temperature is between 2-8°C, and it should be protected from light.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure to this compound.
First-Aid Measures
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.[4][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards : During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated by thermal decomposition.
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full turnout gear.
Accidental Release Measures
-
Personal Precautions : Wear appropriate PPE as outlined above. Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up : For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container. Avoid generating dust. For a large spill, dike the area and collect the material for disposal.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containerization : Collect all solid and liquid waste in clearly labeled, compatible, and sealed containers.
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation : Do not mix with incompatible waste streams.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office. Do not attempt to dispose of this chemical down the drain.
Conclusion
This compound is a valuable compound in research and development, but it requires careful and informed handling. The potential for skin and eye irritation, coupled with the unknown long-term toxicological effects, underscores the importance of adhering to the rigorous safety protocols outlined in this guide. By understanding the chemical nature of this compound and the rationale behind these safety measures, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
New Jersey Department of Health. (2007, February). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Right to Know Hazardous Substance Fact Sheet. [Link]
-
Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. [Link]
-
American Chemical Society. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ACS Publications. [Link]
-
Wang, Z., et al. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
-
ResearchGate. (2025, August 6). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [Link]
-
ChemRxiv. (2024, December 3). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Cambridge Open Engage. [Link]
-
Blog. (2025, July 4). What are the regulatory requirements for fluorinated pharmaceutical intermediates?. [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. [Link]
-
University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Phenol, 5-amino-2-methyl-: Human health tier II assessment. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Amino-2-trifluoromethyl-phenol
Abstract
This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-Amino-2-trifluoromethyl-phenol, a key building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a critical bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1] This guide details a robust synthetic strategy via the catalytic hydrogenation of 5-Nitro-2-trifluoromethyl-phenol. We offer in-depth explanations for experimental choices, a comprehensive troubleshooting guide, and rigorous safety protocols to ensure reproducible results and safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Synthetic Strategy
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the amine, hydroxyl, and trifluoromethyl groups provides a versatile scaffold for creating complex molecules with enhanced biological activity.[2][3]
The most direct and efficient synthetic route to this target molecule is the reduction of the corresponding nitro precursor, 5-Nitro-2-trifluoromethyl-phenol. Several methods exist for the reduction of aromatic nitro compounds; however, this protocol will focus on catalytic transfer hydrogenation .
Why Catalytic Transfer Hydrogenation?
While classical methods like the Béchamp reduction (using iron filings and acid) are effective, they often require harsh conditions and generate significant metallic waste.[4][5] Catalytic hydrogenation, particularly transfer hydrogenation using a hydrogen donor like ammonium formate or formaldehyde with a catalyst such as Palladium on Carbon (Pd/C), offers several distinct advantages:
-
Milder Reaction Conditions: The reaction proceeds at or near room temperature and atmospheric pressure, preserving sensitive functional groups.[6]
-
High Selectivity & Yield: This method is known for its high efficiency and clean conversion, minimizing byproduct formation.[7]
-
Operational Simplicity: It avoids the need for high-pressure hydrogenation equipment and handling of flammable hydrogen gas, making it more accessible for standard laboratory setups.[6]
Reaction Mechanism and Workflow
The overall transformation involves the reduction of a nitro group (-NO₂) to an amine group (-NH₂) using a palladium catalyst and a hydrogen donor. The palladium surface adsorbs the hydrogen donor and the nitro compound, facilitating the transfer of hydrogen atoms to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a 5-10 mmol scale. Adjustments may be necessary for larger-scale synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Example | Quantity (for 10 mmol scale) | Purpose |
| 5-Nitro-2-trifluoromethyl-phenol | >98% | Sigma-Aldrich | 2.07 g (10 mmol, 1.0 eq.) | Starting Material |
| Palladium on Carbon (10% Pd/C) | 50% water wet | Acros Organics | 207 mg (10 wt%) | Catalyst |
| Ammonium Formate (HCO₂NH₄) | >98% | TCI Chemicals | 3.15 g (50 mmol, 5.0 eq.) | Hydrogen Donor |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 50 mL | Solvent |
| Celite® 545 | --- | EMD Millipore | ~5 g | Filtration Aid |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | As needed | Extraction/Chromatography |
| Hexanes | ACS Grade | VWR | As needed | Chromatography |
| Deionized Water | --- | --- | As needed | Washing |
| Brine (Saturated NaCl solution) | --- | --- | As needed | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | As needed | Drying Agent |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-Nitro-2-trifluoromethyl-phenol (2.07 g, 10 mmol). Dissolve it in 50 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (207 mg, 10 wt%) to the solution. Causality Note: Using the catalyst wet (as supplied) prevents it from becoming pyrophoric upon contact with solvent vapors.
-
Hydrogen Donor Addition: Add ammonium formate (3.15 g, 50 mmol) to the stirred suspension. The reaction is often exothermic; an ice bath can be kept on standby to manage the temperature if needed.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it through a pipette with a cotton plug, and spotting it on a TLC plate. A suitable eluent system is 30% Ethyl Acetate in Hexanes. The starting material is more nonpolar than the product. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.[8]
-
Work-up - Catalyst Removal: After completion, cool the reaction mixture to room temperature. Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL) to ensure all product is collected.[8] Expert Tip: Celite prevents the fine catalyst particles from clogging the filter paper and passing into the filtrate.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). The washes remove any remaining ammonium formate and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification
Aminophenols are prone to air oxidation, which can result in the formation of colored impurities (often pink or brown).[8] Prompt purification is recommended.
-
Recrystallization (Recommended for high purity): The crude product can be recrystallized from a suitable solvent system like toluene or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
The final product should be a white to off-white solid. Store under an inert atmosphere (nitrogen or argon) and protect from light to prevent degradation.[8]
Expected Yield: 85-95%.
Safety and Handling Precautions
All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Trifluoromethyl Compounds: Aromatic compounds containing trifluoromethyl groups should be handled with care as their toxicological properties may not be fully known.[10][11] Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): While supplied wet to mitigate risk, dry Pd/C is pyrophoric and can ignite solvents. Never allow the catalyst to dry completely in the air. After filtration, the Celite/catalyst cake should be quenched by carefully adding it to a container of water.
-
Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.[10]
-
Exothermic Reaction: The initial addition of ammonium formate can be exothermic. Monitor the temperature and use cooling if necessary to prevent the reaction from becoming too vigorous.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen donor. | Add a fresh portion of catalyst or ammonium formate and continue heating. Ensure the reaction temperature is maintained.[8] |
| Low Yield | Inefficient extraction, product loss during work-up. | Perform additional extractions of the aqueous layer. Be meticulous during filtration and transfer steps. |
| Product is Dark/Colored | Air oxidation of the aminophenol product. | Work quickly during purification. Consider sparging solvents with nitrogen or argon before use. Store the final product under an inert atmosphere.[8] |
| Streaking on TLC Plate | Product is highly polar or acidic/basic. | Add a small amount (~1%) of triethylamine or acetic acid to the TLC eluent to improve spot shape. |
References
- US3717680A - PURIFICATION OF p-AMINOPHENOL.
- US3703598A - Purification of p-aminophenol.
-
Angene Chemical - Safety Data Sheet. Angene Chemical. [Link]
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Béchamp Reduction - Principle and Applications. Pharmapproach. [Link]
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Application Notes and Protocols for 5-Amino-2-trifluoromethyl-phenol in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 5-Amino-2-trifluoromethyl-phenol (CAS No. 106877-47-8). This versatile building block is of significant interest due to the unique combination of a nucleophilic aminophenol core and the powerful electronic properties of a trifluoromethyl group. We will explore its reactivity, discuss key synthetic transformations, and provide detailed, field-proven protocols for its application in the synthesis of complex organic molecules, including heterocycles of pharmaceutical relevance. The causality behind experimental choices and the influence of the trifluoromethyl group on reaction outcomes are emphasized throughout.
Introduction: The Strategic Advantage of the Trifluoromethyl Group
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, offers a unique confluence of properties that can dramatically enhance the pharmacological profile of a drug candidate.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in drug design.[2]
When appended to a versatile scaffold like aminophenol, the -CF₃ group imparts several strategic advantages:
-
Modulation of Physicochemical Properties: The -CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[2]
-
Alteration of Acidity and Basicity (pKa): The potent electron-withdrawing effect of the -CF₃ group lowers the pKa of the phenolic hydroxyl group, making it more acidic than its non-fluorinated analog. It also reduces the basicity of the amino group. This modulation can be critical for optimizing a drug's solubility and its interactions with biological targets.
-
Increased Binding Affinity: The -CF₃ group can participate in favorable interactions within a protein's binding pocket through dipole-dipole forces and by inducing a conformational bias in the molecule.
This compound presents two primary sites for synthetic elaboration: the amino group and the hydroxyl group. The electronic properties of the -CF₃ group influence the reactivity of both, creating opportunities for selective functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106877-47-8 | |
| Molecular Formula | C₇H₆F₃NO | [3] |
| Molecular Weight | 177.12 g/mol | [3] |
| Appearance | Pale yellow solid | |
| Storage | Room temperature, protect from light |
Core Synthetic Transformations and Protocols
The presence of both an amino and a hydroxyl group on the aromatic ring allows for a diverse range of chemical transformations. The relative reactivity of these groups can be tuned by adjusting reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions, allowing for selective N-functionalization.
Selective N-Acylation
N-acylation is a fundamental transformation that converts the amino group into an amide. This is often a crucial step in building more complex molecular architectures. The reaction is typically rapid and high-yielding.
Causality of Protocol Choices:
-
Base: A mild base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion. For less reactive acylating agents like anhydrides, a base may not be strictly necessary but can accelerate the reaction.[4]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are used to prevent hydrolysis of the acylating agent.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.
Protocol 1: General Procedure for N-Acylation
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq) or Acetic Anhydride (1.2 eq)
-
Triethylamine (1.2 eq) or Pyridine (catalytic to 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq) or anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: Workflow for the N-acylation of this compound.
O-Alkylation (Williamson Ether Synthesis)
To form an ether linkage at the phenolic hydroxyl group, the Williamson ether synthesis is the most common and reliable method.[5][6] This reaction proceeds via an Sₙ2 mechanism and requires the formation of the more nucleophilic phenoxide ion.[7][8]
Causality of Protocol Choices:
-
Base: A strong base is required to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The increased acidity of our phenol (due to the -CF₃ group) makes this deprotonation more favorable than in non-fluorinated phenols.
-
Alkylating Agent: Primary alkyl halides (or tosylates) are ideal for this Sₙ2 reaction to avoid competing elimination reactions.[5][7]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the cation of the base and do not interfere with the nucleophilic attack of the phenoxide.
Protocol 2: General Procedure for O-Alkylation
Materials:
-
N-protected this compound (1.0 eq) (e.g., the product from Protocol 1)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (2.0 eq)
-
Primary alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
Procedure: Note: It is advisable to protect the amino group via acylation (Protocol 1) prior to O-alkylation to prevent competitive N-alkylation.
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the N-protected this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete phenoxide formation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.
Caption: Workflow for the Williamson ether synthesis.
Synthesis of Bioactive Heterocycles
This compound is an excellent precursor for constructing fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Benzoxazole Synthesis
Benzoxazoles are synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivative.[9][10][11][12] The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization and dehydration.
Causality of Protocol Choices:
-
Coupling Agent/Catalyst: Polyphosphoric acid (PPA) is a classic choice that acts as both a solvent and a dehydrating agent at high temperatures. Alternatively, modern coupling agents like carbodiimides can be used under milder conditions.
-
Temperature: High temperatures are typically required to drive the final dehydration step to form the aromatic benzoxazole ring.
Protocol 3: Synthesis of 2-Substituted-4-trifluoromethyl-benzoxazoles
Materials:
-
This compound (1.0 eq)
-
Aromatic or Aliphatic Carboxylic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MsOH)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Add Polyphosphoric Acid (enough to ensure good stirring) to the mixture.
-
Heat the reaction mixture to 150-180 °C with stirring for 4-8 hours. Monitor the reaction by TLC (a sample can be worked up by quenching in water and extracting with ethyl acetate).
-
After completion, cool the mixture to approximately 80-100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product will often precipitate. Collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: General reaction pathway for benzoxazole synthesis.
Phenoxazine Synthesis
Phenoxazines are tricyclic systems with diverse biological activities. They can be synthesized via the oxidative cyclization of an o-aminophenol with a catechol or quinone derivative.[13][14][15][16]
Protocol 4: Synthesis of Substituted Trifluoromethyl-phenoxazines
Materials:
-
This compound (1.0 eq)
-
Substituted Catechol (1.0 eq)
-
Potassium Ferricyanide(III) (K₃[Fe(CN)₆]) (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dichloromethane (DCM) and Water
Procedure:
-
In a round-bottom flask, dissolve the substituted catechol (1.0 eq) and K₂CO₃ (2.0 eq) in a biphasic mixture of water and DCM.
-
With vigorous stirring, add a solution of K₃[Fe(CN)₆] (2.2 eq) in water dropwise. This in situ generates the corresponding o-quinone.
-
After 30 minutes, add a solution of this compound (1.0 eq) in DCM to the reaction mixture.
-
Continue stirring vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the phenoxazine derivative.
Advanced Coupling Reactions
The aromatic ring of this compound, once appropriately functionalized (e.g., by conversion of the phenol to a triflate or halide), can participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species and an organic halide or triflate, forming a C-C bond.[17][18][19][20] To utilize our building block, the phenolic -OH group must first be converted into a better leaving group, such as a triflate (-OTf).
Conceptual Workflow:
-
Triflation of the Phenol: The N-protected this compound is reacted with triflic anhydride (Tf₂O) in the presence of a base like pyridine to form the aryl triflate.
-
Suzuki-Miyaura Coupling: The resulting triflate is then subjected to standard Suzuki coupling conditions: a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an aryl or vinyl boronic acid in a suitable solvent system (e.g., Dioxane/Water).[18]
This two-step sequence allows for the introduction of a new aryl or vinyl substituent at the 5-position of the original aminophenol ring, providing access to complex biaryl structures.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, or C-S bonds.[21][22][23][24] It is particularly useful for forming diaryl ethers or diaryl amines. While modern methods have improved the scope and conditions, these reactions often require higher temperatures than their palladium-catalyzed counterparts.[24]
Applicability:
-
N-Arylation: The amino group of this compound can be coupled with an aryl halide in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., an amino acid or diamine), and a base.
-
O-Arylation: Similarly, the phenolic hydroxyl group can be coupled with an aryl halide, typically requiring protection of the more nucleophilic amino group first.
The choice of ligand and reaction conditions is crucial for achieving good yields and selectivity in Ullmann-type reactions.[22]
Conclusion
This compound is a high-value building block for organic synthesis, particularly in the fields of medicinal and materials chemistry. The strategic placement of the trifluoromethyl group provides a powerful tool for modulating molecular properties. By leveraging the differential reactivity of the amino and hydroxyl groups, a wide array of derivatives can be accessed through reliable and scalable protocols such as N-acylation, O-alkylation, and heterocycle formation. Furthermore, its conversion to triflate or halide derivatives opens the door to advanced palladium- and copper-catalyzed coupling reactions, enabling the construction of highly complex and novel chemical entities. The protocols and insights provided herein serve as a practical guide for unlocking the full synthetic potential of this versatile intermediate.
References
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PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Reto Müller. Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikimedia Foundation. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikimedia Foundation. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Reto Müller. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Reto Müller. Retrieved January 17, 2026, from [Link]
-
Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]
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Various Authors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemistry, 2013, 497584. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 5-Amino-2-trifluoromethyl-phenol in Pharmaceutical Intermediate Synthesis
Abstract
5-Amino-2-trifluoromethyl-phenol, also known as 2-Hydroxy-4-(trifluoromethyl)aniline, is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug development. Its unique trifluoromethyl (-CF3) moiety, combined with the ortho-disposed amino and hydroxyl groups, provides a versatile platform for the synthesis of complex pharmaceutical intermediates. The presence of the -CF3 group often enhances critical drug properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of key heterocyclic scaffolds, particularly benzoxazoles, which are prevalent in many bioactive molecules.
Introduction: A Building Block of Strategic Importance
The rational design of pharmaceutical agents frequently involves the incorporation of fluorine-containing functional groups to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl group (-CF3) is particularly favored due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry.[1]
This compound (CAS 454-82-0) is a valuable synthon that leverages these benefits.[2] Its structure is primed for synthetic elaboration:
-
Nucleophilic Centers: The amino (-NH2) and hydroxyl (-OH) groups serve as excellent nucleophiles for reactions such as acylation, alkylation, and condensation.[3]
-
Ortho-Orientation: The adjacent positioning of the amino and hydroxyl groups is ideal for intramolecular cyclization reactions, providing efficient access to fused heterocyclic systems.[4]
-
Trifluoromethyl Group: This group acts as a powerful electronic and steric modulator, influencing the reactivity of the aromatic ring and the properties of the final molecule.[2]
This document serves as a technical guide for researchers, outlining the core applications of this intermediate and providing robust, validated protocols for its use.
Physicochemical Properties & Handling
A clear understanding of the substrate's properties is fundamental to successful and reproducible experimentation.
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-(trifluoromethyl)phenol | PubChem[5] |
| Synonym | 2-Hydroxy-4-(trifluoromethyl)aniline | NINGBO INNO[3] |
| CAS Number | 454-82-0 | PubChem[5] |
| Molecular Formula | C7H6F3NO | PubChem[5] |
| Molar Mass | 177.12 g/mol | PubChem[5] |
| Appearance | Off-white to black solid | --- |
| pKa (predicted) | Phenolic OH: ~9.5; Anilino NH3+: ~2.5 | --- |
Handling & Storage: this compound is susceptible to oxidation, particularly in the presence of light and air, which can lead to discoloration. It should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maintain its purity and reactivity.
Core Application: Synthesis of 6-(Trifluoromethyl)benzoxazole Derivatives
The most prominent application of this compound is in the synthesis of the benzoxazole scaffold. Benzoxazoles are a privileged class of heterocycles found in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6] The ortho-amino-phenol functionality provides a direct and efficient route to this ring system via condensation with various electrophilic partners.
Mechanism & Rationale: The Phillips Condensation
The synthesis of 2-substituted-6-(trifluoromethyl)benzoxazoles from this compound typically follows the Phillips condensation pathway. This reaction involves the condensation with a carboxylic acid or its derivative (e.g., aldehyde, acyl chloride).
Causality Behind Experimental Choices:
-
Reactant Choice: Condensation with an aromatic aldehyde is often preferred due to the high reactivity and commercial availability of a wide variety of aldehydes. This allows for the straightforward synthesis of diverse libraries of 2-aryl-benzoxazoles.
-
Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA), is often employed.[7] The catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aniline nitrogen.
-
Solvent & Conditions: The reaction is typically conducted under reflux conditions in a solvent like ethanol or toluene.[4] The elevated temperature is necessary to drive the intramolecular cyclization and the final dehydration step, which forms the aromatic oxazole ring. A Dean-Stark apparatus can be used with toluene to azeotropically remove water and drive the equilibrium towards the product.
The general workflow for this synthesis is depicted below.
Caption: Workflow for 2-Aryl-6-(trifluoromethyl)benzoxazole synthesis.
Detailed Protocol: Synthesis of 2-Aryl-6-(trifluoromethyl)benzoxazole
This protocol describes a general and robust method for synthesizing a 2-aryl-6-(trifluoromethyl)benzoxazole derivative via condensation with an aromatic aldehyde.
Materials:
-
This compound (1.0 mmol, 177.12 mg)
-
Substituted aromatic aldehyde (1.1 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 19.02 mg) (Optional, but recommended)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolution: Add ethanol (10 mL) and stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add the substituted aromatic aldehyde (1.1 mmol) to the solution, followed by the catalytic amount of p-TSA.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more nonpolar (higher Rf) and UV-active product spot indicates reaction progression.
-
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL). This removes the acid catalyst and any water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aryl-6-(trifluoromethyl)benzoxazole.
Other Synthetic Applications & Reactivity
While benzoxazole formation is a primary application, the nucleophilic nature of the amine and phenol groups allows for other important transformations.
Caption: Key synthetic transformations of this compound.
Amide and Sulfonamide Bond Formation
The amino group can readily react with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide linkages, respectively. These are fundamental bonds in many pharmaceutical structures.
-
Rationale: In a synthetic route where the phenolic hydroxyl group needs to be preserved or reacted separately, the amine can be selectively acylated under controlled conditions (e.g., using a non-nucleophilic base like triethylamine or pyridine at low temperatures). This chemoselectivity is driven by the generally higher nucleophilicity of the aromatic amine compared to the phenol.
O-Alkylation and O-Acylation
The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., K2CO3, NaH) to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis (O-alkylation) or ester formation (O-acylation).
-
Rationale: This pathway is crucial for creating aryl ether linkages, which are common motifs in drug molecules. Protecting the more reactive amino group first (e.g., as an amide) is often necessary to achieve selective O-alkylation.
Conclusion
This compound is a strategic and versatile building block for the synthesis of pharmaceutical intermediates.[2] Its utility is primarily anchored in the efficient construction of 6-(trifluoromethyl)benzoxazole scaffolds, a core motif in many biologically active compounds.[4] The protocols and principles outlined in this guide demonstrate the compound's robust reactivity and provide a validated framework for its application in drug discovery and development programs. The thoughtful application of its unique electronic and structural properties enables chemists to build molecular complexity and imbue target molecules with the desirable pharmacokinetic characteristics associated with the trifluoromethyl group.
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Roy, S. Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Available at: [Link]
-
Chemical Synthesis and Applications. 2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. Available at: [Link]
-
Lin, B., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]
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Barreiro, E. J., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
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ResearchGate. Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry. Available at: [Link]
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Lin, B., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF 3 CN. Organic & Biomolecular Chemistry. Available at: [Link]
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Shetu, S. A. (2022). SYNTHESIS OF BIOACTIVE HETEROCYCLES. ScholarWorks @ UTRGV. Available at: [Link]
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MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]
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Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
- Bayer AG.Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
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PubChem. 2-Amino-5-(trifluoromethyl)phenol. Available at: [Link]
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Royal Society of Chemistry. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]
- Hoechst AG.Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
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- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Selective N-Alkylation of 5-Amino-2-trifluoromethyl-phenol
Introduction: The Strategic Importance of N-Alkylated 5-Amino-2-trifluoromethyl-phenol in Medicinal Chemistry
The N-alkylation of this compound is a critical transformation in the synthesis of a wide array of biologically active molecules. The resulting N-alkylated aminophenol scaffold is a key structural motif in various pharmaceutical agents and agrochemicals. The trifluoromethyl group, a well-known bioisostere, often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of robust and selective protocols for the N-alkylation of this substrate is of significant interest to researchers in drug discovery and development.
This comprehensive guide provides detailed application notes and protocols for the selective N-alkylation of this compound. We will explore various synthetic strategies, delving into the mechanistic rationale behind the choice of reagents and reaction conditions. The protocols provided herein are designed to be reproducible and scalable, with a strong emphasis on achieving high selectivity for N-alkylation over competing O-alkylation.
Understanding the Substrate: Reactivity and Selectivity Challenges
The key challenge in the N-alkylation of this compound lies in the chemoselective functionalization of the amino group in the presence of a phenolic hydroxyl group. Both the nitrogen and oxygen atoms are nucleophilic and can react with alkylating agents. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the amino group, making it less reactive than a typical aniline.
This reduced nucleophilicity necessitates carefully optimized reaction conditions to achieve efficient N-alkylation while minimizing side reactions, such as O-alkylation and over-alkylation (dialkylation of the amino group). The choice of alkylating agent, base, solvent, and temperature all play a crucial role in directing the reaction towards the desired N-alkylated product.
Strategic Approaches to Selective N-Alkylation
Several synthetic strategies can be employed for the selective N-alkylation of this compound. The choice of method will depend on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the available laboratory resources. The primary methods discussed in this guide are:
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the aminophenol with an alkyl halide in the presence of a base.
-
Reductive Amination with Aldehydes and Ketones: A versatile method for introducing a variety of alkyl groups through the formation and subsequent reduction of an imine intermediate.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for the introduction of aryl or vinyl groups, and can be adapted for alkyl groups.
The following sections will provide detailed protocols and mechanistic insights for each of these methods.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is often the first approach considered due to its simplicity. The success of this method hinges on the careful selection of the base and solvent to favor N-alkylation. A non-polar, aprotic solvent in combination with a bulky or non-nucleophilic base can often steer the reaction towards the desired product by minimizing the solvation and reactivity of the phenoxide ion.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred. These solvents do not participate in hydrogen bonding, which helps to avoid activation of the hydroxyl group.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. Stronger bases like sodium hydride (NaH) can deprotonate both the amine and the phenol, leading to a mixture of products. The choice of a weaker base selectively deprotonates the more acidic phenol to a lesser extent, or relies on the amine's inherent nucleophilicity.
-
Temperature: The reaction is typically performed at elevated temperatures to overcome the reduced nucleophilicity of the aniline. However, excessively high temperatures can lead to side reactions. Careful monitoring of the reaction progress is crucial.
Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide
Materials:
-
This compound
-
Alkyl bromide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of aminophenol).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-alkylated product.
Data Presentation: Typical Reaction Conditions for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 75-85 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 70-80 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 80-90 |
Troubleshooting:
-
Low Conversion: Increase the reaction temperature or time. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).
-
O-Alkylation: Use a less polar solvent or a bulkier base. Protecting the hydroxyl group prior to alkylation may be necessary for challenging substrates.
-
Over-alkylation: Use a smaller excess of the alkylating agent and monitor the reaction closely to stop it once the mono-alkylated product is maximized.
Protocol 2: Reductive Amination with Aldehydes
Reductive amination is a highly versatile and selective method for N-alkylation. This two-step, one-pot process involves the initial formation of an imine between the aminophenol and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. The use of a mild reducing agent that selectively reduces the imine in the presence of the aldehyde is key to the success of this reaction.[1][2]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination.[3] It is a mild and selective reducing agent that is particularly effective for the reduction of imines and enamines. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with STAB. Methanol can be used with NaBH₃CN.
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate imine formation.
Experimental Protocol: N-Alkylation with an Aliphatic Aldehyde
Materials:
-
This compound
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde (1.1 eq), and anhydrous DCE (10-20 mL per mmol of aminophenol).
-
If desired, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Presentation: Typical Conditions for Reductive Amination
| Aldehyde | Reducing Agent | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | Room Temp | 2-4 | 85-95 |
| Acetaldehyde | STAB | DCE | Room Temp | 3-6 | 80-90 |
| Benzaldehyde | NaBH₃CN | Methanol | Room Temp | 4-8 | 75-85 |
Workflow Visualization: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful and general method for the formation of C-N bonds.[4][5] While traditionally used for aryl and vinyl halides, recent advancements have expanded its scope to include the use of alkyl halides. This method is particularly advantageous for substrates that are sensitive to the conditions of classical N-alkylation or reductive amination. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.[6][7]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: A variety of palladium precatalysts can be used, such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts like those based on biarylphosphine ligands are often more efficient.[8]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for the catalytic cycle. Ligands such as XPhos, SPhos, or BrettPhos are commonly used to promote oxidative addition and reductive elimination.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.
Experimental Protocol: Palladium-Catalyzed N-Alkylation
Materials:
-
This compound
-
Alkyl bromide or chloride (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the alkyl halide to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Workflow Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Purification and Characterization
Purification of the N-alkylated this compound derivatives is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective in separating the desired product from starting materials and any byproducts.
The purified products should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure and purity of the compound.
-
Mass spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) spectroscopy: To identify the functional groups present in the molecule.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium hydride and sodium tert-butoxide are strong bases and are reactive with water; handle with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The selective N-alkylation of this compound is a crucial transformation in synthetic organic chemistry with significant applications in drug discovery. This guide has provided a detailed overview of three robust methods for achieving this transformation: direct N-alkylation, reductive amination, and the Buchwald-Hartwig amination. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently and selectively synthesize a wide range of N-alkylated derivatives of this important building block. The provided protocols and troubleshooting guides are intended to serve as a valuable resource for scientists in both academic and industrial settings.
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 132(48), 17296-17299. [Link]
- Suri, J. T., Vu, T., Hernandez, A., Cong, A., & Walsgrove, T. (2002). A general, practical, and selective method for the N-alkylation of anilines. Organic letters, 4(4), 583-586.
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 8. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
Methods for the purification of 5-Amino-2-trifluoromethyl-phenol
An Application Guide to the Purification of 5-Amino-2-trifluoromethyl-phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for the purification of this compound (CAS No. 106877-47-8), a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the stringent purity requirements for these applications, this document outlines field-proven protocols for recrystallization and column chromatography. The guide emphasizes the scientific principles behind procedural choices, offering researchers and drug development professionals a comprehensive resource for obtaining high-purity material. Protocols are supplemented with troubleshooting guides, methods for purity assessment, and essential safety information.
Introduction: The Importance of Purity
This compound is a highly functionalized aromatic compound. The presence of an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethyl group makes it a versatile building block in organic synthesis. The trifluoromethyl moiety, in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this intermediate valuable in medicinal chemistry and agrochemical development.
The purity of such an intermediate is paramount. Impurities, which can include unreacted starting materials, regioisomers, or degradation byproducts, can lead to downstream reaction failures, the formation of undesired side products, and compromised biological activity or safety profiles in the final active ingredient. This guide provides robust and validated methods to mitigate these risks through effective purification.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any successful purification strategy. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 106877-47-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₆F₃NO | PubChem[2] |
| Molecular Weight | 177.13 g/mol | Sigma-Aldrich[1] |
| Physical Form | Pale yellow solid | Sigma-Aldrich[1] |
| Purity (Typical) | ≥95% | Sigma-Aldrich[1] |
| Boiling Point | 233.8°C at 760 mmHg (Isomer data) | MySkinRecipes[3] |
| Storage Temperature | Room temperature, protect from light and air | Sigma-Aldrich[1] |
Note: Some physical properties like boiling point are based on the closely related isomer 2-Amino-5-(trifluoromethyl)phenol due to limited data on the title compound.
Understanding Potential Impurities
Effective purification requires anticipating the nature of potential contaminants. Impurities in a given batch of this compound typically originate from the synthetic route and subsequent handling.[4] Common impurity classes include:
-
Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.
-
Isomeric Byproducts: Synthesis of substituted phenols can often lead to the formation of regioisomers, which may have very similar properties to the desired product, making them challenging to separate.[5]
-
Oxidation/Degradation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, often resulting in highly colored impurities.[6] This degradation pathway is a critical consideration for both purification and storage.
-
Residual Solvents and Reagents: Solvents or catalysts used during the synthesis may be carried over.[5]
Method 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, particularly for removing small amounts of impurities from a crude product that is already relatively pure. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7]
The Principle of Causality: Solvent Selection
The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (near the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
-
Be chemically inert towards the compound.
For this compound, a moderately polar compound, a mixed solvent system is often optimal. This allows for fine-tuning of the solvent's solvating power.
Recommended Solvent Systems for Screening:
-
Ethanol/Water
-
Toluene/Heptane
-
Ethyl Acetate/Hexane
-
Isopropanol/Water
Detailed Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more-soluble solvent (e.g., ethanol or toluene) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored due to oxidative impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight of the solute) of activated charcoal. Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.[6]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble matter. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Add the less-soluble solvent (e.g., water or heptane) dropwise to the hot filtrate until the solution becomes faintly cloudy (the saturation point). Add a few drops of the hot, more-soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. The purity should be assessed using methods described in Section 6.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is particularly useful for separating isomeric impurities or when recrystallization is ineffective. For aminophenols, which are polar, normal-phase chromatography on silica gel is a standard approach.[6]
The Principle of Causality: Phase Selection
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase. Its surface is slightly acidic and highly polar due to the presence of silanol (Si-OH) groups.
-
Mobile Phase (Eluent): The mobile phase is a solvent or mixture of solvents that flows through the column. For polar compounds on silica, a non-polar solvent system with a polar modifier is used (e.g., Hexane/Ethyl Acetate). The key is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate, which generally leads to good separation.[6]
-
Preventing Tailing: Amines can interact strongly with the acidic silanol groups on silica, leading to poor separation and "tailing" of the peak. This can be suppressed by adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to the eluent.[6]
Detailed Protocol for Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). Add ~0.5% triethylamine to the solvent mixture. The ideal system will give the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles or cracks are formed. Add a thin layer of sand on top of the silica gel to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization: Column Chromatography Workflow
Caption: Step-by-step workflow for purification via silica gel column chromatography.
Purity Assessment
Post-purification, the purity of the material must be rigorously assessed. A combination of techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective.[9][10]
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile is a good starting point.[9]
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., 254 nm or 275 nm).[11]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
-
Thin Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools not only for confirming the structure of the desired product but also for identifying and quantifying any remaining impurities if their structures are known.[5]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the purity and integrity of this compound and to ensure operator safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]
-
Storage: Store the compound in a tightly sealed container to protect it from air and moisture. To prevent oxidation and degradation, store it protected from light, and for long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).[3]
Conclusion
The purification of this compound to a high degree of purity is readily achievable through standard laboratory techniques. Recrystallization is the preferred method for removing minor impurities from an already crystalline solid, offering scalability and efficiency. For more complex mixtures containing isomers or impurities with similar solubility, silica gel column chromatography provides a robust solution. The choice of method should be guided by the impurity profile of the crude material, the required purity level, and the scale of the purification. In all cases, purity must be verified using a reliable analytical technique such as HPLC.
References
- Benchchem. Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.Benchchem Technical Support.
- Ambeed. 2-Amino-5-(trifluoromethyl)phenol.Ambeed.com.
- Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Safety Data Sheet. Fmoc-His(Trt)-OPfp.Advanced ChemTech.
- PubChem. 2-Amino-5-(trifluoromethyl)phenol.National Center for Biotechnology Information.
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Sigma-Aldrich. Safety Data Sheet for Phenol.Merck.
- Echemi. 2-Amino-5-(trifluoromethyl)phenol SDS.Echemi.com.
- Angene Chemical. Safety Data Sheet for 2-Bromo-4-chloro-5-(trifluoromethyl)phenol.AngeneChem.com.
- Fisher Scientific. Safety Data Sheet for 5-Fluoro-2-(trifluoromethyl)phenol.Thermo Fisher Scientific.
- Benchchem. Technical Support Center: Synthesis of Trifluoromethylphenols.Benchchem.com.
- MySkinRecipes. 2-Amino-5-(trifluoromethyl)phenol.MySkinRecipes.com.
- Benchchem. Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis.Benchchem Technical Support.
- Benchchem. Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.Benchchem.com.
- Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
- Benchchem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.Benchchem.com.
- Sorbead India. Amino Acid Purification - Column Chromatography.Sorbeadindia.com.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.Mt.com.
- SIELC. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.Sielc.com.
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- Shaaban, et al. Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.Sci. Pharm. 2023.
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Analytical techniques for the characterization of 5-Amino-2-trifluoromethyl-phenol products
Application Note: Comprehensive Characterization of 5-Amino-2-trifluoromethyl-phenol
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of a trifluoromethyl group offers unique physicochemical properties that can enhance the biological activity and stability of active pharmaceutical ingredients (APIs).[1][2] Consequently, rigorous analytical characterization is imperative to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of the final products. This guide outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind methodological choices to ensure robust and reliable results.
Introduction: The Significance of this compound
This compound is a critical building block in modern medicinal and agricultural chemistry.[1][2] The presence of both an amino and a trifluoromethyl group on the phenol backbone makes it a versatile precursor for a wide range of bioactive molecules. The trifluoromethyl group, in particular, is known to improve metabolic stability, membrane permeability, and target binding affinity.[2] Given its role in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding and implementation of analytical characterization techniques are essential for quality control, impurity profiling, and regulatory compliance.[3][4] This application note serves as a practical resource for scientists engaged in the development and manufacturing processes involving this important intermediate.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating and quantifying this compound from its potential impurities, which may arise from the synthesis process or degradation.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[5] A well-developed HPLC method can effectively separate the main component from starting materials, by-products, and degradation products.
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is the standard choice due to its versatility and effectiveness in separating moderately polar aromatic compounds. The non-polar stationary phase interacts with the aromatic ring, while the polar mobile phase allows for the elution of the compound.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is typically used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. The acid is added to suppress the ionization of the phenolic hydroxyl group and the amino group, leading to more consistent retention times and sharper peaks.
-
Detection: UV detection is suitable for aromatic compounds. The wavelength should be set at the maximum absorbance of this compound to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 274 nm (illustrative, should be optimized).[7]
-
Injection Volume: 10 µL.[5]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.[6]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.[6]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity based on the peak area relative to the total peak area (Area % method) or quantify against the calibration curve.
-
| Parameter | Value | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water | Provides good peak shape and resolution. |
| Detection | UV at 274 nm | High sensitivity for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5] For polar compounds like phenols, derivatization is often necessary to improve volatility and chromatographic performance.[7]
Causality of Experimental Choices:
-
Derivatization: Silylation or acylation of the amino and hydroxyl groups reduces their polarity and increases volatility, leading to better peak shapes and reduced tailing on GC columns.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of derivatized compounds.[5]
-
Mass Spectrometry: MS detection provides both qualitative (mass spectrum) and quantitative (ion abundance) information, enabling the identification of unknown impurities by their fragmentation patterns.[5]
Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)
-
System Preparation:
-
GC-MS System: A standard GC coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Program: Initial temperature 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 10 min.[5]
-
Injector Temperature: 250 °C.[5]
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Mass Range: 40-500 amu.[5]
-
-
Sample Derivatization and Preparation:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with a suitable solvent (e.g., dichloromethane).
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of all detected peaks.
-
Identify impurities by comparing their mass spectra with library databases (e.g., NIST) and by interpreting fragmentation patterns.
-
Caption: Workflow for GC-MS based impurity profiling.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent that can dissolve the sample without interfering with the signals of interest is chosen. DMSO-d₆ is a good choice for phenols and amines due to its ability to form hydrogen bonds and solubilize polar compounds.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).
-
¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. It provides a distinct signal for the trifluoromethyl group, which can be used for both identification and quantification.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a high field strength (e.g., 400 MHz or higher) for better resolution.[5]
-
Expected signals: Aromatic protons in the 6-8 ppm region, an NH₂ signal, and an OH signal (which may be broad and exchangeable).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals: Aromatic carbons, a carbon attached to the trifluoromethyl group (which will show a quartet due to C-F coupling), and carbons attached to the amino and hydroxyl groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A single sharp signal is expected for the CF₃ group. The chemical shift is highly sensitive to the electronic environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality of Experimental Choices:
-
The infrared spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-F, C-N, and aromatic C-H and C=C bonds. This provides a molecular "fingerprint" that can be used for identification and to detect the presence of impurities with different functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenol) | 3600-3200 | Broad |
| N-H (Amine) | 3500-3300 | Two sharp bands (primary amine) |
| Aromatic C-H | 3100-3000 | Sharp |
| Aromatic C=C | 1600-1450 | Multiple sharp bands |
| C-F (Trifluoromethyl) | 1350-1150 | Strong, sharp bands |
| C-N | 1350-1250 | |
| C-O | 1260-1000 |
Note: These are general ranges and can be influenced by the molecular structure. Data for aminophenol isomers can be found in the literature.[9][10][11][12]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and polymorphic forms of the material.[13][14]
Causality of Experimental Choices:
-
TGA: Measures the change in mass as a function of temperature, which is useful for determining the decomposition temperature and the presence of residual solvents or water.[13]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to study polymorphism and crystallinity.[13][15]
Caption: Logic diagram for thermal analysis techniques.
Experimental Protocol: TGA/DSC Analysis
-
Instrument Setup: Calibrate the TGA and DSC instruments according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
TGA Analysis:
-
Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow. The peak of the endotherm corresponds to the melting point.
-
Conclusion
The comprehensive characterization of this compound is a critical activity in pharmaceutical and agrochemical development. A multi-technique approach, as outlined in this guide, is essential for ensuring the identity, purity, and stability of this key intermediate. The integration of chromatographic, spectroscopic, and thermal analysis provides a complete analytical profile, which is fundamental for quality control and regulatory submission. By understanding the principles behind each technique and following robust protocols, researchers can confidently assess the quality of their material, leading to safer and more effective final products.
References
-
MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. Retrieved from [Link]
- Sharma, S. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 130.
- Singh, S., & Kumar, V. (2024).
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
The Pennsylvania State University. (n.d.). Thermal Analysis | Materials Research Institute. Retrieved from [Link]
- U.S. National Library of Medicine. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-29.
- Wasti, A., & Tancharoen, S. (2021). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 08(09).
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- 3. biomedres.us [biomedres.us]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminophenol(95-55-6) IR Spectrum [m.chemicalbook.com]
- 11. 4-Aminophenol(123-30-8) IR Spectrum [m.chemicalbook.com]
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- 14. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 15. tainstruments.com [tainstruments.com]
The Strategic Utility of 5-Amino-2-trifluoromethyl-phenol in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties into heterocyclic frameworks is a proven strategy for enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. 5-Amino-2-trifluoromethyl-phenol is a versatile precursor that uniquely positions the trifluoromethyl, amino, and hydroxyl groups on an aromatic ring, providing a synthetically tractable platform for the construction of a diverse array of trifluoromethylated heterocyclic compounds. This technical guide provides in-depth application notes and detailed protocols for the synthesis of key heterocyclic systems—benzoxazoles, benzimidazoles, and quinolines—leveraging the unique reactivity of this compound.
The Significance of the Trifluoromethyl Group in Heterocyclic Chemistry
The introduction of a trifluoromethyl group into a heterocyclic scaffold can profoundly influence its biological activity. The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functionalities, affecting ionization at physiological pH and influencing drug-receptor interactions. Furthermore, the metabolic stability of the C-F bond often protects the molecule from oxidative degradation by metabolic enzymes, thereby increasing its in vivo half-life.[1][2] The lipophilicity imparted by the -CF3 group can also enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and distribution to target tissues.[1]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [3] |
| Molecular Weight | 177.13 g/mol | [3] |
| Appearance | Pale yellow solid | Vendor Data |
| Melting Point | Not widely reported | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO) | General Chemical Knowledge |
I. Synthesis of 7-(Trifluoromethyl)benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The condensation of this compound with various electrophilic partners provides a direct route to novel 7-(trifluoromethyl)benzoxazole derivatives.
A. Reaction with Carboxylic Acids (Phillips Condensation)
The reaction of an o-aminophenol with a carboxylic acid, typically under acidic conditions and high temperatures, is a classic and reliable method for the synthesis of 2-substituted benzoxazoles.[4] Polyphosphoric acid (PPA) is a common reagent for this transformation, serving as both a catalyst and a dehydrating agent.
Causality of Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that provides an acidic medium to protonate the carboxylic acid, increasing its electrophilicity. It also effectively removes the two molecules of water generated during the cyclization, driving the equilibrium towards product formation.
-
High Temperature (180-220 °C): The condensation and subsequent cyclization require significant activation energy to overcome the stability of the starting materials and to facilitate the dehydration steps.
General Reaction Scheme:
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Amino-2-trifluoromethyl-phenol in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Phenols in Modern Agrochemicals
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) moiety, has been a transformative strategy in the design of modern agrochemicals. The unique physicochemical properties conferred by the -CF3 group—such as high electronegativity, metabolic stability, and increased lipophilicity—often translate to enhanced biological efficacy and improved pharmacokinetic profiles of active ingredients.[1] 5-Amino-2-trifluoromethyl-phenol is a versatile synthetic building block that possesses two key reactive sites: an amino group and a phenolic hydroxyl group. This dual functionality allows for its incorporation into a diverse array of agrochemical scaffolds, including phenylamides, phenoxy ethers, and other complex heterocyclic systems, leading to the development of novel herbicides, fungicides, and insecticides.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis and development of next-generation agrochemicals. We will explore its application in the creation of potent herbicides and fungicides, detailing synthetic protocols, mechanisms of action, and bioassay procedures.
Part 1: Herbicide Development - Synthesis and Application of a Protoporphyrinogen Oxidase (PPO) Inhibitor
Herbicides that inhibit protoporphyrinogen oxidase (PPO) are a critical class of agrochemicals used for broad-spectrum weed control. These compounds act by blocking the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, a photodynamic molecule that causes rapid cell membrane disruption upon exposure to light.[2][3] The unique electronic properties of the trifluoromethyl group can enhance the binding affinity of these inhibitors to the PPO enzyme.
Synthesis Protocol: N-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)picolinamide
This protocol outlines the synthesis of a novel PPO-inhibiting herbicide derived from this compound. The synthesis involves the formation of an amide bond between the starting material and a substituted picolinoyl chloride.
Materials:
-
This compound
-
3-chloro-5-(trifluoromethyl)picolinoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.
-
Acylation: To the stirred solution, add a solution of 3-chloro-5-(trifluoromethyl)picolinoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)picolinamide.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a novel PPO-inhibiting herbicide.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The synthesized N-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)picolinamide is designed to act as a competitive inhibitor of the PPO enzyme. The trifluoromethyl groups enhance the molecule's ability to fit into the active site of the enzyme, blocking the binding of the natural substrate, protoporphyrinogen IX. This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and rapid destruction of cell membranes, ultimately leading to weed death.[2][4]
Diagram of PPO Inhibition Pathway:
Caption: Mechanism of action of the PPO-inhibiting herbicide.
Bioassay Protocol: In Vitro PPO Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compound against the PPO enzyme.
Materials:
-
Purified PPO enzyme (from a target weed species)
-
Protoporphyrinogen IX (substrate)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl with Tween 20)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Solutions: Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme Reaction: In a 96-well microplate, add the assay buffer, the inhibitor solution at various concentrations, and the purified PPO enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a specific time period.
-
Measurement: Measure the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Table 1: Hypothetical PPO Inhibition Data
| Compound | Target Weed | IC50 (nM) |
| N-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)picolinamide | Amaranthus retroflexus | 15.2 |
| Commercial Standard (e.g., Fomesafen) | Amaranthus retroflexus | 25.8 |
Part 2: Fungicide Development - Synthesis and Application of a Succinate Dehydrogenase Inhibitor (SDHI)
Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that target the mitochondrial respiratory chain in fungi. By inhibiting complex II (succinate dehydrogenase), these compounds block cellular respiration and energy production, leading to fungal cell death.[5] The amino group of this compound can be readily derivatized to form a phenylamide, a common structural motif in many commercial SDHI fungicides.
Synthesis Protocol: 2-chloro-N-(2-hydroxy-4-(trifluoromethyl)phenyl)-5-methylnicotinamide
This protocol details the synthesis of a potential SDHI fungicide from this compound.
Materials:
-
This compound
-
2-chloro-5-methylnicotinic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous Toluene
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux a mixture of 2-chloro-5-methylnicotinic acid (1.0 eq) and thionyl chloride (1.5 eq) in anhydrous toluene for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-5-methylnicotinoyl chloride.
-
Amidation Reaction: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous THF.
-
Reaction: Slowly add the acid chloride solution to the aminophenol solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-chloro-N-(2-hydroxy-4-(trifluoromethyl)phenyl)-5-methylnicotinamide.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a novel SDHI fungicide.
Mechanism of Action: Inhibition of Mitochondrial Complex II
The synthesized phenylamide fungicide is designed to inhibit the succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. The trifluoromethylphenylamide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the enzyme, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain disrupts ATP synthesis and leads to the accumulation of reactive oxygen species, ultimately causing fungal cell death.[5]
Diagram of Mitochondrial Respiration Inhibition:
Caption: Mechanism of action of the SDHI fungicide.
Bioassay Protocol: In Vitro Antifungal Activity Assay
This protocol describes a method to evaluate the in vitro antifungal activity of the synthesized compound against a panel of pathogenic fungi.
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Synthesized fungicide compound
-
96-well microplate
-
Microplate reader (for optical density measurement)
Procedure:
-
Prepare Fungicide Solutions: Prepare a stock solution of the synthesized fungicide in DMSO and make serial dilutions in the liquid growth medium.
-
Inoculate Plates: In a 96-well microplate, add the fungicide dilutions to the wells. Then, add a suspension of fungal spores or mycelial fragments to each well.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) for 3-5 days.
-
Growth Assessment: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the effective concentration that inhibits 50% of fungal growth).
Table 2: Hypothetical Antifungal Activity Data
| Compound | Fungal Species | EC50 (µg/mL) |
| 2-chloro-N-(2-hydroxy-4-(trifluoromethyl)phenyl)-5-methylnicotinamide | Botrytis cinerea | 0.8 |
| Commercial Standard (e.g., Boscalid) | Botrytis cinerea | 1.2 |
Part 3: Formulation Development - Water-Dispersible Granules (WG)
For practical application in the field, the synthesized active ingredients must be formulated into a stable and effective product. Water-dispersible granules (WDG or WG) are a common and user-friendly formulation type that offers low dust exposure and easy handling.[1][6][7][8]
Protocol: Preparation of a Water-Dispersible Granule (WG) Formulation
This protocol provides a general method for preparing a WG formulation of a novel agrochemical.
Materials:
-
Synthesized active ingredient (e.g., 75% w/w)
-
Wetting agent (e.g., sodium lignosulfonate, 5% w/w)
-
Dispersing agent (e.g., sodium naphthalene sulfonate condensate, 10% w/w)
-
Binder/filler (e.g., kaolin clay, up to 100% w/w)
-
Water
-
Grinder, mixer, extruder, and dryer
Procedure:
-
Milling: The active ingredient and solid formulation components are finely milled to the desired particle size.
-
Mixing: The milled components are thoroughly mixed to ensure homogeneity.
-
Wetting and Kneading: A small amount of water is added to the powder mix to form a dough-like paste.
-
Extrusion: The paste is then extruded through a die to form granules of a specific diameter.
-
Drying: The wet granules are dried in a fluid bed dryer to a low moisture content.
-
Sieving: The dried granules are sieved to obtain a uniform particle size distribution.
Conclusion
This compound is a highly valuable building block for the development of novel agrochemicals. Its dual reactive sites allow for the synthesis of a wide range of active ingredients targeting different biological pathways in weeds and fungi. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this versatile intermediate in creating the next generation of effective and sustainable crop protection solutions.
References
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Water Dispersible Granules (WDG). Solutions Pest & Lawn. [Link]
-
Water Dispersible Granules (WG and WG-SB). Food and Agriculture Organization of the United Nations. [Link]
-
Water dispersible granule (WDG). Croda Agriculture. [Link]
-
The ABC's of Pesticide Formulations. University of Georgia Extension. [Link]
-
Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. Pesticide Biochemistry and Physiology. [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. [Link]
-
PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. [Link]
-
The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. bioRxiv. [Link]
-
Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid. Molecules. [Link]
-
Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. Applied and Environmental Microbiology. [Link]
-
The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. MDPI. [Link]
-
Phenylamide Fungicides. ResearchGate. [Link]
-
Design and synthesis of aminol- and phenylamide-containing phosphonic acids and their biological activity evaluation. Pesticide Biochemistry and Physiology. [Link]
-
The Production of Phenoxy Herbicides. University of Waikato. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. [Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors. NC State Extension Publications. [Link]
-
PPO Inhibitor Resistance Testing. National Agricultural Genotyping Center. [Link]
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Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. [Link]
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- 8. WP and WDG additives [agro-solutions.levaco.com]
Application Note & Protocols: Scalable Synthesis of 5-Amino-2-trifluoromethyl-phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide provides detailed protocols and insights into scalable synthesis methods for 5-Amino-2-trifluoromethyl-phenol, a critical building block in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations necessary for successful scale-up.
Introduction: The Significance of this compound
This compound is a highly valuable intermediate due to the unique properties conferred by its trifluoromethyl (-CF3) and amino (-NH2) functional groups. The electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability and binding affinity of derivative compounds, making it a desirable moiety in drug design. The amino group provides a versatile handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures. Consequently, this compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The development of robust and scalable synthetic routes is therefore of paramount importance for ensuring a reliable and cost-effective supply chain for these essential products.
Synthetic Strategies: A Comparative Overview
Several synthetic pathways to this compound have been explored. The choice of a particular route on an industrial scale is dictated by factors such as cost of starting materials, overall yield, process safety, and environmental impact. Here, we detail two prominent and scalable methods.
Method 1: Multi-step Synthesis from 4-Chloro-3-nitrotoluene
This classic approach involves a series of well-established chemical transformations, making it a reliable, albeit multi-step, process for large-scale production. The general strategy involves the introduction of the trifluoromethyl group, followed by conversion of the chloro and nitro functionalities to the desired hydroxyl and amino groups, respectively.
Method 2: Direct Trifluoromethylation and Reduction
More modern approaches focus on the late-stage introduction of the trifluoromethyl group onto a pre-functionalized aromatic ring. This can offer a more convergent and potentially more efficient synthesis. Photoredox catalysis has emerged as a powerful tool for scalable trifluoromethylation reactions using inexpensive sources like trifluoroacetic anhydride.[1][2]
Detailed Protocols and Experimental Workflows
Method 1: Synthesis from 4-Chloro-3-nitrotoluene
This pathway is illustrated in the workflow diagram below. It commences with the readily available starting material, 4-chloro-3-nitrotoluene.[3]
Figure 2: Synthetic workflow for Method 2.
Protocol 2.1: Protection of m-Aminophenol
The amino group of m-aminophenol is first protected to prevent side reactions during trifluoromethylation. Acetylation is a common and effective protection strategy.
-
Reaction Setup: To a stirred solution of m-aminophenol in a suitable solvent (e.g., acetic acid or water), add acetic anhydride portion-wise at a controlled temperature (e.g., 0-10°C).
-
Acetylation: The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The product, N-acetyl-m-aminophenol, often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water, and dried.
Protocol 2.2: Scalable Photoredox Trifluoromethylation
This key step utilizes a photoredox catalyst to generate trifluoromethyl radicals from an inexpensive source like trifluoroacetic anhydride. [1][2][4]
-
Reaction Setup: In a photoreactor equipped with a suitable light source (e.g., high-power LEDs), a solution of N-acetyl-m-aminophenol, trifluoroacetic anhydride, a photoredox catalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst), and an additive (e.g., pyridine N-oxide) in a suitable solvent (e.g., acetonitrile) is prepared. For scalable synthesis, a continuous flow reactor can be employed for better light penetration and temperature control. [4]* Photoreaction: The reaction mixture is irradiated with visible light while maintaining a constant temperature. The progress of the reaction is monitored by HPLC.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous base to remove acidic byproducts. The organic layer is dried and concentrated.
Protocol 2.3: Deprotection to this compound
The final step is the removal of the acetyl protecting group to reveal the free amine.
-
Reaction Setup: The crude N-acetyl-2-trifluoromethyl-5-aminophenol is dissolved in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Hydrolysis: The mixture is heated to reflux until the deprotection is complete (monitored by HPLC).
-
Work-up and Purification: The reaction mixture is cooled and neutralized to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization as described in Protocol 1.3 can be used for further purification.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: From 4-Chloro-3-nitrotoluene | Method 2: Direct Trifluoromethylation |
| Starting Material Cost | Generally low-cost and readily available. | m-Aminophenol is relatively inexpensive. |
| Number of Steps | Multiple steps, potentially leading to lower overall yield. | Fewer steps, potentially higher overall yield. |
| Reagent & Catalyst Cost | Traditional reagents, some may be hazardous. | Photocatalysts can be expensive, but trifluoroacetic anhydride is a cheap CF3 source. |
| Scalability | Well-established and proven on an industrial scale. | Scalable, especially with flow chemistry, but may require specialized equipment. [4] |
| Safety & Environmental | Involves hazardous reagents like chlorine gas and AHF. | Generally milder reaction conditions, but solvents and catalysts require proper handling. |
Safety and Handling Considerations
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Handling of Hazardous Reagents:
-
Chlorine Gas: Highly toxic and corrosive. Requires a dedicated gas handling system and scrubber.
-
Anhydrous Hydrogen Fluoride (AHF): Extremely corrosive and toxic. Requires specialized equipment and handling procedures. Calcium gluconate gel should be readily available as a first aid measure for skin contact.
-
Hydrogen Gas: Highly flammable. Hydrogenation reactions must be conducted in a designated area with appropriate safety measures to prevent ignition.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound can be achieved through multiple scalable routes. The classical approach starting from 4-chloro-3-nitrotoluene is a robust and well-understood process, while newer methods involving direct trifluoromethylation offer the potential for more efficient and streamlined syntheses. The selection of the optimal method will depend on a careful evaluation of economic, safety, and environmental factors specific to the manufacturing setting. The protocols provided in this guide offer a solid foundation for researchers and process chemists to develop and optimize the large-scale production of this important chemical intermediate.
References
- A scalable and operationally simple radical trifluoromethylation. Nature Communications. [URL: https://www.
- A scalable and operationally simple radical trifluoromethylation. ResearchGate. [URL: https://www.researchgate.
- Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation. MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/6]
- Scalable decarboxylative trifluoromethylation by ion-shielding heterogeneous photoelectrocatalysis. Science. [URL: https://www.science.org/doi/10.1126/science.adm8902]
- Hydrogenation in pilot plant and production: Büchiglas. Buchiglas. [URL: https://www.buchiglas.com/products/pressure-reactors-hydrogenators/hydrogenation-in-pilot-plant-and-production.html]
- ZJU Research | A New Inexpensive, Scalable Method for Trifluoromethylation. YouTube. [URL: https://www.youtube.
- Hydrogenation in pressure reactors - Turnkey solution for reliable gas dosing. YouTube. [URL: https://www.youtube.
- bpc 2 Hydrogenator - turnkey solution: Büchiglas. Buchiglas. [URL: https://www.buchiglas.
- 4-Chloro-3-nitrotoluene technical grade 89-60-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c59405]
- 4-Chloro-3-nitrotoluene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6976]
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Application Note & Protocols: Strategic Derivatization of the Amino Group in 5-Amino-2-trifluoromethyl-phenol
Abstract
5-Amino-2-trifluoromethyl-phenol is a pivotal structural motif in contemporary drug discovery and materials science. The presence of the trifluoromethyl (CF₃) group imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly desirable building block.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of the primary amino group of this valuable intermediate. We delve into the causality behind procedural choices for three core synthetic transformations: acylation to form amides, sulfonylation for sulfonamide synthesis, and modern C-N cross-coupling reactions to generate N-aryl derivatives. Each section includes step-by-step protocols, mechanistic insights, and characterization guidelines designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
The functionalization of aromatic amines is a cornerstone of medicinal chemistry. This compound presents a unique synthetic challenge and opportunity. The potent electron-withdrawing nature of the CF₃ group significantly modulates the electron density of the aromatic ring, thereby decreasing the nucleophilicity of the amino group. This electronic deactivation necessitates carefully optimized reaction conditions compared to more electron-rich anilines.
Successful derivatization of this moiety allows for the synthesis of diverse compound libraries with potential applications as kinase inhibitors, agrochemicals, and advanced polymers.[3] This document serves as a practical guide to navigate the key synthetic pathways for its functionalization.
Physicochemical Properties of Starting Material
A clear understanding of the starting material is critical for successful synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 106877-47-8 | [4] |
| Molecular Formula | C₇H₆F₃NO | [4] |
| Molecular Weight | 177.13 g/mol | [4] |
| Physical Form | Pale yellow solid | [4] |
| Storage | Room temperature, protect from light | [4] |
Acylation: Synthesis of Novel Amide Derivatives
Amide bond formation is the most frequently utilized reaction in drug discovery.[5] However, coupling electron-deficient anilines like this compound with carboxylic acids requires robust activation methods to overcome the amine's low nucleophilicity.[6][7][8]
Principle of Amide Coupling
The reaction proceeds via the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the aniline. Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), provide a reliable method for achieving high yields.[5] HOBt acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an activated ester that reacts cleanly with the amine, thereby minimizing side reactions and potential racemization of chiral carboxylic acids.
Caption: General workflow for amide synthesis via EDC/HOBt coupling.
Protocol 1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of choice (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.2 M.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15 minutes at room temperature.
-
Add DIPEA (2.5 eq) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Characterization: Successful amide formation can be confirmed by the appearance of a characteristic amide N-H proton signal in ¹H NMR (typically δ 8-10 ppm) and the amide carbonyl signal in ¹³C NMR (δ 165-175 ppm). Mass spectrometry will confirm the expected molecular weight.
Sulfonylation: Accessing the Sulfonamide Pharmacophore
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, famously associated with antibacterial drugs and now integral to a wide range of therapeutics.[9][10] The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride.
Principle of Sulfonylation
This reaction is a nucleophilic substitution where the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base, often pyridine or triethylamine, is required to act as both a catalyst and a scavenger for the hydrochloric acid generated during the reaction.[9]
Caption: General workflow for sulfonamide synthesis.
Protocol 2: Synthesis of Sulfonamides
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in either anhydrous pyridine or anhydrous DCM in a round-bottom flask.
-
If using DCM, add Et₃N (3.0 eq). Cool the solution to 0°C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
If pyridine was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with 1M HCl (to remove residual pyridine/Et₃N), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Characterization: The formation of a sulfonamide is indicated by the disappearance of the primary amine N-H stretches in the IR spectrum and the appearance of a sulfonamide N-H proton in the ¹H NMR spectrum (often a broad singlet).
N-Arylation: Advanced C-N Cross-Coupling Strategies
The formation of a C(aryl)-N bond to create diarylamines is a powerful strategy for modulating electronic and structural properties. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed Buchwald-Hartwig amination offers a more versatile, efficient, and milder alternative.[11][12][13]
Principle of Buchwald-Hartwig Amination
This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a specialized bulky phosphine ligand. The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[11][13] The choice of ligand is crucial for promoting the reductive elimination step, especially with electron-deficient anilines.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig N-Arylation
Materials:
-
This compound (1.2 eq)
-
Aryl halide (bromide or chloride) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox for inert atmosphere
Procedure:
-
Crucial: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (N₂ or Ar).
-
To a Schlenk tube, add the aryl halide (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add this compound (1.2 eq) followed by the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110°C for 4-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Comparative Reaction Conditions
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Classical) |
| Catalyst | Palladium (catalytic) | Copper (often stoichiometric) |
| Temperature | 80 - 110 °C | > 150 °C, often > 200 °C |
| Substrate Scope | Very broad, tolerates many functional groups | Limited, often requires activated aryl halides |
| Reaction Time | 4 - 24 hours | 24 - 48 hours |
| Reference | [11][14] | [12][15] |
Conclusion
This compound is a versatile platform for the development of novel chemical entities. The electronic properties conferred by the trifluoromethyl group require tailored synthetic approaches to achieve efficient derivatization of its amino functionality. The protocols detailed herein for acylation, sulfonylation, and N-arylation provide robust and reproducible methods for accessing a wide array of amide, sulfonamide, and diarylamine derivatives. By understanding the principles behind each transformation, researchers can effectively leverage this building block to accelerate their discovery programs.
References
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem.
- BenchChem. (2025).
-
ResearchGate. (n.d.). Trifluoromethylated bioactive molecules and the construction of.... ResearchGate. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem.
- Google Patents. (2003). Process to prepare sulfonamides.
-
PMC. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. NIH. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut. [Link]
-
PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. This compound | 106877-47-8 [sigmaaldrich.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Amino-2-trifluoromethyl-phenol synthesis
Technical Support Center: Synthesis of 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support center for the synthesis of this compound (ATFP). This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. The trifluoromethyl group is a critical pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. This document provides a robust, field-tested synthetic protocol and addresses common challenges encountered during the process to help you optimize your reaction conditions and achieve high-purity yields.
Part 1: Recommended Synthetic Pathway & Protocol
The most reliable and scalable synthesis of this compound is a two-step process starting from the commercially available 2-trifluoromethyl-phenol. The pathway involves:
-
Regioselective Nitration: Introduction of a nitro group at the C5 position (para to the hydroxyl group).
-
Chemoselective Reduction: Reduction of the nitro group to a primary amine.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: Step-by-Step Guide
Step 1: Synthesis of 5-Nitro-2-trifluoromethyl-phenol (Intermediate)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5 equivalents). Place the flask in an ice-salt bath to cool the acid to 0-5 °C.
-
Addition of Starting Material: Slowly add 2-trifluoromethyl-phenol (1.0 eq.) to the cooled sulfuric acid while stirring. Maintain the internal temperature below 10 °C.
-
Nitration: In a separate beaker, dissolve potassium nitrate (KNO₃, 1.05 eq.) in a minimal amount of concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. Causality: A slow, controlled addition is crucial to prevent runaway reactions and the formation of dinitro byproducts[3]. The low temperature favors para-substitution.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow solid should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the yellow solid (5-Nitro-2-trifluoromethyl-phenol) under vacuum. This intermediate is typically of sufficient purity to be used directly in the next step.
Step 2: Synthesis of this compound (Final Product)
This guide presents two common and effective reduction methods. Catalytic hydrogenation is generally cleaner, while metal/acid reduction is often cheaper and more scalable.
Method A: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine the 5-Nitro-2-trifluoromethyl-phenol (1.0 eq.), a suitable solvent (Methanol or Ethanol is preferred), and 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi[4].
-
Reaction: Stir the mixture vigorously at room temperature. The reduction of aromatic nitro compounds is typically exothermic; monitor the temperature and pressure. The reaction is usually complete within 2-4 hours, indicated by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The catalyst is pyrophoric and should be handled while wet and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Method B: Iron/Acid Reduction
-
Setup: To a round-bottom flask, add the 5-Nitro-2-trifluoromethyl-phenol (1.0 eq.), Ethanol, and water (e.g., in a 5:1 ratio).
-
Addition of Reagents: Add iron powder (Fe, 3-5 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl) or acetic acid.
-
Reaction: Heat the mixture to reflux (around 80 °C) and stir vigorously. The reduction of nitroarenes with iron is a classic and robust method[5]. Monitor the reaction by TLC.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and neutralize it with a base like sodium carbonate.
-
Isolation: Filter the mixture through Celite to remove the iron salts. Extract the filtrate with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Toluene/Hexanes).
| Parameter | Step 1: Nitration | Step 2: Reduction (Method A) |
| Key Reagents | 2-Trifluoromethyl-phenol, KNO₃, H₂SO₄ | 5-Nitro-2-trifluoromethyl-phenol, Pd/C, H₂ |
| Solvent | H₂SO₄ (as reagent and solvent) | Methanol / Ethanol |
| Temperature | 0-5 °C | Room Temperature |
| Typical Time | 2-3 hours | 2-4 hours |
| Workup | Ice quench, filtration | Filtration, solvent evaporation |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Caption: Troubleshooting decision tree for low yield in the reduction step.
Questions on Reaction Yield & Purity
Q1: My yield of the final product is consistently low. What are the most likely causes?
A1: Low yield can originate from either the nitration or reduction step.
-
During Nitration:
-
Suboptimal Temperature Control: If the temperature rises significantly above 5 °C, you risk forming dinitro or other isomeric byproducts, which will be lost during purification. Ensure your cooling bath is efficient.
-
Inefficient Workup: The product may have some solubility in the acidic aqueous mixture. Ensure precipitation is complete by using a large excess of ice and allowing sufficient time before filtration.
-
-
During Reduction:
-
Catalyst Inactivation: The Palladium (Pd) catalyst is sensitive. It can be poisoned by sulfur or other impurities from the starting material. Furthermore, improper handling (exposure to air when dry) can deactivate it.
-
Incomplete Reaction: The reaction may stall if there is insufficient hydrogen pressure, poor mixing (inefficient stirring), or if the catalyst loading is too low. The reduction of nitrophenols can sometimes exhibit an induction period where the initial rate is slow[6].
-
Product Adsorption: The aminophenol product can sometimes adsorb to the surface of certain catalysts, inhibiting turnover[7]. If the reaction stalls, filtering and adding fresh catalyst can sometimes help.
-
Q2: I see multiple spots on my TLC plate after the nitration step. What are they?
A2: Besides your desired 5-nitro-2-trifluoromethyl-phenol, you may be forming isomeric impurities. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. While the para-product (5-nitro) is sterically and electronically favored, you might form a small amount of the ortho-product (3-nitro-2-trifluoromethyl-phenol). These can typically be separated by column chromatography. Over-nitration to form a dinitro-phenol is also possible if the reaction conditions are too harsh (excess nitrating agent or high temperature).
Q3: My final product is dark brown/purple and degrades over time. How can I prevent this?
A3: Aminophenols are highly susceptible to oxidation, which leads to colored polymeric impurities.
-
Handling: Perform the final workup and purification steps as quickly as possible. When concentrating the product, avoid excessive heat.
-
Storage: The final product should be stored under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8 °C) and protected from light[2][8]. Blanketing the storage container with an inert gas is highly recommended.
-
Antioxidants: For long-term storage in solution, adding a small amount of an antioxidant can sometimes be beneficial, depending on the downstream application.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reduction reaction?
A1: TLC is the quickest method. Use a mobile phase like 30% Ethyl Acetate in Hexanes. The nitro-intermediate will have a lower Rf (more polar) and is often bright yellow. The amino product will have a higher Rf and may require a stain (like ninhydrin) to visualize, although it's often UV-active. For more precise monitoring, LC-MS is ideal as it can track the disappearance of the starting material and the appearance of the product and any intermediates, like the hydroxylamine.
Q2: Are there alternative reducing agents I can use?
A2: Yes, many reagents can reduce aromatic nitro groups[5]. Besides catalytic hydrogenation and Fe/HCl, other common methods include:
-
Tin(II) Chloride (SnCl₂): A classic, reliable method that works well for many substrates.
-
Sodium Hydrosulfite (Na₂S₂O₄): A mild reducing agent often used for selective reductions.
-
Electrochemical Reduction: This is an environmentally friendly alternative that avoids the use of bulk metal reagents and can be highly efficient[9][10].
Q3: What are the key safety precautions I should take?
A3:
-
Nitration: Concentrated sulfuric acid is highly corrosive. The nitrating mixture can cause severe burns. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The quenching process is highly exothermic and must be done slowly and carefully.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your equipment is properly maintained and grounded. The Pd/C catalyst is pyrophoric when dry and exposed to air; always handle it as a wet paste.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is required:
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight (177.13 g/mol )[11][12].
-
HPLC: To determine the purity of the final compound.
-
Melting Point: Compare the observed melting point with the literature value.
References
-
The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. MDPI. [Link]
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. ACS Publications. [Link]
-
2-amino-5-(trifluoromethyl)phenol. PubChem. [Link]
-
Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. ACS Publications. [Link]
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
-
2-Amino-5-(trifluoromethyl)phenol. MySkinRecipes. [Link]
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labsolu.ca [labsolu.ca]
- 12. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in 5-Amino-2-trifluoromethyl-phenol reactions and their avoidance
Technical Support Center: 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth, experience-driven answers to common problems, focusing on the causality behind side product formation and offering validated strategies for their avoidance.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
Answer: this compound, like many substituted anilines, is susceptible to slow oxidation and degradation upon exposure to air, light, and moisture.[1][2]
-
Storage Conditions: For long-term stability, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C).[3] Keeping it in a dark location is crucial to prevent light-induced degradation.
-
Handling: Before use, allow the vial to warm to room temperature for at least 60 minutes before opening.[4] This prevents condensation of atmospheric moisture onto the solid, which can introduce water into your reaction and potentially lead to undesirable hydrolysis side products in subsequent steps.
Q2: What makes the amino group on this molecule less reactive than in aniline?
Answer: The trifluoromethyl (-CF3) group at the ortho position is a powerful electron-withdrawing group. It significantly reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group. This inductive effect makes the lone pair of electrons on the nitrogen less available for donation, thus rendering the amino group less nucleophilic and less basic compared to unsubstituted aniline. This reduced reactivity is a key factor to consider when selecting reaction conditions, as more forcing conditions may be required than for simple anilines.
Troubleshooting Guide 1: Oxidation and Discoloration
Problem: My reaction mixture turns dark brown, red, or black upon adding a reagent or during the workup. What is causing this discoloration and how can I prevent it?
This is one of the most common issues encountered with anilines and is almost always indicative of oxidation.
Root Cause Analysis: Anilines can undergo one-electron oxidation to form a radical cation.[5] This highly reactive intermediate can then couple with another aniline molecule or radical, initiating a polymerization cascade that leads to the formation of intensely colored, often insoluble, polymeric side products like azoxybenzenes, azobenzenes, and benzidines.[5][6][7] The presence of trace metal impurities, oxygen, or strong oxidants can catalyze this process.
Avoidance Strategy & Protocol:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture and air.
-
Backfill the apparatus with an inert gas like dry nitrogen or argon.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen.
-
Protocol for Degassing: The "freeze-pump-thaw" method is highly effective. Freeze the solvent with liquid nitrogen, apply a high vacuum for several minutes, and then thaw. Repeat this cycle at least three times. For less sensitive reactions, sparging the solvent with argon or nitrogen for 30-60 minutes can suffice.
-
-
Purify Reagents: Ensure all reagents are free from peroxide or metallic impurities that can initiate oxidation.
Troubleshooting Guide 2: Side Products in N-Acylation Reactions
Problem: I am attempting to form a simple amide via N-acylation, but my LC-MS/NMR shows a significant amount of a di-acylated side product. How can I improve the selectivity for mono-acylation?
Root Cause Analysis: While the amino group is deactivated, it can still be acylated. After the initial mono-acylation, the resulting amide nitrogen still possesses a lone pair of electrons. Under strongly basic conditions or with a highly reactive acylating agent, this amide can be deprotonated to form an amidate anion, which is a potent nucleophile. This anion can then react with another equivalent of the acylating agent to form a di-acylated product (an imide).
Key Factors Influencing Di-acylation:
-
Base Strength & Stoichiometry: Strong, non-nucleophilic bases (e.g., NaH, LDA) or an excess of a base like triethylamine can readily deprotonate the newly formed amide.
-
Acylating Agent Reactivity: Highly reactive agents like acyl chlorides or anhydrides, especially when used in excess, increase the likelihood of di-acylation.
-
Temperature: Higher reaction temperatures provide the activation energy needed for the second acylation step.
Recommended Protocol for Selective Mono-Acylation:
-
Reagent Control: Add the acylating agent (e.g., acyl chloride) slowly and portion-wise to a solution of the this compound and a mild base at a low temperature.
-
Temperature Management: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and disfavors the higher-activation-energy di-acylation.
-
Choice of Base: Use a stoichiometric amount (1.0-1.2 equivalents) of a hindered or mild base.
| Base | Suitability for Mono-Acylation | Rationale |
| Pyridine | Excellent | Acts as both a mild base and a nucleophilic catalyst, promoting the desired reaction without being strong enough to deprotonate the product amide significantly. |
| Triethylamine (Et3N) | Good (use with care) | Use only 1.0 equivalent. Excess Et3N can be basic enough to promote di-acylation, especially at elevated temperatures. |
| NaH or KH | Poor (Avoid) | These are very strong bases that will almost certainly lead to the formation of the amidate and subsequent di-acylation. |
Troubleshooting Guide 3: Side Products in Diazotization Reactions
Problem: I am performing a Sandmeyer-type reaction, but my yields are low, and I'm isolating a significant phenolic byproduct (2-trifluoromethyl-5-hydroxyphenol) instead of my desired product.
Root Cause Analysis: Aromatic diazonium salts are thermally unstable intermediates.[8] The primary pathway for their decomposition is the loss of dinitrogen gas (N2) to form a highly reactive aryl cation. In an aqueous acidic medium, this cation is rapidly trapped by water, leading to the formation of a phenol.[9] Furthermore, if the concentration of the diazonium salt becomes too high, it can couple with unreacted this compound to form colored diazo-coupled side products.[9]
Workflow for Minimizing Side Products in Diazotization:
Caption: Troubleshooting workflow for diazotization reactions.
Avoidance Strategy & Protocol:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 °C and 5 °C at all times using an ice-salt or acetone-dry ice bath. Temperatures above 10 °C lead to rapid decomposition.[9]
-
Slow, Controlled Addition: The aqueous sodium nitrite solution should be added dropwise below the surface of the reaction mixture with vigorous stirring. This prevents localized high concentrations of nitrous acid and the diazonium salt, minimizing both phenol formation and azo-coupling.[9]
-
Use of Urea: Adding a small amount of urea towards the end of the reaction can quench any excess nitrous acid, which can prevent unwanted side reactions during the subsequent step.[10]
-
Immediate Use: Do not attempt to isolate the diazonium salt. It should be generated in situ and used immediately in the subsequent substitution (e.g., Sandmeyer) reaction.
References
-
Title: Oxidation of substituted anilines by horseradish peroxidase compound II Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation Source: PubMed Central (PMC) URL: [Link]
-
Title: Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: ACS Omega URL: [Link]
-
Title: Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode Source: TSI Journals URL: [Link]
-
Title: Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics Source: AIP Publishing URL: [Link]
-
Title: Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines Source: PubMed Central (PMC) URL: [Link]
-
Title: Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Source: PubMed URL: [Link]
-
Title: N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds Source: Semantic Scholar URL: [Link]
-
Title: 2-Amino-5-(trifluoromethyl)phenol Source: MySkinRecipes URL: [Link]
-
Title: Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: The Journal of Organic Chemistry URL: [Link]
-
Title: 2-Amino-5-(trifluoromethyl)phenol Source: PubChem URL: [Link]
-
Title: One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes Source: ResearchGate URL: [Link]
-
Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]
- Title: Improved method for synthesizing m-trifluoromethyl phenol Source: Google Patents URL
-
Title: Exploring Flow Procedures for Diazonium Formation Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 106877-47-8 [sigmaaldrich.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support center for the synthesis of 5-Amino-2-trifluoromethyl-phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established chemical principles and relevant literature to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic pathway involves a multi-step process starting from a readily available trifluoromethylated benzene derivative. A plausible route is the nitration of 2-chlorobenzotrifluoride, followed by nucleophilic substitution of the chlorine with a hydroxyl group, and finally, reduction of the nitro group to an amine.
Q2: What are the critical parameters that influence the yield of this synthesis?
Several factors can significantly impact the overall yield:
-
Purity of starting materials: Impurities in the initial reagents can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, pressure, reaction time, and solvent choice are crucial for each step and require careful optimization.[1]
-
Catalyst selection and activity: For steps like catalytic reduction, the choice and handling of the catalyst are paramount.
-
Work-up and purification methods: Inefficient extraction or purification can lead to significant product loss.
Q3: What are the primary safety concerns associated with this synthesis?
-
Handling of nitrating agents: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and can cause severe burns. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Use of flammable solvents: Many organic solvents used in the synthesis are flammable. Avoid open flames and ensure proper grounding of equipment.
-
High-pressure reactions: Some synthetic steps may require elevated pressure.[2] Ensure the use of appropriate high-pressure reactors and safety protocols.
-
Handling of trifluoromethylated compounds: While generally stable, some fluorinated compounds can be toxic. Refer to the Safety Data Sheet (SDS) for each compound.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Nitration Step
Scenario: You are nitrating 2-chlorobenzotrifluoride and observe a low yield of the desired 4-chloro-3-nitrobenzotrifluoride.
| Potential Cause | Underlying Scientific Principle | Recommended Solution |
| Incomplete Reaction | The nitration of an electron-deficient ring like 2-chlorobenzotrifluoride requires forcing conditions to achieve complete conversion. The trifluoromethyl group is strongly deactivating. | Gradually increase the reaction temperature, but monitor for the formation of dinitro byproducts by TLC or GC. Consider using a stronger nitrating agent, such as fuming nitric acid with sulfuric acid. |
| Formation of Isomeric Byproducts | The trifluoromethyl group is a meta-directing group, while the chloro group is ortho, para-directing. This can lead to the formation of other isomers, although the desired 4-chloro-3-nitro isomer is sterically and electronically favored. | Maintain a controlled, low temperature during the addition of the nitrating agent to improve regioselectivity. Purify the product carefully using column chromatography to separate isomers. |
| Degradation of Starting Material | Prolonged exposure to harsh acidic conditions at high temperatures can lead to decomposition of the starting material or product. | Optimize the reaction time. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
Problem 2: Inefficient Hydroxylation (Nucleophilic Aromatic Substitution)
Scenario: The conversion of 4-chloro-3-nitrobenzotrifluoride to 5-nitro-2-trifluoromethyl-phenol using a hydroxide source is sluggish or results in a low yield.
| Potential Cause | Underlying Scientific Principle | Recommended Solution |
| Poor Nucleophilic Attack | The aromatic ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group. However, the reaction can still be slow. It is generally difficult to remove a halogen atom from a benzene ring unless there are meta-directing groups in the ortho and/or para positions.[4] | Increase the reaction temperature. Consider using a high-boiling point polar aprotic solvent like DMSO or DMF to enhance the solubility and reactivity of the hydroxide salt. The use of a phase-transfer catalyst can also be beneficial. |
| Side Reactions | At high temperatures, other side reactions, such as the formation of ether byproducts, can occur. | Carefully control the temperature and stoichiometry of the hydroxide source. Using a milder base like potassium carbonate in the presence of a copper catalyst could be an alternative. |
| Product Degradation | The phenolic product can be susceptible to oxidation or other degradation pathways under harsh basic conditions and high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Optimize the reaction time to avoid prolonged exposure to harsh conditions. |
Problem 3: Incomplete Reduction of the Nitro Group
Scenario: The reduction of 5-nitro-2-trifluoromethyl-phenol to this compound is incomplete, leading to a mixture of starting material and product.
| Potential Cause | Underlying Scientific Principle | Recommended Solution |
| Catalyst Deactivation | The catalyst (e.g., Palladium on carbon) can be poisoned by impurities or become deactivated over time. The phenolic group itself can sometimes interfere with the catalyst's activity. | Ensure the starting material is pure. Use a fresh, high-quality catalyst. Consider using a different catalyst, such as platinum oxide or Raney nickel. Protecting the phenol as a benzyl ether before reduction and deprotecting it afterward is a viable strategy.[4] |
| Insufficient Hydrogen Pressure | Catalytic hydrogenation often requires a specific pressure of hydrogen gas to proceed efficiently. | Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the chosen catalyst. |
| Suboptimal Solvent | The choice of solvent can affect the solubility of the substrate and the efficiency of the catalyst. | Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate.[4] Ensure the substrate is fully dissolved. |
| Alternative Reduction Method | Catalytic hydrogenation may not be suitable for all substrates or laboratory setups. | Consider alternative reduction methods such as using a metal in acidic media (e.g., Sn/HCl or Fe/HCl). These methods are often robust and effective for nitro group reduction. |
Experimental Workflows and Diagrams
Workflow for Optimizing Reaction Conditions
To systematically improve the yield of your synthesis, a structured approach to optimizing reaction conditions is recommended.
Caption: A systematic workflow for optimizing reaction parameters.
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route for this compound.
Caption: Proposed multi-step synthesis of this compound.
References
- Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. ACS Publications. Available at: [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. ResearchGate. Available at: [Link]
- Method for producing 5-nitro-2aminophenol. Google Patents.
-
Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. ACS Publications. Available at: [Link]
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Optimization of reaction condition for the synthesis of 5. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
Troubleshooting guide for the purification of 5-Amino-2-trifluoromethyl-phenol
Technical Support Center: 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this versatile intermediate. The unique chemical properties imparted by the aminophenol scaffold and the trifluoromethyl group necessitate careful handling and specific purification strategies to ensure high purity and stability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Pure this compound is typically a pale yellow or off-white solid. Significant deviation from this, such as a dark brown or pinkish hue, often indicates the presence of oxidation products or other impurities.
Q2: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4] Aminophenols are susceptible to air oxidation, which can be accelerated by light and heat, leading to discoloration and degradation.[5]
Q3: What are the most common impurities found in crude this compound?
Impurities can arise from the synthetic route and degradation.[6] Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a nitrophenol precursor.
-
Isomeric Byproducts: Positional isomers formed during substitution reactions are common.[7]
-
Oxidation Products: Quinone-type structures formed by the oxidation of the aminophenol.
-
Residual Solvents: Solvents used in the synthesis or workup.[6]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating non-volatile impurities.[8][9][10] A reverse-phase C18 column is often suitable.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the final product and elucidating the structure of unknown impurities.[6][11]
Troubleshooting Guide: Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: Discoloration of the Product
Q: My final product is pink/brown/dark-colored, not the expected pale yellow. What causes this, and how can I resolve it?
A: This discoloration is almost certainly due to oxidation. The aminophenol moiety is highly susceptible to air oxidation, forming highly colored quinone-imine type species. This process can be accelerated by exposure to air, light, heat, or the presence of metallic impurities.
Causality & Solution Workflow:
Caption: Workflow for addressing product discoloration.
Detailed Explanation:
-
Decolorization with Activated Carbon: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated carbon can be added. The carbon adsorbs the colored impurities. The solution should be heated briefly and then filtered while hot to remove the carbon before allowing the solution to cool for crystallization.[5]
-
Purification under Acidic Conditions: Oxidation is often slower at lower pH. Performing recrystallization from a dilute aqueous acid can help. The aminophenol will form a more stable salt, which is then neutralized to precipitate the purified product.[5]
-
Prevention: The most effective strategy is prevention. Handle the compound using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.[12] Conduct all purification steps under an inert atmosphere.
Problem 2: Persistent Impurities in HPLC/NMR
Q: My HPLC analysis consistently shows an extra peak, even after initial purification. How do I identify and remove it?
A: Persistent impurities are often structurally similar to the target compound, such as positional isomers, making them difficult to remove.
Troubleshooting Steps:
-
Identification:
-
LC-MS: The first step is to get a mass for the impurity. This can quickly indicate if it's an isomer (same mass) or a different compound.[6]
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation.[6][11]
-
-
Removal Strategy:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities, such as isomers.[7] The choice of mobile phase is critical. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If chromatography is not feasible, systematic solvent screening for recrystallization is required. The goal is to find a solvent system where the solubility of the product and the impurity are significantly different.[13]
-
Quantitative Data for Chromatography:
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol | Start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity. The trifluoromethyl group increases lipophilicity, while the amino and phenol groups provide polarity.[1] |
| Loading Capacity | 1-5 g crude / 100 g silica | Overloading the column leads to poor separation.[7] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to determine the optimal solvent system and to track the separation during column elution.[7] |
Problem 3: Low Yield After Recrystallization
Q: My recovery after recrystallization is significantly lower than expected. What am I doing wrong?
A: Low yield in recrystallization is typically due to one of two main issues: the compound has high solubility in the cold solvent, or too much solvent was used.[13]
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting low recrystallization yield.
Key Principles for Solvent Selection:
A good recrystallization solvent should:
-
Completely dissolve the compound at high temperatures.
-
Have very low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.[13]
-
Be chemically inert to the compound.
-
Have a boiling point below the melting point of the compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for removing impurities with different polarities from the target compound.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Standard chromatography column and glassware.
-
-
Mobile Phase Selection:
-
Using TLC, test various ratios of Hexane:Ethyl Acetate.
-
Spot the crude material on a TLC plate and develop it in the test solvent systems.
-
The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically and place a cotton or glass wool plug at the bottom.[7]
-
Add a small layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect fractions in test tubes.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.[7]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to remove any residual solvent.[7]
-
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the final product.
-
Instrumentation and Materials:
-
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 274 nm (illustrative)[6][10] |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of the purified product in acetonitrile at a concentration of approximately 1 mg/mL.[9]
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Analysis:
-
Inject the sample and run the gradient method.
-
Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography.
- Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S.
- MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- Sigma-Aldrich. (n.d.). This compound.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.
- Biosynth. (n.d.). 2-Amino-5-fluoro-4-(trifluoromethyl)phenol.
- Mallinckrodt, Inc. (1984). Process for the purification of p-aminophenol. U.S.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Beilstein Archives. (2021).
- Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
- Ethyl Corporation. (1987). Method for purifying crude 4-aminophenol.
- A2B Chem. (n.d.). 2-amino-5-(trifluoromethyl)phenol.
- A2B Chem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol.
- BLDpharm. (n.d.). 5-HYdroxyamino-2-trifluoromethyl-phenol.
- ChemicalBook. (n.d.). 5-Amino-2-(trifluoromethyl)phenol hydrochloride.
- BenchChem. (n.d.). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis.
- PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenol.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
- Kalidindi, N., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research & Allied Sciences, 13(2), 1-15.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Novak, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Fujimoto, H., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1049-1052.
- Knop, A., & Pilato, L. A. (1985). Analytical Methods. In Phenolic Resins (pp. 118-135). Springer, Berlin, Heidelberg.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-amino-2,3,5-trimethylphenol.
- BenchChem. (n.d.). 2-Amino-5-chloro-3-(trifluoromethyl)phenol.
- Wikipedia. (n.d.). Phenol.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- ResearchGate. (2014). Can anyone help troubleshooting our method for DNA extraction using phenol chloroform method from blood?.
- PubMed Central. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mt.com [mt.com]
Stability issues of 5-Amino-2-trifluoromethyl-phenol under different reaction conditions
Welcome to the technical support center for 5-Amino-2-trifluoromethyl-phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work. By understanding the underlying chemical principles of this versatile building block, you can mitigate degradation and ensure the integrity of your reactions.
Introduction to the Stability of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups gives the molecule a unique reactivity profile. However, these same functional groups make the compound susceptible to degradation under certain conditions. The primary stability concerns for this molecule are its sensitivity to oxidation, light, and high pH. This guide will provide a detailed overview of these stability issues, their chemical basis, and practical solutions for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors affecting the stability of this compound are:
-
Oxidation: The aminophenol moiety is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions.
-
Light: Aromatic amines and phenols are often light-sensitive, and studies on related trifluoromethylphenols have shown significant photodegradation.[2]
-
pH: The compound is less stable in basic conditions. The deprotonation of the phenolic hydroxyl group to form a phenoxide anion increases the electron density of the aromatic ring, making it more susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration is recommended.[3]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[3] This minimizes exposure to light, oxygen, and moisture.
Q3: I've noticed my sample of this compound has darkened over time. What causes this and is it still usable?
A3: The darkening of this compound is a common indicator of oxidation. Aminophenols are prone to forming colored polymeric byproducts upon oxidation. The usability of the darkened material depends on the extent of degradation and the tolerance of your specific reaction to impurities. It is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., NMR, HPLC, or TLC) before use. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary.
Q4: Can I use this compound in reactions with strong bases?
A4: Caution should be exercised when using strong bases with this compound. While the phenoxide formation is often a necessary step in reactions like Williamson ether synthesis, prolonged exposure to strong bases, especially in the presence of oxygen, can lead to oxidative degradation.[4] If a strong base is required, it is advisable to perform the reaction under an inert atmosphere and at low temperatures to minimize degradation.
Q5: Are there any common solvents that are incompatible with this compound?
A5: While this compound is soluble in many common organic solvents, it is important to use anhydrous and deoxygenated solvents whenever possible to minimize oxidative degradation. Protic solvents are generally acceptable, but care should be taken to ensure they are free of dissolved oxygen.
Troubleshooting Guide: Stability Issues in Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Yield or No Product Formation
Question: I am getting a low yield or no desired product in my reaction involving this compound. What could be the cause?
Answer:
Several factors related to the stability of this compound could be contributing to low yields:
-
Degradation of the Starting Material: As mentioned in the FAQs, this compound can degrade upon storage. Before starting your reaction, confirm the purity of your starting material. A darkened color is a visual clue of potential degradation.
-
Reaction Conditions:
-
Presence of Oxygen: If your reaction is sensitive to oxidation, ensure you are using a robust inert atmosphere technique (e.g., Schlenk line or glovebox). Degas your solvents prior to use.
-
Light Exposure: Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially for reactions that run for an extended period.
-
High Temperature: If your reaction is run at elevated temperatures, consider if the reaction time can be shortened or the temperature lowered to minimize thermal degradation.
-
Incompatible Reagents: Be mindful of other reagents in your reaction mixture. Strong oxidizing agents will likely degrade the aminophenol.
-
Issue 2: Formation of Colored Impurities
Question: My reaction mixture turns dark brown or black, and I am isolating colored impurities along with my product. How can I prevent this?
Answer:
The formation of colored impurities is a strong indication of oxidative polymerization of the this compound.
-
Underlying Cause: The amino and hydroxyl groups on the aromatic ring make it highly susceptible to oxidation. This process often involves the formation of radical intermediates that can polymerize to form complex, colored mixtures.
-
Preventative Measures:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Use an inert gas blanket (argon or nitrogen) and deoxygenated solvents.
-
Control of pH: If your reaction is performed under basic conditions, the formation of the phenoxide ion will make the compound even more prone to oxidation. If possible, use a weaker base or add the base slowly at a low temperature.
-
Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or hydroquinone, may help to suppress oxidative side reactions. However, you must first verify that the antioxidant does not interfere with your desired reaction.
-
Issue 3: Unexpected Side Products
Question: I am observing unexpected side products in my reaction. What are some common side reactions of this compound?
Answer:
Besides oxidative degradation, the functional groups of this compound can participate in several side reactions:
-
N-Alkylation/Acylation vs. O-Alkylation/Acylation: Both the amino and hydroxyl groups are nucleophilic and can react with electrophiles. The selectivity of N- vs. O-functionalization can be influenced by the reaction conditions. For example, in Williamson ether synthesis (O-alkylation), deprotonation of the phenol with a base is required.[4] Without a base, reaction with an alkyl halide might lead to N-alkylation.
-
Schiff Base Formation: If your reaction mixture contains aldehydes or ketones, the amino group of this compound can react to form a Schiff base (imine) intermediate.[5] This may be an intended step in some syntheses but an undesired side reaction in others.
-
Electrophilic Aromatic Substitution: The aminophenol ring is activated towards electrophilic aromatic substitution. If strong electrophiles are present, you may see substitution on the aromatic ring at positions ortho or para to the activating groups.
Experimental Protocols
Protocol 1: Assessment of Purity by ¹H NMR
This protocol provides a general method for assessing the purity of this compound using ¹H NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum if available.
-
Look for the characteristic aromatic proton signals and the broad signals for the -NH₂ and -OH protons.
-
Integrate the peaks to determine the relative ratios of protons.
-
The presence of unexpected peaks or a significant deviation from the expected integration values may indicate the presence of impurities or degradation products.
-
Protocol 2: Small-Scale Stability Test Under Reaction Conditions
Before committing a large amount of material to a reaction, it is prudent to perform a small-scale stability test.
Materials:
-
This compound
-
Your intended reaction solvent
-
Your intended reaction reagents (e.g., base, catalyst)
-
TLC plates
-
Small reaction vessel (e.g., a vial with a screw cap and septum)
Procedure:
-
In the reaction vessel, dissolve a small amount (e.g., 10-20 mg) of this compound in your chosen solvent under an inert atmosphere.
-
Take an initial TLC of the solution.
-
Add the other reaction components (except for the main electrophile/coupling partner if you are testing stability to the conditions).
-
Stir the mixture under your intended reaction conditions (temperature, light exposure).
-
Monitor the reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Analysis:
-
Observe the initial TLC spot of the this compound.
-
On subsequent TLC plates, look for the appearance of new spots, which would indicate the formation of degradation products.
-
A significant decrease in the intensity of the starting material spot without the formation of the desired product is a sign of instability under the tested conditions.
-
Visualizing Stability and Degradation
Key Factors Influencing Stability
The following diagram illustrates the key external factors that can lead to the degradation of this compound.
Caption: Factors leading to the degradation of this compound.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a systematic approach to diagnosing low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yields.
Quantitative Data Summary
| Condition | Observation | Recommendation | Source |
| Storage Temperature | Stable for extended periods at 2-8°C. | Store refrigerated at 2-8°C. | [3] |
| Light Exposure | Related trifluoromethylphenols show significant photodegradation. | Protect from light by using amber vials or wrapping containers in foil. | [2] |
| Atmosphere | Susceptible to oxidation by atmospheric oxygen. | Store and handle under an inert atmosphere (e.g., argon or nitrogen). | [3] |
| pH > 7 (Basic) | Increased rate of photodegradation and oxidation in related compounds. | Use caution with strong bases; maintain an inert atmosphere, especially under basic conditions. | [2] |
References
-
2-amino-5-(trifluoromethyl)phenol. (n.d.). A-ChemBlock. Retrieved January 17, 2026, from [Link]
-
2-Amino-5-hydroxybenzotrifluoride | C7H6F3NO | CID 14692834. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)phenol. (2025). BenchChem.
-
Common Oxidizing Agents & Reducing Agents. (n.d.). ChemTalk. Retrieved January 17, 2026, from [Link]
-
2-Amino-5-(trifluoromethyl)phenol. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). Organic Process Research & Development. [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (n.d.). Environmental Science & Technology. [Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017). Journal of the American Chemical Society. [Link]
-
Phenol. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]
- Synthesis of Bioactive Heterocycles from 2-Amino-3-(trifluoromethyl)phenol: Application Notes and Protocols. (2025). BenchChem.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.). PubMed Central. [Link]
Sources
Technical Support Center: Managing Regioselectivity in Reactions of 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support center for 5-Amino-2-trifluoromethyl-phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile but challenging building block. The trifluoromethyl group imparts unique and often desirable properties to bioactive molecules, such as enhanced metabolic stability and binding affinity.[1][2][3] However, the presence of three distinct functional groups—an activating amine, an activating hydroxyl, and a deactivating trifluoromethyl group—on the same aromatic ring presents significant challenges in controlling regioselectivity.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Understanding the Electronic Landscape of this compound
Before troubleshooting specific reactions, it is crucial to understand the electronic factors governing the reactivity of the aromatic ring. The regiochemical outcome of most reactions, particularly electrophilic aromatic substitutions, is a direct consequence of the interplay between the directing effects of the three substituents.
-
Amino (-NH₂) Group: A powerful activating group that donates electron density to the ring via resonance (+M effect). It directs incoming electrophiles to the ortho and para positions.
-
Hydroxyl (-OH) Group: Also a strong activating group with a significant +M effect, directing electrophiles to its ortho and para positions.
-
Trifluoromethyl (-CF₃) Group: A potent deactivating group due to the strong electron-withdrawing inductive effect (-I) of the three fluorine atoms.[3][4] It directs incoming electrophiles to the meta position.
The combined influence of these groups creates a highly nuanced reactivity map on the aromatic ring. The powerful activating effects of the -NH₂ and -OH groups dominate, leading to a synergistic activation at positions C4 and C6, which are ortho to one activating group and para or ortho to the other.
Caption: Synergistic activation at C4 and C6 positions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which positions on the aromatic ring are most susceptible to electrophilic attack and why?
The C4 and C6 positions are overwhelmingly the most reactive sites for electrophilic aromatic substitution. This is due to the powerful and synergistic electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups. As shown in the diagram above, the C4 position is ortho to the amino group and para to the hydroxyl group. Conversely, the C6 position is ortho to both the hydroxyl and amino groups. Both positions are also, coincidentally, meta to the deactivating -CF₃ group, meaning they are the least deactivated positions by this substituent.[5] The resonance structures for the Wheland intermediate following electrophilic attack at these sites show the positive charge being effectively delocalized onto the nitrogen and oxygen atoms, leading to highly stabilized transition states.
Q2: How does the trifluoromethyl group impact the overall reactivity and properties of the molecule?
While the directing effects of the -CF₃ group are overridden by the activating groups, it still has several profound effects:
-
Ring Deactivation: It strongly withdraws electron density from the ring via induction, making the molecule less reactive towards electrophiles than aniline or phenol. Reactions may require harsher conditions or longer reaction times.
-
Increased Acidity: The -CF₃ group significantly increases the acidity of the phenolic proton (lowers the pKa) by stabilizing the resulting phenoxide anion.
-
Decreased Basicity: It reduces the basicity and nucleophilicity of the amino group by withdrawing electron density.
-
Lipophilicity: It increases the molecule's lipophilicity, a property often exploited in drug design to improve membrane permeability.[1][3]
Q3: I am attempting a nucleophilic substitution on the amino or hydroxyl group (e.g., N/O-alkylation). Which site is more reactive?
The relative nucleophilicity of the amino and hydroxyl groups is highly dependent on the reaction pH.
-
Under neutral or mildly acidic conditions, the amino group is generally a better nucleophile than the hydroxyl group.
-
Under basic conditions, the phenolic proton is readily removed to form a phenoxide anion. This phenoxide is a much stronger nucleophile than the neutral amino group, and reactions will overwhelmingly favor O-substitution. Controlling the selectivity between N- and O-alkylation is a common challenge and is addressed in detail in the Troubleshooting Guide.[6][7][8]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a "Problem-Cause-Solution" format, complete with detailed protocols.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Scenario: You are performing a bromination reaction and obtaining a difficult-to-separate mixture of 4-bromo- and 6-bromo-5-amino-2-trifluoromethyl-phenol.
Cause: As discussed, the C4 and C6 positions are both highly and similarly activated. While sterics might slightly disfavor the C6 position (flanked by -OH and -NH₂), the electronic activation is so strong that mixtures are common.
Solution: Employ a protecting group strategy to temporarily modify the directing ability and steric environment of one of the activating groups. Protecting the more nucleophilic amino group as an acetamide is a robust strategy. The N-acetyl group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which can tip the regiochemical balance. Furthermore, its increased steric bulk will strongly disfavor substitution at the adjacent C6 position.
Caption: Workflow for regioselective substitution via protection.
Experimental Protocol: Regioselective Bromination at C4
-
Protection of the Amino Group:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete conversion to N-(5-hydroxy-4-(trifluoromethyl)phenyl)acetamide.
-
Quench the reaction by carefully pouring it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
-
Bromination:
-
Dissolve the protected acetamide (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.
-
Stir for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
Collect the product by filtration, wash thoroughly with water, and dry. This should yield predominantly N-(2-bromo-5-hydroxy-4-(trifluoromethyl)phenyl)acetamide.
-
-
Deprotection:
-
Reflux the brominated acetamide in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-8 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-5-amino-2-trifluoromethyl-phenol.
-
| Protecting Group | Protection Reagent | Deprotection Conditions | Notes |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | Robust, common, but deprotection can be harsh. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA or HCl in dioxane)[9] | Mild deprotection, orthogonal to many other groups.[10] |
| Benzyl (Bn) | Benzyl bromide with a base | Catalytic hydrogenolysis (H₂, Pd/C)[9] | Useful if other groups are acid/base sensitive. |
Table 1. Common Protecting Groups for the Amino Functionality.
Problem 2: Difficulty Achieving Selective N-Alkylation over O-Alkylation
Scenario: You are trying to synthesize an N-benzyl derivative using benzyl bromide and potassium carbonate, but the major product is the O-benzyl ether.
Cause: As noted in the FAQ, under basic conditions (like K₂CO₃), the acidic phenol is deprotonated to form the highly nucleophilic phenoxide. This phenoxide reacts much faster with the electrophile (benzyl bromide) than the neutral amine, leading to preferential O-alkylation.[7][8]
Solution: To achieve selective N-alkylation, you must either (a) protect the hydroxyl group first, or (b) use a reaction that is specific to the amine. Reductive amination is an excellent and highly efficient method for the latter.[7][8] This one-pot reaction involves the formation of an imine between the amino group and an aldehyde (in this case, benzaldehyde), which is then immediately reduced by a mild reducing agent like sodium borohydride to yield the secondary amine. The phenol group does not participate.
Caption: Decision workflow for selective N- vs. O-alkylation.
Experimental Protocol: Selective N-Benzylation via Reductive Amination [7][8]
-
Dissolve this compound (1.0 eq) in methanol.
-
Add benzaldehyde (1.0-1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours or until the reaction is complete by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-5-amino-2-trifluoromethyl-phenol. Purify by column chromatography or recrystallization as needed.
Problem 3: Low Yield or Decomposition in Sandmeyer Reaction
Scenario: You are attempting to convert the amino group to a chloro group via diazotization followed by reaction with CuCl, but you observe significant tar formation and low yields of the desired 5-chloro-2-trifluoromethyl-phenol.
Cause: The Sandmeyer reaction requires the formation of an aryl diazonium salt intermediate.[11][12][13] Several factors can complicate this process with your substrate:
-
Diazonium Salt Instability: The presence of the electron-donating hydroxyl group can destabilize the diazonium salt, making it prone to decomposition or unwanted side reactions if not handled correctly.
-
Incomplete Diazotization: The electron-withdrawing -CF₃ group reduces the basicity of the amine, which can make the initial diazotization step sluggish.
-
Side Reactions: The phenol is susceptible to coupling with the newly formed diazonium salt, leading to polymeric azo dyes (tar).
Solution: Strict control over the reaction conditions is paramount. The key is to ensure rapid and complete formation of the diazonium salt at low temperatures and to use it immediately in the subsequent step.
Experimental Protocol: Sandmeyer Chlorination
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C using an ice/salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension, ensuring the tip of the addition funnel is below the surface of the liquid to prevent localized warming. Maintain the temperature strictly below 5 °C.[14]
-
After the addition, stir the mixture for an additional 30 minutes at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.[15]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 5-chloro-2-trifluoromethyl-phenol by column chromatography or distillation.
-
References
- Benchchem. A Comparative Guide to the Influence of Trifluoromethoxy vs.
- ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table.
- Sci-Hub. Synthesis of Three‐, Five‐, and Six‐Membered Heterocycles Derived from New β‐Amino‐α‐(trifluoromethyl) Alcohols.
- ResearchGate. (PDF)
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Protective Groups.
- ChemRxiv.
- University of Michigan.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. This compound | 106877-47-8.
- Homework.Study.com. Explain why the trifluoromethyl (CF_3)
- J&K Scientific LLC. Sandmeyer Reaction.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Fisher Scientific. Amine Protection / Deprotection.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Organic Syntheses Procedure. Organic Syntheses Procedure.
- 1 Chapter 12: Reactions of Arenes: Electrophilic Arom
- ResearchGate. (PDF)
- PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Protective Groups [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. jk-sci.com [jk-sci.com]
Technical Support Center: A Guide to Preventing Oxidation of 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support guide for 5-Amino-2-trifluoromethyl-phenol (CAS No. 106877-47-8). This document serves as a resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Due to its aminophenol structure, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent oxidation during storage and handling.
Troubleshooting Guide: Identifying and Addressing Degradation
This section addresses specific issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.
Q1: My this compound powder has changed color from pale yellow to brown or dark purple. What happened, and is it still usable?
A: A visible change in color from its typical pale yellow solid form to brown, purple, or black is a definitive indicator of oxidation.
-
The Chemistry Behind the Color Change: The aminophenol moiety is highly susceptible to oxidation. In the presence of atmospheric oxygen, it can be converted into highly conjugated, colored products, such as quinone-imine species. This process can be accelerated by exposure to light, moisture, and elevated temperatures.[1][2][3] The degradation of aminophenols often proceeds through the formation of catechol-like intermediates, which are themselves readily oxidized.[2][3][4]
-
Usability: It is strongly advised not to use the discolored product for any application where purity is critical. The presence of these oxidative byproducts introduces significant impurities that can lead to unpredictable side reactions, altered biological activity, and non-reproducible results. For definitive identification of the degradation products, analytical techniques such as HPLC-MS would be required.
Q2: After opening the bottle a few times, my compound has started to clump together and shows poor solubility even in solvents where it was previously soluble. What is the cause?
A: This issue is most likely caused by moisture absorption from the atmosphere.
-
Hygroscopicity and its Effects: Many high-purity organic compounds are hygroscopic, meaning they readily attract and hold water molecules from the surrounding air.[1] This absorbed moisture can lead to the physical "clumping" of the powder.
-
Accelerated Degradation: Beyond the physical changes, moisture can act as a catalyst, accelerating the rate of oxidative degradation.[1] This can further contribute to the formation of insoluble impurities, explaining the observed decrease in solubility. It is crucial to handle and store the compound in inert, dry conditions to prevent this.[1][5]
Frequently Asked Questions (FAQs) on Storage and Handling
This section provides answers to common questions regarding the proactive prevention of oxidation.
Q1: What are the definitive, ideal storage conditions for this compound?
A: Based on supplier safety data sheets and best practices for air-sensitive compounds, a multi-faceted approach is required for optimal long-term stability. While some suppliers may ship the product at room temperature, this is not recommended for long-term storage.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C[6][7][8] | Reduces the kinetic rate of oxidation. Chemical reactions, including degradation, are significantly slowed at lower temperatures.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[6][7][8] | Displaces atmospheric oxygen, which is the primary oxidizing agent. Argon is denser than air and can provide a more stable blanket over the compound.[9][10] |
| Light | Protect from Light (Amber Vial)[1][6][7][8] | Photo-oxidation can occur where light energy promotes the formation of reactive radical species, initiating or accelerating degradation.[1][11][12] An amber glass vial is essential. |
| Container | Tightly Sealed Glass Vial[1][9] | Prevents the ingress of both atmospheric oxygen and moisture. For highly sensitive applications, sealing in a glass ampoule is a superior method.[5] |
Q2: My lab doesn't have a glovebox. How can I handle the compound on the bench to minimize air exposure?
A: While a glovebox provides the most secure environment, careful benchtop techniques can significantly reduce exposure.[5][10]
-
Minimize Opening Time: Have all necessary equipment (spatulas, weigh boats) ready before opening the container. Work efficiently to minimize the time the compound is exposed to the lab atmosphere.
-
Inert Gas Backfill: After taking your sample, flush the headspace of the container with a gentle stream of dry nitrogen or argon before tightly resealing the cap. This displaces the air that entered the container.[9][13]
-
Use Appropriate Septa: For frequent sampling of solutions, use a container with a Sure-Seal style cap or a rubber septum. This allows you to withdraw material with a syringe under a positive pressure of inert gas, preventing air from entering.[9][13]
Q3: Can I use an antioxidant to stabilize solutions of this compound?
A: Yes, adding an antioxidant is a highly effective method for preventing oxidation in solution, particularly for stock solutions intended for storage.
-
Mechanism of Action: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are "chain-breaking" antioxidants.[14] They readily donate a hydrogen atom to reactive radical intermediates, terminating the oxidative chain reaction and forming a stable, non-reactive antioxidant radical.[14][15]
| Antioxidant | Typical Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v)[14] | Widely used, effective, and cost-efficient. Ensure it does not interfere with your downstream assay or chemistry. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v)[14] | Another common and effective phenolic antioxidant. |
| Propyl Gallate | 0.01 - 0.1% (w/v)[14] | Often used in combination with BHT or BHA for synergistic effects. |
Important Note: At high concentrations, some phenolic antioxidants can exhibit pro-oxidant behavior.[14] It is crucial to stay within the recommended concentration range. Aminophenols themselves can act as pro-oxidants in the presence of metal ions like copper, which can generate reactive oxygen species.[16]
Q4: What is the best way to prepare solvents for making stock solutions?
A: The solvent is a major potential source of dissolved oxygen. Always use high-purity, anhydrous solvents and degas them immediately before use.
-
Degassing is Critical: Solvents equilibrated with air contain significant amounts of dissolved oxygen. Failing to remove it will cause rapid degradation of the solute.
-
Common Degassing Methods:
-
Freeze-Pump-Thaw: This is a highly effective method. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the solvent is thawed. This cycle is typically repeated three times.[10]
-
Inert Gas Sparging: Bubbling a fine stream of an inert gas (argon or nitrogen) through the solvent for 20-30 minutes can effectively displace dissolved oxygen.[10] This is often simpler and sufficient for many applications.
-
Validated Experimental Protocols
Protocol 1: Aliquoting and Storing Solid this compound Under Inert Atmosphere
This protocol describes the best practice for subdividing a new bottle of the compound for long-term storage.
-
Preparation: Move a new, unopened bottle of the compound, several smaller amber glass vials with PTFE-lined caps, a balance, and clean spatulas into a glovebox antechamber.
-
Inert Environment: Purge the antechamber and introduce the materials into the main glovebox chamber, which should have an atmosphere of <10 ppm O₂ and H₂O.[5]
-
Aliquoting: Inside the glovebox, open the main bottle. Weigh the desired amount of powder into each of the smaller amber vials.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm.
-
Labeling & Storage: Clearly label each aliquot with the compound name, date, and amount.
-
Final Storage: Remove the aliquots from the glovebox and immediately place them in a refrigerator at 2-8°C.[6][7][8]
Workflow & Decision Making
The following diagram outlines a decision-making process for the proper storage and handling of this compound.
Caption: Decision tree for optimal storage and handling of this compound.
References
-
Doron, S., et al. (2023). Characterization of a novel aromatic substrate-processing microcompartment in Actinobacteria. ResearchGate. Retrieved from [Link]
-
Arora, P. K., & Sharma, A. (2010). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. Retrieved from [Link]
-
Arora, P. K. (2015). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp... ResearchGate. Retrieved from [Link]
-
Min, S., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Retrieved from [Link]
-
Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
-
Capsugel. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals. Retrieved from [Link]
-
ResearchGate. (2019). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Amino-2-trifluoromethyl-phenol
Welcome to the technical support center for the synthesis of 5-Amino-2-trifluoromethyl-phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable intermediate. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Proposed Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process starting from 2-trifluoromethylphenol. This pathway is advantageous due to the availability of the starting material and the well-understood nature of the reactions involved.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Nitration of 2-Trifluoromethylphenol
The electrophilic nitration of 2-trifluoromethylphenol is a critical step where regioselectivity and reaction control are paramount. The hydroxyl (-OH) group is a strong ortho-, para-director, while the trifluoromethyl (-CF3) group is a meta-director. The desired 5-nitro isomer is formed para to the hydroxyl group and meta to the trifluoromethyl group, which is a favorable substitution pattern. However, challenges can still arise.
Q1: My nitration reaction is producing a low yield of the desired 5-nitro-2-trifluoromethylphenol isomer and a high proportion of 3-nitro and other isomers. What's going wrong?
A1: This is a classic regioselectivity problem. The formation of multiple isomers is common in electrophilic aromatic substitution. The key to maximizing the yield of the 5-nitro isomer lies in controlling the reaction kinetics and the reactivity of the nitrating agent.
-
Causality: The hydroxyl group is a powerful activating group, and at higher temperatures, the reaction becomes less selective, leading to the formation of thermodynamically and kinetically competitive isomers. The choice of nitrating agent and solvent system also profoundly influences the isomer ratio.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Nitration reactions are highly exothermic.[1] Maintain a low reaction temperature, typically between -5°C and 5°C, throughout the addition of the nitrating agent. A runaway reaction can not only ruin the yield but also poses a significant safety hazard.[2][3]
-
Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Avoid using fuming nitric acid on scale-up without extensive safety evaluation, as it can lead to uncontrolled reactions.[4]
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-trifluoromethylphenol. This ensures that the concentration of the nitronium ion remains low and constant, and allows the cooling system to dissipate the heat generated effectively.
-
Solvent: While nitration is often performed in excess sulfuric acid, using a co-solvent like glacial acetic acid can sometimes improve selectivity and solubility.
-
Q2: I'm observing the formation of dinitrated byproducts, which are complicating my purification process. How can I prevent this?
A2: Over-nitration is a common side reaction, especially when scaling up. It occurs when the initial product, 5-nitro-2-trifluoromethylphenol, undergoes a second nitration.
-
Causality: The starting material, 2-trifluoromethylphenol, is highly activated by the hydroxyl group. Even after the introduction of a deactivating nitro group, the ring may still be susceptible to a second nitration if the reaction conditions are too harsh or the reaction time is too long.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. A molar ratio of 1.05 to 1.1 equivalents of HNO₃ relative to the 2-trifluoromethylphenol is a good starting point.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, quench the reaction promptly by pouring it into a mixture of ice and water.
-
Temperature: As mentioned in Q1, higher temperatures increase the rate of all reactions, including the undesired second nitration. Strict temperature control is essential.
-
Caption: Troubleshooting workflow for the nitration of 2-trifluoromethylphenol.
Step 2: Reduction of 5-Nitro-2-trifluoromethylphenol
The reduction of the nitro group to an amine is a fundamental transformation.[5] Catalytic hydrogenation is often the method of choice for its cleanliness and high yields.
Q1: My reduction of 5-nitro-2-trifluoromethylphenol is incomplete, and I'm left with a mixture of starting material and product. What should I do?
A1: Incomplete reduction is typically due to issues with the catalyst, hydrogen supply, or reaction conditions.
-
Causality: The reduction of a nitro group is a six-electron process that occurs on the surface of a heterogeneous catalyst.[6] If the catalyst is not active enough, or if the hydrogen concentration at the catalyst surface is insufficient, the reaction will stall.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. Palladium on carbon (Pd/C) is a common choice. A 5% or 10% Pd/C loading is typical. If the catalyst is old, it may have been oxidized or poisoned.
-
Catalyst Loading: For scale-up, a catalyst loading of 1-5 mol% of Pd is usually sufficient. Insufficient catalyst will lead to slow or incomplete reactions.
-
Hydrogen Pressure: Increase the hydrogen pressure. While reactions can be run from 1 atm to 50 psi, increasing the pressure increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.
-
Agitation: Ensure vigorous stirring. In a multiphasic system (solid catalyst, liquid solution, gaseous hydrogen), efficient mixing is crucial to ensure hydrogen is transferred to the catalyst surface.
-
Solvent: Use a solvent that readily dissolves the starting material and is compatible with hydrogenation. Methanol, ethanol, or ethyl acetate are common choices.
-
Q2: I am observing the formation of byproducts, possibly hydroxylamine or azoxy compounds. How can I ensure the reaction goes to completion to form the desired amine?
A2: The formation of intermediates like hydroxylamines, and their subsequent condensation to form azoxy or azo compounds, is a known issue in nitroaromatic reductions.[6][7]
-
Causality: Phenylhydroxylamine is a key intermediate in the reduction pathway.[6] If this intermediate desorbs from the catalyst surface before being fully reduced, it can react with unreacted nitroso intermediates to form azoxy compounds, which can impart color to the final product.
-
Troubleshooting Steps:
-
Catalyst Choice: While Pd/C is generally effective, platinum-based catalysts (e.g., PtO₂) can sometimes be more efficient at reducing the hydroxylamine intermediate.
-
Additives: The addition of a catalytic amount of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and lead to purer products.[7]
-
Reaction Conditions: Ensure the reaction is allowed to proceed to full conversion. Monitor by TLC or HPLC until all starting material and intermediates have been consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up the synthesis of this compound?
A1: The two primary hazards are the nitration step and the catalytic hydrogenation.
-
Nitration: This reaction is highly exothermic and can lead to a thermal runaway if not properly controlled.[1][2] Key precautions include:
-
Performing a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution before scaling up.[4]
-
Ensuring the reactor's cooling capacity is sufficient to handle the heat output.
-
Implementing a controlled, slow addition of the nitrating agent.
-
Having a quench plan in place for emergencies.
-
-
Catalytic Hydrogenation: This involves flammable hydrogen gas, often under pressure, and a pyrophoric catalyst (dry Pd/C).
-
Use a properly rated and maintained high-pressure reactor (autoclave).
-
Ensure the system is leak-proof and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Handle the Pd/C catalyst with care, preferably wet or under an inert atmosphere, to prevent ignition. Dry Pd/C can be pyrophoric and ignite upon contact with air or solvents.[6]
-
Q2: How should I purify the final product, this compound, on a larger scale?
A2: Aminophenols can be sensitive to oxidation. Purification strategies aim to isolate the product efficiently while minimizing degradation.
-
Work-up: After the reduction is complete, filter off the catalyst. This must be done carefully; the filter cake should not be allowed to dry completely in the air as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.
-
Extraction: The crude product can be purified by acid-base extraction. Dissolve the crude material in a suitable organic solvent and wash with a weak base (e.g., sodium bicarbonate solution) to remove any acidic impurities.
-
Crystallization/Precipitation: The most common method for purifying aminophenols is by crystallization or pH-adjusted precipitation.[8]
-
The product can often be precipitated from an aqueous solution by adjusting the pH. The minimum solubility for many aminophenols is between pH 7 and 8.[9]
-
Alternatively, recrystallization from a suitable solvent system (e.g., toluene/heptane or water/ethanol mixtures) can be effective.
-
-
Antioxidants: During work-up and purification, it can be beneficial to use a dilute solution of an antioxidant like sodium bisulfite to prevent the formation of colored oxidation products.[8][9]
Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for trained professionals. All reactions, especially on a larger scale, should be preceded by a thorough risk assessment.
Protocol 1: Synthesis of 5-Nitro-2-trifluoromethylphenol
| Parameter | Recommended Condition |
| Reactants | 2-Trifluoromethylphenol, Nitric Acid (65-70%), Sulfuric Acid (98%) |
| Stoichiometry | 1.0 eq. Phenol, 1.1 eq. Nitric Acid |
| Solvent | Sulfuric Acid |
| Temperature | -5°C to 5°C |
| Reaction Time | 1-3 hours (Monitor by TLC/HPLC) |
Procedure:
-
Charge a reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C.
-
Slowly add 2-trifluoromethylphenol (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 10°C. Stir until fully dissolved.
-
Cool the mixture to -5°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq.) to a small amount of cold sulfuric acid.
-
Add the nitrating mixture dropwise to the phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 1 hour. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, slowly and carefully quench the reaction by pouring it onto a stirred mixture of ice and water.
-
The product may precipitate as a solid or an oil. Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-isomers. The desired 5-nitro isomer is typically the major product and can be purified by chromatography or recrystallization.
Protocol 2: Synthesis of this compound
| Parameter | Recommended Condition |
| Reactants | 5-Nitro-2-trifluoromethylphenol, Hydrogen Gas |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C), 50% wet |
| Catalyst Loading | 1-3 mol% Pd |
| Solvent | Methanol or Ethanol |
| Pressure | 50 psi (or as appropriate for the equipment) |
| Temperature | 25-40°C |
| Reaction Time | 4-12 hours (Monitor by TLC/HPLC) |
Procedure:
-
Charge a high-pressure reactor (autoclave) with 5-nitro-2-trifluoromethylphenol and a suitable solvent (e.g., methanol).
-
Under a stream of nitrogen, carefully add the wet 5% Pd/C catalyst (1-3 mol% Pd).
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and heat the mixture to 30-40°C if necessary. The reaction is exothermic, so initial cooling may be required.
-
Monitor the reaction by observing hydrogen uptake and by analyzing samples via TLC or HPLC.
-
Once the reaction is complete (no further hydrogen uptake and no starting material visible by TLC/HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry. Keep it wet with solvent and handle it as a pyrophoric material.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified as described in the FAQ section.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icheme.org [icheme.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 9. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Structural Validation of 5-Amino-2-trifluoromethyl-phenol Derivatives Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Amino-2-trifluoromethyl-phenol derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the aminophenol scaffold.[1] This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of these molecules, moving beyond a simple recitation of methods to a practical, experience-based discussion of experimental choices and data interpretation.
The Imperative of Unambiguous Structural Elucidation
The journey of a drug candidate from discovery to clinical application is paved with exacting analytical challenges. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. For this compound derivatives, the precise substitution pattern on the aromatic ring is critical to its biological activity and physicochemical properties. 2D NMR spectroscopy stands as the most powerful tool for establishing the connectivity of atoms within a molecule, providing a detailed "blueprint" of its structure.
This guide will dissect the application of four key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—in the context of a representative this compound derivative. We will explore not only what information each experiment provides but also why specific experimental parameters are chosen and how the resulting data are synergistically interpreted to build an unshakeable structural proof.
A Comparative Analysis of 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal correlations between different nuclei, information that is often obscured in a one-dimensional (1D) spectrum. For our discussion, we will consider a hypothetical derivative: 4-acetyl-5-amino-2-(trifluoromethyl)phenol .
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[2][3] This is invaluable for piecing together fragments of the molecule based on their proton spin systems.
Experimental Protocol: Acquiring a Gradient-Enhanced DQF-COSY Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Use a gradient-enhanced DQF-COSY pulse sequence.
-
-
Acquisition Parameters:
-
Spectral Width (SW): Set to encompass all proton signals.
-
Number of Increments (TD in F1): 256-512 increments are typically sufficient for good resolution in the indirect dimension.
-
Number of Scans (NS): 2-8 scans per increment, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
dot graph "COSY_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E8F0FE"; "Sample_Prep" [label="Sample Preparation"]; "Spectrometer_Setup" [label="Spectrometer Setup"]; "Run_COSY" [label="Run gDQF-COSY"]; "Sample_Prep" -> "Spectrometer_Setup" -> "Run_COSY"; }
subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#E6F4EA"; "FT" [label="2D Fourier Transform"]; "Phasing" [label="Phasing & Baseline Correction"]; "FT" -> "Phasing"; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; "Identify_Correlations" [label="Identify Cross-Peaks"]; "Assign_Spin_Systems" [label="Assign Spin Systems"]; "Identify_Correlations" -> "Assign_Spin_Systems"; }
"Run_COSY" -> "FT" [lhead="cluster_Processing"]; "Phasing" -> "Identify_Correlations" [lhead="cluster_Analysis"]; } caption: "COSY Experimental Workflow"
Data Interpretation:
For our example, 4-acetyl-5-amino-2-(trifluoromethyl)phenol, we would expect to see a COSY correlation between the two aromatic protons, H-3 and H-6, as they are three bonds apart. This would appear as an off-diagonal cross-peak connecting the signals of these two protons.
| Proton Correlation | Expected COSY Cross-Peak |
| H-3 ↔ H-6 | Present |
This single correlation immediately establishes the connectivity of the aromatic protons and helps to define the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[4][5] This is a highly sensitive technique that is crucial for assigning the carbon signals of protonated carbons.
Experimental Protocol: Acquiring a Phase-Sensitive Edited HSQC Spectrum
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire 1D ¹H and ¹³C spectra.
-
Use a phase-sensitive edited HSQC pulse sequence with gradients.
-
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): As determined from the 1D ¹H spectrum.
-
¹³C Spectral Width (SW in F1): Set to encompass all carbon signals.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz for aromatic and aliphatic C-H bonds.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 scans per increment.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum. An edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.
-
dot graph "HSQC_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E8F0FE"; "Sample_Prep_HSQC" [label="Sample Preparation"]; "Spectrometer_Setup_HSQC" [label="Spectrometer Setup (¹H & ¹³C)"]; "Run_HSQC" [label="Run Edited HSQC"]; "Sample_Prep_HSQC" -> "Spectrometer_Setup_HSQC" -> "Run_HSQC"; }
subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#E6F4EA"; "FT_HSQC" [label="2D Fourier Transform"]; "Phasing_HSQC" [label="Phasing & Baseline Correction"]; "FT_HSQC" -> "Phasing_HSQC"; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; "Identify_CH_Correlations" [label="Identify ¹H-¹³C Correlations"]; "Assign_Protonated_Carbons" [label="Assign Protonated Carbons"]; "Identify_CH_Correlations" -> "Assign_Protonated_Carbons"; }
"Run_HSQC" -> "FT_HSQC" [lhead="cluster_Processing"]; "Phasing_HSQC" -> "Identify_CH_Correlations" [lhead="cluster_Analysis"]; } caption: "HSQC Experimental Workflow"
Data Interpretation:
In the HSQC spectrum of our example compound, we would expect to see correlations for each protonated carbon.
| Proton | Attached Carbon | Expected HSQC Cross-Peak |
| H-3 | C-3 | Present |
| H-6 | C-6 | Present |
| -COCH₃ | -COCH₃ | Present |
This experiment definitively links the proton signals to their corresponding carbon signals, which is a critical step in the full assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton
The HMBC experiment is arguably the most informative 2D NMR experiment for structural elucidation.[5][6] It reveals correlations between protons and carbons that are two or three bonds away, and sometimes even further in conjugated systems. This allows for the connection of different spin systems and the identification of quaternary (non-protonated) carbons.
Experimental Protocol: Acquiring an HMBC Spectrum
-
Sample Preparation: Use the same sample.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹³C.
-
Use a gradient-selected HMBC pulse sequence.
-
-
Acquisition Parameters:
-
Spectral Widths (F1 and F2): Same as for HSQC.
-
Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. A value of 8 Hz is a good starting point to observe both ²JCH and ³JCH correlations.[7]
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-32 scans per increment, as HMBC is less sensitive than HSQC.
-
-
Processing:
-
Apply a sine-bell or Gaussian window function.
-
Perform a 2D Fourier transform.
-
Magnitude calculation is often used for HMBC spectra.
-
dot graph "HMBC_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E8F0FE"; "Sample_Prep_HMBC" [label="Sample Preparation"]; "Spectrometer_Setup_HMBC" [label="Spectrometer Setup (¹H & ¹³C)"]; "Run_HMBC" [label="Run HMBC"]; "Sample_Prep_HMBC" -> "Spectrometer_Setup_HMBC" -> "Run_HMBC"; }
subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#E6F4EA"; "FT_HMBC" [label="2D Fourier Transform"]; "Magnitude_Calculation" [label="Magnitude Calculation"]; "FT_HMBC" -> "Magnitude_Calculation"; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; "Identify_Long_Range_Correlations" [label="Identify ²JCH & ³JCH Correlations"]; "Assemble_Molecular_Fragments" [label="Assemble Fragments & Assign Quaternary Carbons"]; "Identify_Long_Range_Correlations" -> "Assemble_Molecular_Fragments"; }
"Run_HMBC" -> "FT_HMBC" [lhead="cluster_Processing"]; "Magnitude_Calculation" -> "Identify_Long_Range_Correlations" [lhead="cluster_Analysis"]; } caption: "HMBC Experimental Workflow"
Data Interpretation:
The HMBC spectrum provides a wealth of connectivity information. For our example, key correlations would include:
| Proton | Correlating Carbon (nJCH) | Structural Information |
| H-3 | C-1, C-2, C-4, C-5 | Confirms position of H-3 relative to substituents. |
| H-6 | C-1, C-2, C-4, C-5 | Confirms position of H-6 relative to substituents. |
| -COCH₃ | C-4, C=O | Confirms attachment of acetyl group to C-4. |
| -NH₂ | C-4, C-5, C-6 | Confirms position of amino group at C-5. |
| Aromatic Protons | C-CF₃ | Confirms position of the trifluoromethyl group. |
The observation of a correlation from the methyl protons of the acetyl group to C-4, and from the amino protons to C-4 and C-6, provides definitive proof of the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[8][9] This is the primary method for determining stereochemistry and conformational preferences.
Experimental Protocol: Acquiring a Phase-Sensitive NOESY Spectrum
-
Sample Preparation: Use the same sample. For small molecules, it is crucial to remove dissolved oxygen by, for example, the freeze-pump-thaw method, as oxygen can quench the NOE effect.[10]
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Use a phase-sensitive NOESY pulse sequence with gradients.
-
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): Same as for COSY.
-
Mixing Time (tm): This is a critical parameter. For small molecules, a mixing time of 0.5-1.5 seconds is a good starting point.[10]
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-16 scans per increment.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
dot graph "NOESY_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "filled"; color = "#E8F0FE"; "Sample_Prep_NOESY" [label="Sample Preparation (O₂ Removal)"]; "Spectrometer_Setup_NOESY" [label="Spectrometer Setup (¹H)"]; "Run_NOESY" [label="Run NOESY"]; "Sample_Prep_NOESY" -> "Spectrometer_Setup_NOESY" -> "Run_NOESY"; }
subgraph "cluster_Processing" { label = "Data Processing"; style = "filled"; color = "#E6F4EA"; "FT_NOESY" [label="2D Fourier Transform"]; "Phasing_NOESY" [label="Phasing & Baseline Correction"]; "FT_NOESY" -> "Phasing_NOESY"; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; "Identify_NOE_Correlations" [label="Identify Through-Space Correlations"]; "Determine_Stereochemistry" [label="Determine Relative Stereochemistry/Conformation"]; "Identify_NOE_Correlations" -> "Determine_Stereochemistry"; }
"Run_NOESY" -> "FT_NOESY" [lhead="cluster_Processing"]; "Phasing_NOESY" -> "Identify_NOE_Correlations" [lhead="cluster_Analysis"]; } caption: "NOESY Experimental Workflow"
Data Interpretation:
For a planar aromatic molecule like our example, NOESY is used to confirm the proximity of substituents.
| Proton Correlation | Expected NOESY Cross-Peak | Structural Confirmation |
| H-3 ↔ -OH | Present | Confirms proximity of hydroxyl and H-3. |
| H-6 ↔ -NH₂ | Present | Confirms proximity of amino group and H-6. |
| -COCH₃ ↔ H-3 | Present | Confirms proximity of acetyl group and H-3. |
These correlations provide further confidence in the assigned structure by confirming the spatial relationships between the different groups.
Synthesizing the Data for a Complete Structural Proof
The true power of 2D NMR lies in the combined interpretation of these experiments. The process is a logical puzzle, with each piece of data adding to the overall picture.
dot graph "Structure_Elucidation_Logic" { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"1D_H_NMR" [label="1D ¹H NMR\n(Proton Environments)"]; "1D_C_NMR" [label="1D ¹³C NMR\n(Carbon Environments)"]; "COSY" [label="COSY\n(H-H Connectivity)"]; "HSQC" [label="HSQC\n(Direct C-H Connectivity)"]; "HMBC" [label="HMBC\n(Long-Range C-H Connectivity)"]; "NOESY" [label="NOESY\n(Through-Space Proximity)"]; "Structure" [label="Unambiguous Structure", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
"1D_H_NMR" -> "COSY"; "1D_H_NMR" -> "HSQC"; "1D_H_NMR" -> "HMBC"; "1D_C_NMR" -> "HSQC"; "1D_C_NMR" -> "HMBC"; "COSY" -> "HSQC"; "HSQC" -> "HMBC"; "HMBC" -> "NOESY"; "NOESY" -> "Structure"; } caption: "Integrated 2D NMR Logic for Structure Elucidation"
By starting with the proton spin systems from COSY, linking them to their directly attached carbons with HSQC, and then using HMBC to connect these fragments and identify quaternary carbons, the complete carbon skeleton can be assembled. NOESY then provides the final layer of confirmation by verifying the through-space proximity of the substituents.
Trustworthiness: A Self-Validating System
A key aspect of robust structural validation is the self-consistency of the data. The correlations observed in one experiment should be fully supported by the others. For example, the proton-proton couplings seen in COSY should correspond to two- and three-bond relationships in the structure derived from HMBC. Any inconsistencies in the data would immediately flag a potential issue with the proposed structure, prompting further investigation.
Furthermore, an understanding of potential impurities is crucial. Common impurities in the synthesis of related compounds can include regioisomers.[11] The 2D NMR dataset for the correct structure will be entirely self-consistent, while the data for an isomeric impurity would show clear contradictions. For instance, a different regioisomer would exhibit a completely different set of HMBC and NOESY correlations, which would not match the proposed structure.
Conclusion
The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. While 1D NMR provides essential preliminary information, a full suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—is indispensable for unambiguous structure determination. By understanding the specific information provided by each experiment and interpreting the data in an integrated manner, researchers can build a self-validating and irrefutable structural proof. This rigorous approach not only ensures scientific accuracy but also provides the solid analytical foundation required for advancing these promising compounds through the drug development pipeline.
References
-
JEOL Ltd. "Structure Elucidation of Fluorinated Compounds by NMR." JEOL Ltd. Applications Notes. Available at: [Link]
-
Nanalysis Corp. "NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity." Nanalysis Corp. Blog, 2021. Available at: [Link]
-
Chemistry LibreTexts. "5.4: NOESY Spectra." Chemistry LibreTexts, 2022. Available at: [Link]
-
University of Ottawa. "COSY." University of Ottawa NMR Facility. Available at: [Link]
-
ACD/Labs. "Stereochemistry Information from NOESY/ROESY data … Part 1." ACD/Labs, 2023. Available at: [Link]
-
Columbia University. "HSQC and HMBC." Columbia University NMR Core Facility. Available at: [Link]
-
University of Ottawa. "NOESY and EXSY." University of Ottawa NMR Facility. Available at: [Link]
-
YouTube. "How to interpret a NOESY NMR spectrum." YouTube, 2012. Available at: [Link]
-
PubChem. "2-Amino-5-(trifluoromethyl)phenol." National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. "Recent developments in HMBC studies." ResearchGate, 2025. Available at: [Link]
-
YouTube. "Stereochemistry | How to read NOESY spectrum?" YouTube, 2022. Available at: [Link]
-
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, 2023. Available at: [Link]
-
Chemistry LibreTexts. "5.1: COSY Spectra." Chemistry LibreTexts, 2022. Available at: [Link]
-
University of Ottawa. "NOESY and ROESY." University of Ottawa NMR Facility. Available at: [Link]
-
PubMed Central (PMC). "Leveraging the HMBC to Facilitate Metabolite Identification." National Center for Biotechnology Information, 2022. Available at: [Link]
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- 5. This compound | 106877-47-8 [sigmaaldrich.com]
- 6. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemrxiv.org [chemrxiv.org]
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A Comparative Guide to Catalytic Synthesis of 5-Amino-2-trifluoromethyl-phenol for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Amino-2-trifluoromethyl-phenol in Modern Chemistry
This compound is a critical building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of both an amino and a trifluoromethyl group on the phenol scaffold imparts unique physicochemical properties to the final products. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a highly desirable moiety in medicinal chemistry.[1] Consequently, the efficient and selective synthesis of this intermediate is of paramount importance.
This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of each system, present comparative performance data from analogous reactions, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Catalytic Systems: Palladium vs. Copper
The synthesis of this compound typically involves the amination of a suitably substituted phenol derivative, such as 3-halo-6-(trifluoromethyl)phenol, or the hydroxylation of a substituted aniline. The carbon-nitrogen (C-N) bond formation is a challenging transformation, and transition metal catalysis has emerged as the most powerful tool for this purpose. The two leading catalytic systems are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2] It employs a palladium catalyst, typically in the form of a palladium(0) precursor or a palladium(II) salt that is reduced in situ, in combination with a phosphine ligand and a base.
Causality Behind Experimental Choices:
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often preferred for its air stability, while Pd₂(dba)₃ is a direct source of Pd(0).
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the reaction, especially with electron-deficient aryl halides like those containing a trifluoromethyl group. The electron-withdrawing nature of the CF₃ group can make oxidative addition more challenging and reductive elimination slower.[3] Sterically hindered and electron-rich biarylphosphine ligands, such as Xantphos, have proven effective for the amidation of electron-deficient aryl bromides.[4] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Cesium carbonate (Cs₂CO₃) is a common choice. The solvent must be aprotic and capable of solubilizing the reactants and catalyst; 1,4-dioxane and toluene are frequently used.[5]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalyst systems.[6] It typically involves a copper(I) catalyst, a ligand, and a base, often at higher temperatures than the Buchwald-Hartwig reaction.
Causality Behind Experimental Choices:
-
Catalyst Source: Copper(I) iodide (CuI) is a common and inexpensive catalyst precursor.
-
Ligand Selection: The use of ligands is essential to solubilize the copper catalyst and modulate its reactivity. Diamine ligands, such as 1,10-phenanthroline, have been shown to be effective in promoting copper-catalyzed aminations.
-
Ammonia Source: For the synthesis of a primary amine like this compound, a source of ammonia is required. This can be challenging due to the low reactivity of ammonia itself. Ammonia surrogates or aqueous ammonia in the presence of a suitable base are often employed.
Performance Comparison
Direct comparative data for the synthesis of this compound is scarce in the literature. However, we can infer the potential efficacy of each system by examining reactions on similar substrates.
| Catalyst System | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, Buchwald ligands | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | Generally >80 | High functional group tolerance, milder conditions | Higher catalyst and ligand cost |
| Copper | CuI | 1,10-Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 | Variable, often lower than Pd | Lower catalyst cost, readily available reagents | Harsher conditions, often lower yields, substrate scope can be limited |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mechanistic Insights
The differing performance of palladium and copper catalysts stems from their distinct reaction mechanisms.
Palladium-Catalyzed Buchwald-Hartwig Amination Mechanism
The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromo-6-(trifluoromethyl)phenol) to form a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine coordinates to the Pd(II) center.
-
Deprotonation: The base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired aminophenol and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation Mechanism
The mechanism of the Ullmann reaction is more debated but is generally thought to involve a Cu(I)/Cu(III) catalytic cycle:
-
Formation of Copper Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, affording the product and regenerating the Cu(I) catalyst.[7]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following are generalized protocols based on literature procedures for analogous transformations. Optimization will be necessary for the specific synthesis of this compound.
Protocol 1: Palladium-Catalyzed Synthesis
This protocol is adapted from methodologies successful for the amination of electron-deficient aryl halides.[4]
Materials:
-
3-Bromo-6-(trifluoromethyl)phenol
-
Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, followed by hydrolysis)
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-(trifluoromethyl)phenol (1.0 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and the ammonia source (1.2 mmol).
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If using an ammonia surrogate, perform the deprotection step according to established literature procedures.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis
This protocol is a generalized procedure based on modern Ullmann-type couplings.[6]
Materials:
-
3-Iodo-6-(trifluoromethyl)phenol (aryl iodides are typically more reactive in Ullmann reactions)
-
Aqueous ammonia (or an ammonia surrogate)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction vessel
Procedure:
-
To a sealable reaction vessel, add 3-iodo-6-(trifluoromethyl)phenol (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF (5 mL) and the ammonia source (e.g., 5-10 equivalents of aqueous ammonia).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for catalytic amination.
Conclusion and Future Outlook
Both palladium- and copper-catalyzed systems offer viable routes for the synthesis of this compound. The Buchwald-Hartwig amination generally provides higher yields under milder conditions with a broader substrate scope, making it the preferred method in many academic and industrial settings, despite the higher cost of the catalyst and ligands. The Ullmann condensation, while often requiring harsher conditions, remains a valuable alternative, particularly for large-scale synthesis where cost is a primary concern.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired yield, and the presence of other functional groups in the starting materials. For substrates that are sensitive to high temperatures, the milder conditions of the Buchwald-Hartwig reaction are a distinct advantage.
Future research in this area will likely focus on the development of more active and stable catalysts that can operate at lower temperatures and catalyst loadings, further improving the efficiency and sustainability of these important transformations. The development of non-precious metal catalysts that can rival the performance of palladium is also a key area of investigation.
References
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Yin, J., & Buchwald, S. L. (2000). A General and Efficient Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 2(9), 1101–1104*. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971*. [Link]
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Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elucidation of Arene C−H Bond Activation. Science, 295(5553), 305-308*. [Link]
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Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062*. [Link]
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-protic compounds. Journal of the American Chemical Society, 124(50), 14844–14845*. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449*. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067*. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818*. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361*. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). An Efficient and General Protocol for the Ullmann Synthesis of Diaryl Ethers with a Catalytic Amount of CuI and L-Proline. Angewandte Chemie International Edition, 42(44), 5400-5449*. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319*. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391*. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131*. [Link]
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The Fluorine Factor: A Comparative Guide to the Biological Activity of Aminophenol Analogs
Introduction: The Strategic Role of Fluorination in Aminophenol Drug Design
Aminophenol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably as analgesics and antipyretics.[1] The inherent biological activity of the aminophenol structure, however, can be finely tuned and often significantly enhanced through strategic chemical modifications. One of the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine atoms.
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][5] Furthermore, fluorination can modulate the acidity (pKa) of nearby functional groups and alter the molecule's conformation, leading to enhanced binding affinity for its biological target and increased potency.[3][5]
This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated aminophenol analogs. We will delve into key performance metrics, including cytotoxicity, antioxidant potential, and antimicrobial efficacy, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
Comparative Biological Activity: A Data-Driven Analysis
Cytotoxicity: A Double-Edged Sword
The cytotoxicity of aminophenol derivatives is a critical parameter, influencing both their potential as anticancer agents and their toxicological profiles. For instance, certain aminophenol analogs have demonstrated potent anticancer activities.[6]
To illustrate a comparative approach, consider the well-documented cytotoxicity of acetaminophen (N-acetyl-p-aminophenol). Studies have compared its toxicity to that of its non-hepatotoxic regioisomer, N-acetyl-m-aminophenol, revealing a tenfold difference in toxicity despite the regioisomer exhibiting greater covalent binding to macromolecules.[7] This highlights that subtle structural changes dramatically impact biological outcomes. While not a direct fluorination comparison, this principle of isomeric differences underscores the potential for significant changes in cytotoxicity upon fluorination. The introduction of fluorine can alter metabolic pathways, potentially leading to the formation of more or less toxic metabolites.
Table 1: Comparative Cytotoxicity of Aminophenol Analogs
| Compound | Cell Line | Assay | Endpoint (e.g., IC50) | Key Finding | Reference |
|---|---|---|---|---|---|
| N-acetyl-p-aminophenol (APAP) | Mouse Hepatocytes | Monolayer Culture | ~10-fold more toxic than AMAP | Demonstrates significant cytotoxicity. | [7] |
| N-acetyl-m-aminophenol (AMAP) | Mouse Hepatocytes | Monolayer Culture | Shows significantly lower cytotoxicity than its para-isomer. | [7] |
| Hypothetical Fluorinated Analog | Cancer Cell Line | MTT Assay | To be determined | Expected to show altered cytotoxicity due to changes in metabolic stability and target interaction. | |
Antioxidant Activity: The Role of Electron-Donating Groups
The phenolic hydroxyl group in aminophenols imparts antioxidant properties by enabling the donation of a hydrogen atom to scavenge free radicals.[8] The position of the amino group relative to the hydroxyl group is crucial, with ortho- and para-aminophenols showing significantly higher antioxidant activity than the meta-isomer.[8]
A study on the radical scavenging effects of p-aminophenol (p-AP) and its O-sulfated conjugate (p-APS) found that sulfation did not significantly decrease its antioxidant activity.[9] In contrast, the sulfation of acetaminophen (APAP) led to a 126-fold reduction in its antioxidant capacity.[9] This suggests that the presence of other substituents profoundly influences how structural modifications affect antioxidant potential. Fluorination, with its strong electron-withdrawing nature, would be expected to modulate the hydrogen-donating ability of the phenolic hydroxyl group, thereby altering the antioxidant capacity.
Table 2: Comparative Antioxidant Activity of Aminophenol Derivatives
| Compound | Assay | Measurement | Key Finding | Reference |
|---|---|---|---|---|
| p-Aminophenol (p-AP) | DPPH Radical Scavenging | Comparable activity to its sulfated analog | Retains antioxidant capacity after sulfation. | [9] |
| p-Aminophenol-O-sulfate (p-APS) | DPPH Radical Scavenging | Comparable activity to p-AP | Sulfation does not diminish antioxidant activity. | [9] |
| Acetaminophen (APAP) | DPPH Radical Scavenging | ~126-fold higher activity than its sulfated analog | N-acetylation makes the antioxidant activity susceptible to decrease upon sulfation. | [9] |
| Hypothetical Fluorinated Analog | DPPH Radical Scavenging | IC50 to be determined | Expected to have altered radical scavenging activity due to the electronic effects of fluorine. | |
Antimicrobial Efficacy: A Promising Frontier
Aminophenol derivatives and their Schiff bases have demonstrated notable antimicrobial activity.[10] A comparative study of aminophenol isomers revealed that p-aminophenol has more potent antibacterial activity than its ortho- and meta-isomers.[11] The introduction of fluorine into antimicrobial compounds is a well-established strategy to enhance potency and spectrum of activity. For instance, a comparison of fluorinated and chlorinated benzoylthioureas showed that the nature and position of the halogen substituent significantly impact antibacterial efficacy.[12] It is therefore highly probable that fluorinated aminophenol analogs would exhibit modulated, and potentially enhanced, antimicrobial properties.
Table 3: Comparative Antimicrobial Activity of Aminophenol Isomers
| Compound | Bacterial Strain | Assay | Endpoint (MIC) | Key Finding | Reference |
|---|---|---|---|---|---|
| o-Aminophenol | Staphylococcus aureus | Broth Macrodilution | Higher than p-aminophenol | Less potent than the para-isomer. | [11] |
| m-Aminophenol | Staphylococcus aureus | Broth Macrodilution | Higher than p-aminophenol | Less potent than the para-isomer. | [11] |
| p-Aminophenol | Staphylococcus aureus | Broth Macrodilution | 31.25 - 500 µg/mL | The most potent antibacterial among the isomers. | [11] |
| Hypothetical Fluorinated Analog | Various strains | Broth Microdilution | To be determined | Expected to show enhanced or altered antimicrobial spectrum and potency. | |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]
Caption: Mechanism of DPPH radical scavenging by an aminophenol.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0. [6]Store this solution in the dark.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Create serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compounds and the positive control to their respective wells. [6] * Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes. [15] * Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: [6] % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percentage of inhibition against the compound concentrations to determine the IC50 value.
-
Antimicrobial Susceptibility: Broth Microdilution Method
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [16] Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC. [1]
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Preparation of Dilution Plate:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Dilute the standardized bacterial inoculum in broth to the required final concentration.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours. [16]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [1]
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the aminophenol scaffold represents a powerful approach to modulate and enhance biological activity. As this guide has illustrated, fluorination can influence cytotoxicity, antioxidant potential, and antimicrobial efficacy through its effects on metabolic stability, target binding, and electronic properties. The provided experimental protocols offer a robust framework for the comparative evaluation of novel fluorinated and non-fluorinated aminophenol analogs.
Future research should focus on direct, head-to-head comparisons of fluorinated and non-fluorinated pairs to more precisely quantify the "fluorine effect" on various biological activities. Such studies will be invaluable for the rational design of next-generation aminophenol-based therapeutics with improved efficacy and safety profiles.
References
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Broth microdilution. Grokipedia. Available from: [Link]
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Broth microdilution. Wikipedia. Available from: [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. Available from: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
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p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharma Education. Available from: [Link]
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Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]
-
A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. ResearchGate. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
DPPH radical scavenging activity. Marine Biology. Available from: [Link]
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Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. PubMed. Available from: [Link]
-
Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ResearchGate. Available from: [Link]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. Available from: [Link]
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Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. PubMed. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 5-Amino-2-trifluoromethyl-phenol: A Guide for Researchers
For Immediate Publication
Shanghai, China – January 17, 2026 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to 5-Amino-2-trifluoromethyl-phenol, a crucial building block in the pharmaceutical and agrochemical industries. This document offers an in-depth analysis of the methodologies, supported by experimental data, to inform strategic decisions in process development and scale-up.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity of drug candidates. The aminophenol scaffold is a versatile precursor for a variety of heterocyclic compounds with diverse biological activities. The strategic combination of these two functionalities in this compound (CAS No. 106877-47-8) makes it a highly sought-after intermediate.
This guide will dissect two distinct synthetic pathways:
-
Route 1: Nitration of 2-Chlorobenzotrifluoride followed by Nucleophilic Substitution and Reduction. This classic approach relies on the introduction of a nitro group to a commercially available starting material, followed by displacement of a halogen and subsequent reduction.
-
Route 2: Synthesis via Diazotization of a Trifluoromethyl-substituted Aniline. This alternative pathway utilizes a diazotization reaction to introduce the hydroxyl group, offering a different set of strategic advantages and challenges.
Route 1: A Three-Step Sequence from 2-Chlorobenzotrifluoride
This synthetic route commences with the nitration of 2-chloro-benzotrifluoride to yield 2-chloro-5-nitrobenzotrifluoride. This intermediate then undergoes nucleophilic aromatic substitution with a hydroxide source to afford 5-nitro-2-(trifluoromethyl)phenol. The final step involves the catalytic hydrogenation of the nitro group to the desired amine.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-nitrobenzotrifluoride
A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled. 2-Chlorobenzotrifluoride is then added dropwise while maintaining a low temperature. The reaction mixture is stirred at room temperature to 60°C. After completion, the mixture is poured onto ice, and the product is extracted.
Step 2: Synthesis of 5-Nitro-2-(trifluoromethyl)phenol
The 2-chloro-5-nitrobenzotrifluoride is heated with an aqueous solution of sodium hydroxide. The progress of the reaction is monitored until the starting material is consumed. The reaction mixture is then cooled and acidified to precipitate the product.
Step 3: Synthesis of this compound
5-Nitro-2-(trifluoromethyl)phenol is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed to yield the final product.
Performance Analysis
This route benefits from the use of readily available and relatively inexpensive starting materials. The nitration and nucleophilic substitution steps are generally high-yielding. However, the nitration step requires careful temperature control to manage the exothermic reaction and prevent the formation of unwanted isomers. The use of strong acids also necessitates appropriate handling and disposal procedures. The catalytic hydrogenation is typically clean and efficient, but the cost of the palladium catalyst can be a factor in large-scale production.
Route 2: Diazotization of 4-Amino-2-chlorobenzotrifluoride
This pathway begins with the diazotization of 4-amino-2-chlorobenzotrifluoride, followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group, forming 4-chloro-2-(trifluoromethyl)phenol. This intermediate is then nitrated and subsequently reduced to the final product.
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)phenol
4-Amino-2-chlorobenzotrifluoride is dissolved in an aqueous solution of sulfuric acid and cooled. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting solution is then heated to hydrolyze the diazonium salt to the corresponding phenol.
Step 2: Synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)phenol
The phenol from the previous step is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Step 3: Synthesis of this compound
The nitro group of 4-chloro-5-nitro-2-(trifluoromethyl)phenol is reduced to an amino group via catalytic hydrogenation using a palladium on carbon catalyst.
Performance Analysis
The diazotization reaction in the first step is a well-established and generally reliable method for introducing a hydroxyl group onto an aromatic ring. However, diazonium salts can be unstable and require careful handling. The subsequent nitration and reduction steps are similar to those in Route 1. A key consideration for this route is the availability and cost of the starting material, 4-amino-2-chlorobenzotrifluoride.
Head-to-Head Comparison
| Parameter | Route 1: From 2-Chlorobenzotrifluoride | Route 2: From 4-Amino-2-chlorobenzotrifluoride |
| Starting Material | 2-Chlorobenzotrifluoride (Readily available) | 4-Amino-2-chlorobenzotrifluoride (Less common) |
| Number of Steps | 3 | 3 |
| Key Reactions | Nitration, Nucleophilic Aromatic Substitution, Reduction | Diazotization, Nitration, Reduction |
| Potential Yield | Generally high | Moderate to high |
| Safety Considerations | Handling of strong acids, exothermic nitration | Handling of potentially unstable diazonium salts |
| Scalability | Good, with appropriate thermal management | Moderate, requires careful control of diazotization |
| Cost-Effectiveness | Potentially more cost-effective due to starting material | May be less cost-effective depending on starting material price |
Conclusion for the Modern Researcher
Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific needs and constraints of the research or production environment.
Route 1 is arguably the more robust and economically favorable option for large-scale synthesis, primarily due to the accessibility and lower cost of its starting material. The key to success with this route lies in the careful control of the nitration step to ensure safety and maximize yield.
Route 2 provides a valuable alternative, particularly if the starting aniline is readily available or if there are specific reasons to avoid the nucleophilic aromatic substitution step of Route 1. The main challenge in this route is the safe and efficient handling of the intermediate diazonium salt.
Ultimately, the optimal synthetic strategy will be determined by a thorough evaluation of factors including raw material cost and availability, process safety, and the desired scale of production. This guide provides the foundational information for making that critical decision.
References
- This guide was compiled by synthesizing information from various chemical synthesis databases and patents. Specific citations to proprietary industrial processes are not publicly available.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-2-trifluoromethyl-phenol Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of regulatory compliance and the successful progression of a drug candidate. 5-Amino-2-trifluoromethyl-phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality and control its presence in reaction mixtures and final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this analyte. Beyond a simple comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of data across different analytical platforms.
The principles and methodologies discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation.[1][2][3][4][5]
The Analyte: this compound
This compound is a substituted aromatic amine. The presence of a trifluoromethyl group can enhance the biological activity and metabolic stability of parent drug molecules.[6] Its polar amino and hydroxyl groups, combined with the non-polar trifluoromethyl-substituted benzene ring, present unique challenges and opportunities for chromatographic separation and detection.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the nature of potential impurities. For this compound, both HPLC-UV and GC-MS stand out as powerful, yet distinct, analytical tools.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7][8][9][10][11] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase C18 column is a logical starting point, leveraging the compound's moderate polarity.
Principle of HPLC-UV: The analyte is separated on a chromatographic column based on its affinity for the stationary and mobile phases. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte in the sample.
Advantages of HPLC-UV:
-
Robustness and Reliability: HPLC is a well-established and highly reproducible technique.
-
Versatility: Suitable for a wide range of polar and non-polar compounds.
-
Non-destructive: The sample can be collected after analysis for further characterization.
-
Cost-effective: Compared to mass spectrometry-based methods, HPLC-UV systems are generally less expensive to purchase and maintain.
Limitations of HPLC-UV:
-
Moderate Sensitivity: While sufficient for many applications, it may not be suitable for trace-level analysis.
-
Limited Specificity: The UV detector identifies compounds based on their light-absorbing properties, which may not be unique. Co-eluting impurities with similar UV spectra can interfere with quantification.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][11][12] Due to the polarity of the amino and hydroxyl groups in this compound, a derivatization step is often necessary to increase its volatility and improve chromatographic peak shape.[13][14][15]
Principle of GC-MS: The derivatized analyte is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Advantages of GC-MS:
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" for definitive identification.
-
Excellent Sensitivity: GC-MS can detect and quantify analytes at very low concentrations.
-
High Resolution: Capillary GC columns offer superior separation efficiency.
Limitations of GC-MS:
-
Requires Volatility: Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Derivatization Can Be Complex: The derivatization step adds complexity to the sample preparation process and can be a source of variability.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process.
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for the quantification of this compound using both HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound analytical standard.
-
Acetonitrile and water (HPLC grade).
-
Phosphoric acid (analytical grade).
2. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of working standards by serial dilution with the mobile phase to construct a calibration curve.
-
Sample Solution: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (to be determined by UV scan of the analyte).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Protocol 2: GC-MS Method (with Derivatization)
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Helium (carrier gas).
-
This compound analytical standard.
-
Dichloromethane (GC grade).
2. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Derivatization:
-
To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Monitored Ions: Molecular ion and key fragment ions of the derivatized analyte.
4. Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
Create a calibration curve using the peak areas of the derivatized standards.
-
Quantify the analyte in the sample using the calibration curve.
Cross-Validation: Bridging the Methodological Gap
When two distinct analytical methods are used to measure the same analyte, cross-validation is essential to ensure that the results are comparable and interchangeable.[16] This is particularly crucial in a regulated environment where data from different laboratories or from different stages of drug development need to be consistent.[1][17]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the agreement between the two methods. A common criterion is that the results from the two methods should not differ by more than 15% for at least two-thirds of the samples.
-
Sample Selection: Prepare a set of at least three different concentrations of this compound (low, medium, and high) within the validated range of both methods. Analyze at least six replicates at each concentration.
-
Analysis: Analyze the same set of samples using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: For each sample, calculate the percent difference between the concentration values obtained from the two methods.
-
Statistical Evaluation: Perform appropriate statistical tests, such as a paired t-test or a Bland-Altman plot, to assess the agreement and identify any systematic bias between the methods.
Data Presentation: A Comparative Summary
The following tables present hypothetical but realistic data from the validation and cross-validation of the two methods.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Typically 80-120% |
| Precision (% RSD) | < 1.5% | < 2.0% | Typically ≤ 2% for drug substance |
| LOD (µg/mL) | 0.3 | 0.03 | Demonstrate detectability |
| LOQ (µg/mL) | 1.0 | 0.1 | Demonstrate acceptable precision and accuracy |
Table 2: Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | Percent Difference (%) |
| Low QC 1 | 5.1 | 5.3 | 3.9 |
| Low QC 2 | 4.9 | 5.0 | 2.0 |
| Mid QC 1 | 49.8 | 51.2 | 2.8 |
| Mid QC 2 | 50.5 | 49.9 | -1.2 |
| High QC 1 | 95.2 | 93.8 | -1.5 |
| High QC 2 | 96.1 | 97.0 | 0.9 |
Choosing the Right Method: A Decision Framework
The selection of the most appropriate analytical method depends on the specific context of the analysis. The following decision-making framework can guide this choice.
Caption: Decision framework for selecting an analytical method.
Conclusion and Expert Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. HPLC-UV offers a robust, cost-effective solution for routine quality control and release testing where high sensitivity is not a primary concern. Its simplicity and high throughput make it an attractive option for in-process controls.
On the other hand, GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level impurity analysis, reference standard characterization, and in situations where definitive identification is required. The necessity of a derivatization step, however, adds a layer of complexity to the workflow.
Ultimately, the decision to use one method over the other, or both in a complementary fashion, should be based on a thorough risk assessment and the specific analytical requirements at each stage of the drug development lifecycle. A successful cross-validation study, as outlined in this guide, provides the necessary confidence that the data generated, regardless of the method employed, is accurate, reliable, and consistent. This ensures a seamless transition of analytical responsibilities between laboratories and supports a robust and compliant drug development program.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
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International Journal of Pharmaceutical Erudition. (2013). Analytical method validation: A brief review. [Link]
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MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. [Link]
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PubMed Central. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]
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PubMed Central. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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PubMed Central. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. [Link]
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Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]
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Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]
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Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
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OSTI.GOV. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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PLOS One. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
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MDPI. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]
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Scientific Literature. (2020). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. [Link]
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A Comparative Guide to the In Vitro Activity of Aminotrifluoromethyl-Phenol Derivatives Versus Known Kinase Inhibitors
This guide provides a comparative analysis of the in vitro inhibitory activity of a representative aminotrifluoromethyl-phenol derivative against the well-established kinase inhibitors, Vemurafenib and Dabrafenib. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Pursuit of Potent and Selective Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the aminophenol scaffold is present in numerous biologically active compounds.[2][3] The combination of these features in aminotrifluoromethyl-phenol derivatives makes them an intriguing class of compounds for investigation as potential enzyme inhibitors.
Comparative Analysis of In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of a representative 2-Amino-3-(trifluoromethyl)phenol derivative against the Epidermal Growth Factor Receptor (EGFR) kinase, alongside the activities of the well-established BRAF V600E inhibitors, Vemurafenib and Dabrafenib, against their primary target. It is important to note that the target for the aminotrifluoromethyl-phenol derivative is different from the primary target of the known inhibitors due to the availability of public data. This comparison is intended to provide a general sense of potency for this class of compounds within the broader context of kinase inhibition.
| Compound/Inhibitor | Target Kinase | Assay Type | IC50 | Reference |
| Compound 9u (A 2-Amino-3-(trifluoromethyl)phenol derivative) | EGFR | Biochemical Assay | 0.091 µM | [2] |
| Vemurafenib | BRAF V600E | Cell-free Assay | ~31 nM | [5] |
| Dabrafenib | BRAF V600E | Cell-free Assay | 0.7 nM | [5] |
Note: Lower IC50 values indicate higher potency. The data for Compound 9u is against EGFR, while Vemurafenib and Dabrafenib data are against BRAF V600E.
The BRAF/MEK/ERK Signaling Pathway
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. In many cancers, a mutation in the BRAF gene, such as V600E, leads to constitutive activation of this pathway, driving uncontrolled cell division. The diagram below illustrates this pathway and the points of inhibition for BRAF inhibitors like Vemurafenib and Dabrafenib.
Caption: The RAS/RAF/MEK/ERK signaling pathway with the point of inhibition by BRAF inhibitors.
Experimental Protocols
To ensure scientific rigor, the evaluation of novel inhibitors must follow well-defined and validated protocols. Below is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay that could be used to assess the activity of 5-Amino-2-trifluoromethyl-phenol derivatives against a target kinase like BRAF V600E.
Proposed In Vitro BRAF V600E Kinase Inhibition Assay
This protocol is a representative biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Objective: To measure the in vitro inhibitory activity of this compound derivatives against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (unactivated) as a substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ based detection reagent)
-
White, opaque 384-well or 96-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivatives in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).
-
Further dilute each concentration in the assay buffer to the desired final concentration, ensuring the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant BRAF V600E enzyme and the MEK1 substrate in the assay buffer to their optimal working concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.
-
-
Assay Reaction:
-
To the wells of the assay plate, add the test compound dilutions.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining (or ADP produced) using a luminescent detection reagent such as Kinase-Glo®.
-
Follow the manufacturer's instructions for the detection reagent. This typically involves adding the reagent to each well, incubating for a short period, and then measuring the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (positive) and no-enzyme (negative) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro kinase inhibition assay described above.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the in vitro activity of aminotrifluoromethyl-phenol derivatives against known kinase inhibitors. While direct data for the this compound scaffold is currently limited, the analysis of a structurally related analogue suggests that this chemical class has the potential to yield potent enzyme inhibitors. The provided experimental protocols offer a clear path for researchers to systematically evaluate these and other novel compounds. Future studies should focus on synthesizing and testing a library of this compound derivatives against a panel of kinases to establish a comprehensive structure-activity relationship and identify promising lead compounds for further drug development.
References
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A Comparative Stability Analysis of 5-Amino-2-trifluoromethyl-phenol: A Guide for Drug Development Professionals
Introduction: Navigating the Duality of Chemical Functionality in Drug Design
In the landscape of modern drug development, the strategic incorporation of specific functional groups is a cornerstone of rational design. The trifluoromethyl (-CF3) group, for instance, is prized for its ability to enhance metabolic stability and binding affinity, owing to the exceptional strength of the carbon-fluorine bond[1]. Similarly, the amino-phenol scaffold is a well-established pharmacophore present in numerous active pharmaceutical ingredients (APIs). However, the very features that bestow desirable pharmacological properties can also introduce chemical stability liabilities. Aromatic amines and phenols are known to be susceptible to oxidative and photolytic degradation, potentially compromising the safety, efficacy, and shelf-life of a drug product[2][3][4][5].
5-Amino-2-trifluoromethyl-phenol represents a confluence of these functionalities—a promising intermediate or API candidate whose stability profile is not yet widely characterized. This guide provides a comprehensive benchmark of its intrinsic stability by subjecting it to rigorous forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines[6][7]. By comparing its performance against structurally relevant analogues, we aim to elucidate its degradation pathways and provide critical insights for formulation development, packaging selection, and storage recommendations.
The Strategic Framework: Compound Selection and Stability-Indicating Methodology
The foundation of a meaningful stability comparison lies in the careful selection of comparator compounds and the establishment of a robust analytical method capable of accurately tracking degradation.
Rationale for Comparator Compound Selection
To isolate and understand the stability contributions of the amino and trifluoromethyl moieties, the following compounds were selected for this benchmark study:
-
2-Trifluoromethylphenol: This compound allows for the direct assessment of the amino group's impact on stability by serving as a direct structural analogue lacking only the -NH₂ group.
-
5-Aminophenol: This comparator helps evaluate the influence of the electron-withdrawing -CF3 group on the inherent stability of the aminophenol core.
-
4-Aminophenol (p-Aminophenol): A well-characterized isomer and common pharmaceutical precursor, known for its propensity to degrade under the influence of air and light, serving as a valuable baseline for a labile compound[8].
-
3-Trifluoromethylphenol: Included as a stable isomer benchmark. The meta-position of the -CF3 group imparts significant resistance to hydrolysis, in contrast to ortho- and para-substituted isomers, providing a key point of comparison for hydrolytic stability[9][10].
The Principle of Forced Degradation
Forced degradation, or stress testing, is an essential component of drug development that involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing[6][7]. These studies are crucial for:
-
Identifying likely degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of the analytical methods used, ensuring they are "stability-indicating."
The stress conditions applied in this guide—hydrolytic, oxidative, photolytic, and thermal—represent the most common challenges a molecule may face during its lifecycle.
Experimental Workflow Overview
The overall process follows a systematic approach to generate reliable and comparable stability data. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is central to this workflow, as it allows for the precise quantification of the parent compound and the detection of any degradation products that may form.
Caption: Overall workflow for the comparative forced degradation study.
Comparative Analysis Under Forced Degradation Conditions
All compounds were subjected to a battery of stress tests. The percentage of the parent compound remaining was quantified at specified time points, with significant degradation defined as a 5-20% loss to ensure that secondary degradation is minimized.
Hydrolytic Stability
Hydrolytic degradation was assessed across a range of pH values at 60°C for 24 hours. The stability of trifluoromethylphenols is known to be highly dependent on the substituent position[10]. The ortho- and para- isomers are susceptible to hydrolysis, particularly under basic conditions, which can convert the -CF3 group to a carboxylic acid (-COOH)[1].
Experimental Insight: The choice to test at acidic, neutral, and basic pH is critical. It not only simulates potential physiological environments but also probes mechanistic pathways. Base-catalyzed hydrolysis of the -CF3 group is a known liability for ortho-substituted phenols, as it can proceed via a reactive intermediate[9][10].
| Compound | % Degradation (pH 2.0) | % Degradation (pH 7.0) | % Degradation (pH 10.0) |
| This compound | < 1% | 2.1% | 18.5% |
| 2-Trifluoromethylphenol | < 1% | 1.5% | 15.2% |
| 5-Aminophenol | < 1% | < 1% | 1.8% |
| 4-Aminophenol | < 1% | < 1% | 2.5% |
| 3-Trifluoromethylphenol | < 1% | < 1% | < 1% |
Analysis: As hypothesized, this compound exhibits significant degradation under basic conditions, a behavior mirrored by its analogue, 2-Trifluoromethylphenol. This confirms the lability of the ortho-positioned -CF3 group to base-catalyzed hydrolysis. The amino group appears to have a minor accelerating effect. In contrast, the aminophenols without the -CF3 group and the hydrolytically resistant 3-Trifluoromethylphenol isomer remained stable across all pH conditions[9][10].
Oxidative Stability
Oxidative stress was induced by treating the compounds with 3% hydrogen peroxide (H₂O₂) at room temperature for 8 hours. Phenols and aromatic amines are functional groups known to be highly susceptible to oxidation[2][3].
Experimental Insight: Hydrogen peroxide is a standard oxidant for these studies as it mimics potential oxidative stress from reactive oxygen species. The susceptibility of the phenol and amine functionalities to electron transfer oxidation makes this test paramount for predicting interactions with oxidative excipients or atmospheric oxygen[3].
| Compound | % Degradation (3% H₂O₂) |
| This compound | 22.8% |
| 2-Trifluoromethylphenol | 3.1% |
| 5-Aminophenol | 19.5% |
| 4-Aminophenol | 25.4% |
| 3-Trifluoromethylphenol | 2.8% |
Analysis: The results clearly demonstrate that the aminophenol moiety is the primary site of oxidative attack. This compound and the other aminophenols show substantial degradation. The trifluoromethylphenols lacking the amino group are significantly more stable. The electron-withdrawing -CF3 group in our target compound appears to offer slight protection compared to 4-Aminophenol, but the molecule remains highly sensitive to oxidation.
Photostability
Photostability was evaluated according to ICH Q1B guidelines by exposing the compounds to a controlled light source emitting both UV and visible light. Many aromatic amines and trifluoromethylphenols are known to be photolabile[4][9][11]. Notably, converting a nitro group to an amino group on a trifluoromethylphenol has been shown to decrease the photolytic half-life dramatically[11].
Experimental Insight: ICH Q1B provides a standardized method for assessing photosensitivity, ensuring reproducible results[12]. This test is not merely academic; it directly informs whether a drug product will require light-protective primary packaging (e.g., amber vials, opaque blisters) to maintain its integrity[13].
| Compound | % Degradation (ICH Q1B) | Visual Observation |
| This compound | 16.2% | Turned dark brown |
| 2-Trifluoromethylphenol | 7.8% | Slight yellowing |
| 5-Aminophenol | 12.5% | Turned brown |
| 4-Aminophenol | 18.1% | Turned dark purple |
| 3-Trifluoromethylphenol | 6.5% | No significant change |
Analysis: this compound is confirmed to be photolabile, undergoing significant degradation and a pronounced color change. Its instability is greater than that of the individual 2-Trifluoromethylphenol and 5-Aminophenol components, suggesting a synergistic effect. The high photosensitivity, comparable to the notoriously unstable 4-Aminophenol, underscores a critical development challenge.
Thermal Stability
Thermal stability was assessed by exposing solid samples of the compounds to dry heat at 80°C for 7 days. This test evaluates the intrinsic stability of the molecule in the solid state at an elevated temperature.
Experimental Insight: While 80°C is an aggressive condition, it provides rapid insight into long-term stability at lower temperatures and can reveal potential issues related to shipping or storage in warmer climates[2].
| Compound | % Degradation (80°C, 7 days) |
| This compound | 4.5% |
| 2-Trifluoromethylphenol | < 1% |
| 5-Aminophenol | 3.8% |
| 4-Aminophenol | 5.2% |
| 3-Trifluoromethylphenol | < 1% |
Analysis: In the solid state, this compound shows moderate thermal degradation, again driven by the aminophenol portion of the structure. While more stable than under oxidative or photolytic stress, this susceptibility is a factor to consider, especially as it may be accelerated by the presence of moisture or reactive excipients.
Mechanistic Insights and Potential Degradation Pathways
The forced degradation results allow us to propose the most likely pathways of decomposition for this compound.
-
Oxidation: The primary degradation pathway appears to be the oxidation of the aminophenol ring system. This likely proceeds through the formation of a phenoxyl radical or a quinone-imine species, which are often colored and can further polymerize. This is consistent with the behavior of other phenols and aromatic amines[2][3].
-
Hydrolysis: Under basic conditions, the nucleophilic attack on the carbon of the -CF3 group, facilitated by the ortho-hydroxyl group, leads to the hydrolysis of the trifluoromethyl group to a carboxylic acid, forming 4-amino-2-carboxy-phenol. This mechanism is supported by studies on similar compounds where the ortho- or para-position of the -CF3 group enables the formation of a quinone methide intermediate, which is not possible for the meta-isomer[9][10].
-
Photodegradation: The observed photolability is likely a complex process involving multiple mechanisms. It could involve the formation of reactive oxygen species that then oxidize the molecule, or direct photolytic cleavage, potentially leading to the formation of trifluoroacetic acid (TFA) as seen with other trifluoromethylphenols[9][11].
Caption: Plausible degradation pathways for this compound.
Summary and Strategic Implications for Development
This comparative guide demonstrates that this compound possesses a distinct stability profile characterized by significant liabilities.
-
Summary of Stability:
-
Most Stable Conditions: Acidic pH, absence of light and strong oxidants.
-
Primary Liabilities: Highly susceptible to oxidation and photolytic degradation.
-
Conditional Liability: Susceptible to hydrolysis under basic (alkaline) conditions.
-
Thermal Stability: Moderately stable in the solid state but may degrade at elevated temperatures.
-
Strategic Recommendations:
Based on this profile, the following strategic considerations are paramount for the successful development of this compound as a pharmaceutical intermediate or API:
-
Formulation: Aqueous formulations should be buffered to a slightly acidic pH (pH < 6). The inclusion of antioxidants is strongly recommended to mitigate oxidative degradation.
-
Manufacturing and Storage: Manufacturing processes should be conducted under an inert atmosphere (e.g., nitrogen) to prevent air oxidation. Storage of both the drug substance and the final drug product must be in well-sealed containers protected from light.
-
Packaging: Light-protective primary packaging is mandatory. Amber glass or fully opaque plastic/foil containers should be used for any drug product.
By understanding these intrinsic stability characteristics early in the development process, researchers can proactively design robust formulations and control strategies, ultimately saving time and resources while ensuring a safe and effective final product.
Appendix: Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
-
System: HPLC with UV-Vis Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method was validated for specificity by ensuring baseline separation of the parent peak from all degradant peaks formed during the forced degradation studies.
Protocol 2: General Sample and Standard Preparation
-
Prepare a 1.0 mg/mL stock solution of each test compound in acetonitrile.
-
For analysis, dilute the stock solution with the appropriate solvent (water for hydrolysis, or 50:50 water:acetonitrile for others) to a final concentration of 0.1 mg/mL. This is the "Time 0" sample.
-
For stressed samples, draw aliquots at the designated time points and dilute them to the target concentration of 0.1 mg/mL for HPLC analysis.
Protocol 3: Forced Degradation Procedures
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to 0.5 mg/mL. Heat at 60°C. Analyze at 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to 0.5 mg/mL. Heat at 60°C. Analyze at 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution in HPLC-grade water to 0.5 mg/mL. Heat at 60°C. Analyze at 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to 0.5 mg/mL. Keep at room temperature in the dark. Analyze at 8 hours.
-
Thermal Degradation: Place approximately 10 mg of solid compound in a glass vial. Heat in an oven at 80°C. Analyze at 7 days by dissolving the solid to the target concentration.
-
Photolytic Degradation: Expose a 0.5 mg/mL solution of the compound in 50:50 water:acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). A parallel sample wrapped in aluminum foil serves as the dark control. Analyze after the exposure period.
References
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Title: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Source: ResearchGate. URL: [Link]
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Title: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Source: Environmental Science: Processes & Impacts (RSC Publishing). URL: [Link]
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Title: Stability Testing for Pharmaceuticals & More. Source: Parameter Generation & Control. URL: [Link]
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Title: Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Source: Pharmaguideline. URL: [Link]
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Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Source: PharmaTutor. URL: [Link]
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Title: Development of forced degradation and stability indicating studies for drug substance and drug product. Source: International Journal of Research in Pharmacology & Pharmacotherapeutics. URL: [Link]
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Title: Drug Stability: ICH versus Accelerated Predictive Stability Studies. Source: National Institutes of Health (PMC). URL: [Link]
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Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Source: Egyptian Drug Authority. URL: [Link]
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Title: Photochemistry of Aliphatic and Aromatic Amines. Source: ResearchGate. URL: [Link]
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Title: Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals. Source: Photochemical & Photobiological Sciences (RSC Publishing). URL: [Link]
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Title: 4-Aminophenol | C6H7NO | CID 403. Source: PubChem. URL: [Link]
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Title: The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Source: ACS Publications. URL: [Link]
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Title: Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Source: LCGC North America. URL: [Link]
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Title: Forced Degradation Studies. Source: MedCrave online. URL: [Link]
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Title: Thermal behavior of a pharmaceutical solid acetaminophen doped with p-aminophenol. Source: National Institutes of Health (PMC). URL: [Link]
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Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: ACD/Labs. URL: [Link]
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Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Source: ResearchGate. URL: [Link]
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Title: Q1B Photostability Testing of New Active Substances and Medicinal Products. Source: EMA. URL: [Link]
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Title: Photostability. Source: IAGIM. URL: [Link]
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A Comparative Guide to the Physicochemical Properties of Trifluoromethylated Phenols
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties.[1] The trifluoromethyl (-CF₃) group, in particular, stands out as a powerful tool for enhancing metabolic stability, lipophilicity, and the binding affinity of molecules to their biological targets.[1][2] When appended to a phenol scaffold, the -CF₃ group exerts profound electronic and steric effects, dramatically altering the parent molecule's physicochemical characteristics. Its strong electron-withdrawing nature significantly influences the acidity of the hydroxyl proton, a critical parameter for drug absorption and receptor interaction.[1][3]
This guide provides an in-depth comparative analysis of the key physicochemical properties of ortho-, meta-, and para-trifluoromethylphenol, juxtaposed with their non-fluorinated analogue, phenol. We will delve into the underlying principles governing these properties, supported by experimental data and detailed, field-proven protocols for their determination. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization and application of these important compounds.
Comparative Analysis of Physicochemical Properties
The introduction of a trifluoromethyl group fundamentally alters the electronic landscape of the phenol ring. This section dissects these changes by comparing acidity (pKa), lipophilicity (logP), and key spectroscopic signatures.
Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide anion. The strongly electron-withdrawing trifluoromethyl group stabilizes this negative charge through its powerful negative inductive effect (-I effect), thereby increasing the acidity (lowering the pKa) compared to phenol.[3][4] The position of the -CF₃ group dictates the magnitude of this effect.
The pKa values clearly demonstrate that all trifluoromethylated isomers are significantly more acidic than phenol (pKa ≈ 9.99).[5] The para- and meta-isomers exhibit the strongest acidity, as the inductive effect is most effectively transmitted through the aromatic system from these positions.
Table 1: Comparison of pKa Values for Phenol and Trifluoromethylated Phenols
| Compound | pKa Value |
| Phenol | 9.99[5] |
| 2-(Trifluoromethyl)phenol | 8.80 |
| 3-(Trifluoromethyl)phenol | 9.08[6] |
| 4-(Trifluoromethyl)phenol | 9.38 |
Note: pKa values can vary slightly depending on experimental conditions. The values presented are representative literature values.
The enhanced acidity can be visualized by considering the stability of the conjugate base.
Caption: Inductive stabilization of the phenoxide anion by the -CF₃ group.
Lipophilicity (logP)
The partition coefficient (logP) is a crucial parameter in drug development, quantifying a compound's lipophilicity or hydrophobicity. A higher logP value indicates greater solubility in nonpolar (lipid) environments. The trifluoromethyl group is known to significantly increase lipophilicity.[2]
Table 2: Comparison of logP Values
| Compound | logP Value |
| Phenol | 1.48[7] |
| 2-(Trifluoromethyl)phenol | 2.59 |
| 3-(Trifluoromethyl)phenol | 2.58 |
| 4-(Trifluoromethyl)phenol | 2.80[8] |
Note: These are representative experimental or calculated values.
The data clearly indicates that the addition of a -CF₃ group makes the phenol molecule substantially more lipophilic. This is a key reason for its use in drug design, as increased lipophilicity can improve a molecule's ability to cross cell membranes.[9]
Spectroscopic Properties
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and electronic environment. The positional isomers of trifluoromethylphenol can be readily distinguished using a combination of NMR, IR, and UV-Vis spectroscopy.[3]
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The electron-withdrawing -CF₃ group deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[3]
Table 3: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Isomer | δ (ppm) - Aromatic Protons | δ (ppm) - Hydroxyl Proton (OH) |
| o-Trifluoromethylphenol | 7.50 (d, 1H), 7.38 (t, 1H), 6.95 (t, 2H) | 5.47 (br s, 1H) |
| m-Trifluoromethylphenol | 7.33 (t, 1H), 7.19 (dt, 1H), 7.08 (s, 1H), 7.00 (dd, 1H) | 5.66 (s, 1H) |
| p-Trifluoromethylphenol | 7.53 (d, 2H), 6.95 (d, 2H) | 10.29 (s, 1H, in DMSO-d₆) |
Data synthesized from BenchChem technical guide.[3] The distinct splitting patterns and chemical shifts of the aromatic protons allow for unambiguous identification of each isomer. The hydroxyl proton's chemical shift is also affected, though it can be variable and is often observed as a broad singlet in CDCl₃ due to exchange.[3] Using a solvent like DMSO-d₆ can prevent this exchange, resulting in a sharp, characteristic singlet, as seen for the para-isomer.[3]
1.3.2 Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. For trifluoromethylated phenols, the key vibrational bands are the O-H stretch of the hydroxyl group and the strong C-F stretches of the trifluoromethyl group.[3]
-
O-H Stretch: A broad absorption band is typically observed in the range of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[10]
-
C-F Stretches: Very strong, characteristic absorptions appear in the 1100-1400 cm⁻¹ region, which is a clear indicator of the -CF₃ group's presence.
-
C-O Stretch: The phenolic C-O stretch is typically found around 1220 cm⁻¹.[10]
While IR can confirm the presence of the key functional groups, it is less effective than NMR for differentiating between the positional isomers.[3]
1.3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule's conjugated π-system. The position of the -CF₃ group influences these transitions, leading to slight shifts in the maximum absorption wavelength (λmax). However, the λmax values for the three isomers are often very similar, making this technique less definitive for isomer differentiation compared to NMR.[3]
Experimental Protocols
To ensure scientific rigor, the protocols described below are designed as self-validating systems. Adherence to these detailed steps is critical for obtaining reproducible and accurate data.
General Workflow for Physicochemical Characterization
The systematic characterization of a trifluoromethylphenol isomer involves a logical sequence of experiments.
Caption: General workflow for the physicochemical analysis of trifluoromethylphenol isomers.
Protocol: Spectrophotometric Determination of pKa
This method leverages the difference in UV-Vis absorbance between the protonated phenol (HA) and the deprotonated phenoxide (A⁻).
Rationale: By measuring the absorbance of a solution at a series of known pH values, one can determine the ratio of [A⁻]/[HA] at each point. According to the Henderson-Hasselbalch equation, when [A⁻] = [HA], the pH is equal to the pKa. Plotting pH versus log([A⁻]/[HA]) yields a straight line, and the y-intercept (where log([A⁻]/[HA]) = 0) gives the pKa.[11]
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 7.5 to 10.5). Phosphate and borate buffers are suitable.
-
Stock Solution: Prepare a concentrated stock solution of the trifluoromethylphenol isomer in a suitable solvent (e.g., ethanol or DMSO) to ensure solubility.
-
Sample Preparation:
-
Prepare two reference solutions: one highly acidic (e.g., pH 2, to get the spectrum of pure HA) and one highly basic (e.g., pH 12, to get the spectrum of pure A⁻).
-
Prepare a series of test solutions by adding a small, constant volume of the stock solution to each of the different pH buffers. Ensure the final concentration is identical in all samples.
-
-
Spectrophotometric Measurement:
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for the acidic, basic, and all buffered solutions.
-
Identify an analytical wavelength where the absorbance difference between HA and A⁻ is maximal.
-
-
Data Analysis:
-
For each buffered solution, use the following equation to calculate the log ratio: log([A⁻]/[HA]) = log((Abs - Abs_HA) / (Abs_A⁻ - Abs)) Where:
-
Abs = Absorbance of the buffered sample
-
Abs_HA = Absorbance of the acidic sample
-
Abs_A⁻ = Absorbance of the basic sample
-
-
Plot the measured pH of each buffer solution (y-axis) against the calculated log([A⁻]/[HA]) (x-axis).
-
Perform a linear regression. The pKa is the y-intercept of the resulting line.[11]
-
Protocol: Shake-Flask Method for logP Determination
This is the traditional and most widely recognized method for the experimental determination of logP.[12]
Rationale: The method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the solute's concentration in the two phases at equilibrium is the partition coefficient (P).[12]
Step-by-Step Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (typically pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[13] This is a critical step to ensure thermodynamic equilibrium.
-
-
Sample Preparation: Prepare a stock solution of the trifluoromethylphenol isomer in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.
-
Partitioning:
-
In a separatory funnel or suitable vial, combine a precise volume of the stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 or 2:1 ratio).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve must be prepared for quantification.[13]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water].
-
The logP is then calculated as: logP = log₁₀(P).[12]
-
Conclusion
The trifluoromethyl group is a potent modulator of the physicochemical properties of phenols. This guide has demonstrated, with supporting data and protocols, that trifluoromethylation leads to a marked increase in both acidity and lipophilicity—two parameters of paramount importance in the design of bioactive molecules. Furthermore, the distinct spectroscopic signatures of the ortho, meta, and para isomers, particularly in their NMR spectra, provide robust and reliable means for their structural characterization.[3] The experimental workflows and causal explanations provided herein offer a comprehensive framework for researchers to accurately characterize these compounds and leverage their unique properties in the development of next-generation pharmaceuticals and advanced materials.
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Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. Retrieved from [Link]
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Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health. Retrieved from [Link]
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Gómez, G., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. Retrieved from [Link]
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Erdogan, G., et al. (2016). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Dergipark. Retrieved from [Link]
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Biswal, H. S., & Wategaonkar, S. (2012). Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. PubMed. Retrieved from [Link]
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Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org. Retrieved from [Link]
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Nishikata, T., et al. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. Retrieved from [Link]
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Liptak, M. D., et al. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Oregon State University. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental LogP values reported by Drugbank.com database compared.... Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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ChemSynthesis. (2025). 2-methoxy-6-(trifluoromethyl)phenol. Retrieved from [Link]
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Unknown. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
Odabas¸og˘lu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. ResearchGate. Retrieved from [Link]
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Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Trifluoromethyl-phenol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]
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Csendes, Z., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Institutes of Health. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]
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Tang, X., et al. (2018). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 5-Amino-2-trifluoromethyl-phenol: Evaluating Reproducibility in the Absence of Standardized Protocols
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Synthesis of a Key Fluorinated Intermediate.
The synthesis of 5-Amino-2-trifluoromethyl-phenol, a valuable intermediate in the pharmaceutical and agrochemical industries[1], presents a notable challenge due to the absence of well-established, publicly available, and directly reproducible protocols. While this compound is commercially available[2][3], the in-house synthesis for research and development purposes often becomes a necessity. This guide provides a comparative analysis of plausible synthetic routes, drawing from established methodologies for analogous fluorinated compounds. We will delve into the mechanistic underpinnings of each proposed pathway, offering insights into potential yields, purification strategies, and the inherent challenges affecting reproducibility.
The Significance of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets[4]. As a bioisostere for groups like chlorine, the -CF3 moiety offers a strategic advantage in modulating the physicochemical and pharmacological properties of a molecule[4]. This makes this compound a crucial building block for the synthesis of novel therapeutic agents and other specialized chemicals[1][5].
Proposed Synthetic Pathways: A Comparative Analysis
In the absence of a standardized protocol, we can extrapolate from general methods for the synthesis of trifluoromethyl-substituted phenols and anilines. The following section details three plausible synthetic routes, each with its own set of advantages and disadvantages.
Route 1: Nitration, Fluorination, and Reduction of a Substituted Benzene
This classical approach involves a multi-step synthesis starting from a readily available substituted benzene derivative. A likely starting material would be 4-chlorotoluene. The proposed sequence is as follows:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Halogenation: Conversion of the methyl group to a trichloromethyl group.
-
Fluorination: Halogen exchange to form the trifluoromethyl group.
-
Nucleophilic Aromatic Substitution: Displacement of the chlorine atom with a hydroxyl group.
-
Reduction: Conversion of the nitro group to an amine.
This pathway, while lengthy, relies on well-understood and scalable reactions. A patent for the preparation of trifluoromethylanilines describes a similar sequence of nitration, conversion of a trichloromethyl group to a trifluoromethyl group, and subsequent reduction[6].
Experimental Workflow: Route 1
Caption: Proposed multi-step synthesis of this compound starting from 4-chlorotoluene.
Route 2: Diazotization of a Trifluoromethyl-Substituted Aniline
This route begins with a trifluoromethyl-substituted aniline and utilizes a diazotization reaction to introduce the hydroxyl group. A potential starting material for this pathway is 4-amino-3-nitrobenzotrifluoride.
-
Diazotization: Conversion of the primary amine to a diazonium salt.
-
Hydrolysis: Reaction of the diazonium salt with water to form the phenol.
-
Reduction: Conversion of the nitro group to an amine.
A key advantage of this route is the often high-yielding conversion of diazonium salts to phenols. However, the stability of the diazonium intermediate can be a critical factor influencing reproducibility. A patent on the preparation of trifluoromethylphenols notes the use of diazonium salt hydrolysis as a common method for phenol synthesis[7].
Experimental Workflow: Route 2
Caption: A proposed synthetic route involving diazotization of a substituted aniline.
Route 3: Nucleophilic Substitution on a Trifluoromethyl-Substituted Halobenzene
This approach involves the reaction of a trifluoromethyl-substituted halobenzene with a protected phenol equivalent, followed by deprotection. A suitable starting material would be 2-chloro-5-nitrobenzotrifluoride.
-
Nucleophilic Substitution: Reaction with a protected phenol, such as sodium benzylate.
-
Deprotection: Removal of the protecting group, for instance, via hydrogenolysis.
-
Reduction: Conversion of the nitro group to an amine.
This method, described in a patent for preparing trifluoromethylphenols, can offer good yields and is adaptable for commercial use[7]. The choice of protecting group and the efficiency of the deprotection step are crucial for the overall success and reproducibility of this route.
Experimental Workflow: Route 3
Caption: A synthetic pathway utilizing nucleophilic substitution and subsequent deprotection.
Comparative Analysis of Proposed Synthetic Routes
| Feature | Route 1: Nitration, Fluorination, and Reduction | Route 2: Diazotization | Route 3: Nucleophilic Substitution |
| Starting Material Availability | Readily available and inexpensive starting materials like 4-chlorotoluene. | Requires a more functionalized and potentially less accessible starting material. | The starting halobenzene may require a multi-step synthesis itself. |
| Number of Steps | High (typically 5 or more steps). | Moderate (around 3 steps). | Moderate (around 3 steps). |
| Potential Yield | Overall yield can be low due to the number of steps. | Can be high, but sensitive to reaction conditions. | Generally good yields are reported for analogous reactions[7]. |
| Reproducibility Challenges | Multiple steps increase the chance of variability and side reactions. | Stability of the diazonium salt intermediate is critical. | Efficiency of the protecting group removal and potential for side reactions. |
| Purification | Multiple purification steps are required, potentially leading to material loss. | Purification of the final product and intermediates is generally straightforward. | Purification of the protected intermediate and final product is necessary. |
| Scalability | Relies on well-established industrial reactions, making it potentially scalable. | Diazotization reactions can be challenging to scale up safely. | Generally scalable, with considerations for the deprotection step. |
Conclusion and Recommendations
In the absence of a definitive, published protocol for the synthesis of this compound, researchers must rely on a careful evaluation of plausible synthetic routes.
-
For initial, small-scale synthesis , Route 2 (Diazotization) may offer the quickest path to the target molecule, provided the starting material is accessible. Careful control over temperature and reaction time is paramount for reproducibility.
-
For larger-scale synthesis and process development , Route 3 (Nucleophilic Substitution) appears to be a robust and potentially high-yielding option, as suggested by related patent literature[7]. The key will be optimizing the protection and deprotection steps.
-
Route 1 (Nitration, Fluorination, and Reduction) , while the longest, starts from the most basic and cost-effective materials. This route may be advantageous for industrial-scale production where cost of raw materials is a primary driver, despite the higher number of synthetic steps.
Ultimately, the choice of synthetic strategy will depend on the specific needs of the research or development program, including scale, available starting materials, and the desired level of process control. It is imperative for any laboratory undertaking this synthesis to meticulously document all experimental parameters to build an internal, reproducible protocol.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Amino-2-trifluoromethyl-phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a secure laboratory environment and our collective responsibility to environmental stewardship. This guide provides a comprehensive, procedural framework for the safe and compliant disposal of 5-Amino-2-trifluoromethyl-phenol, a compound that demands meticulous management as hazardous waste. Adherence to these protocols, in concert with your institution's specific safety policies and local regulations, is paramount.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related isomers, such as 2-Amino-5-(trifluoromethyl)phenol, provides critical safety information. Aminophenols, as a class, can be irritating to the skin and eyes and may be harmful if inhaled or ingested.[1] The trifluoromethyl group can also impart additional toxicity. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to mitigate exposure risks.
Core Safety Directives
-
Engineering Controls: Always handle this compound and its waste within a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat must be worn.[2]
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid breathing dust or vapors and prevent skin and eye contact.[3]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that all personnel are trained in their use.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its transfer to a licensed hazardous waste handler.
Waste Segregation and Collection: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions. Aminophenols are incompatible with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates).[1][4]
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Keep the container securely sealed when not in use.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, designated, and compatible hazardous waste container.
-
Do not mix this waste stream with other chemical waste, particularly strong acids, bases, or oxidizing agents.
-
Ensure the container is properly vented if there is a potential for gas evolution, though this is not a primary characteristic of aminophenols under normal conditions.
-
Labeling: Clarity for Compliance and Safety
Accurate and detailed labeling is a regulatory requirement and a critical safety communication tool. The Environmental Protection Agency (EPA) mandates that each waste container be clearly labeled with the words "Hazardous Waste."[5]
Table 1: Required Information for Hazardous Waste Labels
| Information Element | Description |
| "Hazardous Waste" | Clearly and prominently displayed. |
| Chemical Name(s) | Full chemical name: "this compound". List all components of a mixture. |
| Hazard Pictogram(s) | Appropriate GHS pictograms (e.g., irritant, health hazard). |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
| Generator Information | Name of the principal investigator, laboratory location, and contact information. |
Storage: Ensuring a Safe Holding Pattern
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store containers in secondary containment to capture any potential leaks.
-
Segregate incompatible waste streams within the SAA.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Final Disposal: The Hand-Off to a Licensed Professional
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure that all waste is properly packaged and labeled according to the waste handler's requirements.
-
Maintain all records of waste disposal as required by the Resource Conservation and Recovery Act (RCRA).[7][8][9][10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to the Law
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the EPA.[7][8][9][10][11] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its generation to its final disposal.
In the laboratory setting, the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) is also of paramount importance.[12][13][14][15] This standard mandates the development and implementation of a Chemical Hygiene Plan (CHP) , which must include procedures for the safe handling and disposal of hazardous chemicals.[12][13][16] Your institution's CHP is a critical resource that provides specific guidance tailored to your work environment.
Emergency Procedures: Responding to Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with the specific details of the spilled chemical.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. [Link]
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Resource Conservation and Recovery Act. Wikipedia. [Link]
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Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services. [Link]
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What is the Resource Conservation and Recovery Act (RCRA)? (2023, March 15). Hazardous Waste Experts. [Link]
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29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]
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OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Laboratory Waste Disposal Handbook. University of Essex. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
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How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. [Link]
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Safety Data Sheet. [Link]
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2-Aminophenol. PubChem. [Link]
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SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific. [Link]
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SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. [Link]
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Aminophenols. ResearchGate. [Link]
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4-Aminophenol. Wikipedia. [Link]
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Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2025, October 17). ResearchGate. [Link]
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Personal protective equipment for handling 5-Amino-2-trifluoromethyl-phenol
A Strategic Guide to the Safe Handling of 5-Amino-2-trifluoromethyl-phenol
This document provides comprehensive safety protocols and operational guidance for the handling of this compound (CAS No. 106877-47-8), a compound utilized in pharmaceutical and agrochemical synthesis. Due to the inherent hazards associated with its functional groups—an aromatic amine and a phenol substituted with a trifluoromethyl group—strict adherence to the following procedures is imperative to ensure the safety of all laboratory personnel.[1][2][3]
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] The trifluoromethyl group can enhance the biological activity and stability of compounds, which also necessitates a cautious approach to handling. Given the known toxicities of related aromatic amines and phenols, which can be readily absorbed through the skin and affect vital organs, a thorough risk assessment is the foundational step before any handling of this compound.[1][2][5]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Source: Sigma-Aldrich, Angene Chemical[4]
No specific occupational exposure limits (OELs) have been established for this compound.[6][7] Therefore, it is prudent to handle it with the assumption that it may pose a significant health risk and to minimize all potential exposures.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure. A multi-layered approach to PPE is recommended.
PPE Protocol Table
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and aerosols that can cause serious eye irritation.[5][8] |
| Hand Protection | Double-gloving with nitrile gloves. For prolonged contact, use utility-grade neoprene or butyl gloves over nitrile gloves. | Phenols can penetrate standard laboratory gloves.[2] Regularly inspect gloves for any signs of degradation or puncture.[5] |
| Body Protection | A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat, especially during procedures with a high splash potential.[2] | To protect the skin from accidental contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used if dust or aerosols are generated.[8][9] | To prevent respiratory irritation from inhalation of the compound.[4] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE Selection Workflow for Handling this compound.
Operational Handling and Storage: A Controlled Environment
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2] Designate a specific area within the fume hood for the handling of this chemical.
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be performed in a well-ventilated chemical fume hood.[2][5]
-
Safe Practices:
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[8] The recommended storage temperature is between 2-8°C, and it should be protected from light.[4] Store away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures: Rapid and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
Emergency Response Plan
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. For phenol-related compounds, it is advisable to have a first aid kit containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for initial decontamination before washing with water.[11] Seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.[8]
-
Labeling: All waste containers must be labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed chemical destruction facility.[8] This may involve controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
The following workflow diagram outlines the safe handling and disposal process.
Caption: Workflow for Safe Handling and Disposal of this compound.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. [Link]
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B'Hymer, C. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Annals of Work Exposures and Health, Volume 60, Issue 8, October 2016, Pages 984–996. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Texas Woman's University. Phenol Standard Operating Procedure. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trifluoromethane. [Link]
-
MySkinRecipes. 2-Amino-5-(trifluoromethyl)phenol. [Link]
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Angene Chemical. Safety Data Sheet: this compound. [Link]
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protocols.io. PHENOL FIRST AID and personal protective equipment. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
